PROTAC BET degrader-2
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42N10O6/c1-5-51-32(18-28(48-51)23-11-12-23)44-37-35-25-17-31(56-4)26(34-20(2)49-57-21(34)3)16-29(25)43-36(35)46-38(47-37)40(54)42-15-7-9-22-8-6-10-24-27(22)19-50(41(24)55)30-13-14-33(52)45-39(30)53/h6,8,10,16-18,23,30H,5,7,9,11-15,19H2,1-4H3,(H,42,54)(H,45,52,53)(H2,43,44,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCUEUQTTCOYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42N10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: PROTAC BET Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BET degrader-2, a proteolysis-targeting chimera designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. This document details its chemical structure, mechanism of action, biological activity, and the experimental protocols utilized for its characterization.
Core Concepts: PROTACs and BET Proteins
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers".[2][3] They play a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones.[4][5] Dysregulation of BET protein activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[2]
Chemical Structure and Properties of this compound
This compound is identified as compound 25 in the seminal publication by Zhou B, et al. in the Journal of Medicinal Chemistry (2018).[6] It is a chimeric molecule composed of a ligand for BET proteins, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
| Property | Value |
| Chemical Name | (S)-4-(4-((2-(2-(2-((R)-1-(2,6-dioxopiperidin-3-yl)-2-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)ethoxy)ethoxy)ethyl)carbamoyl)phenyl)-5,7-dimethyl-6-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]carbazol-10-ium |
| Molecular Formula | C41H42N10O6 |
| CAS Number | 2093388-33-9 |
Quantitative Biological Data
The biological activity of this compound has been primarily characterized in acute leukemia cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Cell Growth Inhibition
| Cell Line | Compound | IC50 (nM) | Reference |
| RS4;11 (Human B-cell precursor leukemia) | This compound (Compound 25) | 9.6 | [6] |
| MOLM-13 (Human acute myeloid leukemia) | This compound (Compound 25) | 50-100 (approx.) | [1][6] |
Table 2: BET Protein Degradation in RS4;11 Cells (3-hour treatment)
| Protein | This compound (Compound 25) Concentration | Degradation Level | Reference |
| BRD2 | 10 nM | Less potent and effective degradation | [1][6] |
| BRD3 | 10 nM | Effective degradation | [1][6] |
| BRD4 | 10 nM | Effective degradation | [1][6] |
Mechanism of Action and Signaling Pathways
This compound functions by inducing the degradation of BET proteins. This process disrupts the transcriptional machinery that is often hijacked by cancer cells to promote growth and survival.
BET Protein Signaling Pathway
BET proteins, particularly BRD4, are critical for the expression of key oncogenes like c-MYC. By binding to acetylated histones at super-enhancers, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and gene expression.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Mechanism of Action of PROTAC BET Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a detailed technical overview of the mechanism of action of PROTAC BET degrader-2, a specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, particularly BRD2, BRD3, and BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes such as c-MYC, making them attractive targets in oncology. This compound functions by inducing the selective degradation of these proteins, leading to potent anti-proliferative effects. This document outlines the core mechanism, presents available quantitative data, provides detailed experimental protocols for its characterization, and visualizes the key pathways and workflows.
Core Mechanism of Action
This compound operates through a catalytic mechanism that leverages the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. This process can be broken down into several key steps:
-
Ternary Complex Formation: this compound is a heterobifunctional molecule containing two key binding moieties connected by a flexible linker. One end binds to a member of the BET protein family (the protein of interest or POI), and the other end binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN). This dual binding results in the formation of a transient ternary complex, bringing the BET protein and the E3 ligase into close proximity.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the BET protein. This process is repeated to form a polyubiquitin chain, which acts as a molecular flag for degradation.
-
Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and shuttled to the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically degrades the target BET protein into small peptides.
-
Recycling of the PROTAC: After the degradation of the target protein, this compound is released and can engage another BET protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.
Quantitative Data
The efficacy of this compound is quantified by several key parameters that measure its ability to bind its targets, form a ternary complex, and induce degradation. While comprehensive quantitative data for this compound (also referred to as compound 25 in some literature) is not fully available in the public domain, this section summarizes the known values and provides representative data from other potent pan-BET degraders for comparative context.
| Parameter | This compound (Compound 25) | Representative Pan-BET Degrader (e.g., Compound 23/BETd-260) | Description |
| Cell Growth Inhibition IC50 | 9.6 nM (RS4;11 cells)[1] | 51 pM (RS4;11 cells) | Concentration of the degrader that inhibits cell proliferation by 50%. |
| Degradation DC50 | Not explicitly reported. Effective degradation of BRD3 and BRD4 observed at 10 nM. Less potent against BRD2. | BRD2: ~0.3 nM, BRD3: ~0.1 nM, BRD4: ~0.1 nM (3h treatment in RS4;11 cells) | Concentration of the degrader that induces 50% of the maximal degradation of the target protein. |
| Maximum Degradation (Dmax) | Not explicitly reported. | >95% for BRD2, BRD3, and BRD4 | The maximum percentage of target protein degradation achievable with the degrader. |
| Binding Affinity (Kd) - BET | Not explicitly reported. | Ki < 1 nM for BRD2, BRD3, and BRD4 (for the warhead portion) | Dissociation constant, indicating the binding affinity of the degrader to the BET bromodomains. |
| Binding Affinity (Kd) - CRBN | Not explicitly reported. | Not explicitly reported for the full degrader. | Dissociation constant, indicating the binding affinity of the degrader to the Cereblon E3 ligase. |
Signaling Pathways
The degradation of BET proteins by this compound has profound effects on downstream signaling pathways that are critical for cancer cell proliferation and survival. Two of the most significant pathways impacted are the c-MYC and NF-κB signaling cascades.
Caption: Downstream signaling effects of BET protein degradation.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cellular assays to confirm its mechanism of action and quantify its efficacy. Below are detailed protocols for two key experiments.
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the BET-PROTAC-CRBN ternary complex.
Materials:
-
GST-tagged BET bromodomain (e.g., BRD4(BD1))
-
His-tagged Cereblon/DDB1 complex (CRBN-DDB1)
-
This compound
-
Terbium (Tb)-conjugated anti-GST antibody (Donor)
-
Fluorescein-conjugated anti-His antibody (Acceptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the assay buffer.
-
Add the GST-BET bromodomain protein to a final concentration of 5 nM.
-
Add the His-CRBN-DDB1 complex to a final concentration of 20 nM.
-
Add the serially diluted this compound to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add the Tb-anti-GST antibody (final concentration 2 nM) and Fluorescein-anti-His antibody (final concentration 10 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a pulsed excitation (e.g., at 340 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the PROTAC concentration to generate a bell-shaped curve, characteristic of ternary complex formation.
Caption: Workflow for the TR-FRET based ternary complex formation assay.
Cellular BET Protein Degradation Assay (Western Blot)
This assay measures the reduction in cellular BET protein levels following treatment with the PROTAC.
Materials:
-
Cancer cell line (e.g., RS4;11)
-
This compound
-
Cell culture medium and supplements
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-Vinculin or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target BET protein (e.g., anti-BRD4) and a loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the BET protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Caption: Step-by-step workflow for Western Blot analysis of BET protein degradation.
Conclusion
This compound is a potent and effective molecule for inducing the degradation of BET proteins. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation, offers a powerful strategy to target these key epigenetic regulators. The downstream consequences of BET protein removal, including the suppression of c-MYC and NF-κB signaling, underscore its therapeutic potential in oncology. The experimental protocols detailed herein provide a framework for the robust characterization of this and other PROTAC molecules, facilitating further research and development in the exciting field of targeted protein degradation.
References
The Role of BET Proteins in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bromodomain and Extra-Terminal (BET) domain family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that play a pivotal role in the regulation of gene transcription.[1] These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on both histone and non-histone proteins, thereby acting as scaffolds to recruit transcriptional machinery to specific genomic loci.[1][2] Their involvement in fundamental cellular processes, including cell cycle progression, and their dysregulation in various diseases, particularly cancer, has made them attractive therapeutic targets.[3][4] This technical guide provides an in-depth overview of the functions of BET proteins in gene transcription, methodologies to study them, and their implications for drug development.
Core Functions of BET Proteins in Transcriptional Regulation
BET proteins are integral to multiple stages of gene transcription, from chromatin remodeling to transcriptional elongation. Their primary functions can be categorized as follows:
-
Recognition of Acetylated Lysine Residues: The tandem bromodomains of BET proteins function as "readers" of the histone code, specifically binding to acetylated lysine residues on histone tails, most notably on histones H3 and H4.[2][5] This interaction is a critical first step in targeting these proteins to active chromatin regions. The binding affinity of BET bromodomains for acetylated peptides can vary depending on the specific BET protein, the bromodomain (BD1 or BD2), and the context of the acetylated lysine residue.[5][6]
-
Recruitment of the Transcriptional Machinery: A key function of BRD4 is the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and enhancers.[7][8] P-TEFb, which consists of CDK9 and Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors, leading to the release of paused Pol II and the initiation of productive transcriptional elongation.[8]
-
Chromatin Remodeling: BET proteins can recruit chromatin-modifying enzymes, such as histone acetyltransferases (HATs), to maintain a state of open and transcriptionally competent chromatin. This function is crucial for providing access to the DNA template for the transcriptional machinery.
-
Super-Enhancer Association and Function: BET proteins, particularly BRD4, are highly enriched at super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes, such as MYC.[4] By binding to acetylated histones within these regions, BRD4 helps to stabilize the regulatory complexes at super-enhancers and promote high-level transcription of their target genes.
Quantitative Data on BET Protein Interactions and Activity
The following tables summarize key quantitative data related to the function of BET proteins in gene transcription.
Table 1: Binding Affinities (Kd) of BET Bromodomains for Acetylated Histone Peptides
| BET Protein | Bromodomain | Acetylated Peptide | Kd (μM) | Experimental Method |
| BRD4 | BD1 | H4Kac4 | 9 | NMR |
| BRD4 | BD2 | H4Kac4 | 74 | NMR |
| BRD4 | BD1 (tandem) | H4Kac4 | 23 | NMR |
| BRD4 | BD2 (tandem) | H4Kac4 | 125 | NMR |
| BRD2 | BD1 | H4K5acK8ac | ~1-2 | mRNA Display |
| BRD3 | BD1 | H4K5acK8ac | ~1-2 | mRNA Display |
| BRD4 | BD1 | H4K5acK8ac | ~1-2 | mRNA Display |
Data compiled from multiple sources.[5][6]
Table 2: Effect of the BET Inhibitor JQ1 on the Expression of Key Target Genes
| Cell Line | Gene | Treatment | Fold Change (log2) | Time Point | Experimental Method |
| H23 (Lung Cancer) | MYC | 500 nM JQ1 | Downregulated | 3, 6, 12, 24h | qPCR |
| LN-2683GS (Glioblastoma) | MYC | 1 µM JQ1 | Downregulated | 4, 12, 24, 48h | RNA-seq |
| LN-2683GS (Glioblastoma) | TUBB3 | 1 µM JQ1 | ~2-fold Up | 24h | RNA-seq |
| BV-2 (Microglia) | Inflammatory Genes | JQ1 + LPS | Downregulated | 2h, 4h | RNA-seq |
| SUM159 (Breast Cancer) | SE-associated genes | JQ1 | Preferentially Downregulated | 3h | RNA-seq |
Data compiled from multiple sources.[3][4][9][10]
Signaling and Workflow Diagrams
The following diagrams illustrate key pathways and experimental workflows related to BET protein function.
Caption: General mechanism of BET protein-mediated transcriptional activation.
Caption: Role of BRD4 at a super-enhancer to drive target gene expression.
Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BRD4
This protocol is adapted from standard procedures and is optimized for cultured mammalian cells.[11][12][13][14]
Materials:
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40)
-
Nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
Protein A/G magnetic beads
-
Anti-BRD4 antibody (ChIP-grade)
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cultured cells (e.g., 1x10^7 cells per IP) with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes. Dounce homogenize to release nuclei.
-
Nuclear Lysis and Chromatin Shearing: Pellet the nuclei and resuspend in nuclear lysis buffer. Incubate on ice for 10 minutes. Sonicate the chromatin to an average fragment size of 200-600 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Dilute the chromatin with ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with an anti-BRD4 antibody overnight at 4°C with rotation.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
RNA Sequencing (RNA-seq) Analysis of BET Inhibitor-Treated Cells
This protocol outlines the general steps for analyzing gene expression changes in response to BET inhibitor treatment.[10][15]
Materials:
-
Cultured cells of interest
-
BET inhibitor (e.g., JQ1) and vehicle control (e.g., DMSO)
-
RNA extraction kit
-
DNase I
-
Library preparation kit for RNA-seq
-
High-throughput sequencer
Procedure:
-
Cell Treatment: Plate cells at an appropriate density. Treat cells with the desired concentration of the BET inhibitor or vehicle control for the specified time points.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Ensure to perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the inhibitor-treated and control groups.[15]
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to identify enriched biological processes and pathways.
-
In Vitro Transcription Assay
This protocol provides a general framework for an in vitro transcription assay to assess the direct effect of BET proteins on transcriptional elongation.[8][16]
Materials:
-
Linear DNA template containing a promoter (e.g., adenovirus major late promoter) and a G-less cassette.
-
Recombinant BET proteins (e.g., BRD4)
-
Recombinant P-TEFb
-
RNA Polymerase II
-
General transcription factors (TFIID, TFIIA, TFIIB, TFIIE, TFIIF)
-
NTPs (ATP, CTP, UTP) and [α-32P]UTP
-
Heparin
-
Transcription buffer
-
RNA loading buffer
-
Polyacrylamide gel
Procedure:
-
Assemble Pre-initiation Complex (PIC): Incubate the DNA template with RNA Polymerase II and general transcription factors in transcription buffer to allow the formation of the PIC at the promoter.
-
Initiate Transcription: Add ATP, CTP, and a low concentration of UTP, including [α-32P]UTP, to allow for the synthesis of a short, paused transcript.
-
Add BET Proteins and P-TEFb: Add recombinant BET protein and P-TEFb to the reaction.
-
Promote Elongation: Add a high concentration of all four NTPs and heparin to the reaction. Heparin prevents re-initiation, ensuring that only a single round of transcription is analyzed.
-
Incubate: Incubate the reaction at 30°C for a defined period to allow for transcriptional elongation.
-
Stop Reaction and Analyze Transcripts: Stop the reaction by adding RNA loading buffer. Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize Results: Visualize the transcripts by autoradiography. An increase in the abundance of the full-length transcript in the presence of the BET protein and P-TEFb would indicate a direct role in promoting transcriptional elongation.
Conclusion
BET proteins are master regulators of gene transcription, acting as crucial adaptors that link the epigenetic landscape of acetylated chromatin to the transcriptional machinery. Their profound involvement in the control of key oncogenes and inflammatory genes has established them as highly promising targets for therapeutic intervention. A thorough understanding of their molecular functions, coupled with robust experimental methodologies as outlined in this guide, is essential for the continued development of novel and effective BET-targeting therapies. The quantitative data and pathway diagrams provided herein offer a valuable resource for researchers in both academia and industry who are dedicated to unraveling the complexities of BET protein biology and harnessing this knowledge for the treatment of human diseases.
References
- 1. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bromodomain and Extra-terminal (BET) Bromodomain Inhibition Activate Transcription via Transient Release of Positive Transcription Elongation Factor b (P-TEFb) from 7SK Small Nuclear Ribonucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that P-TEFb alleviates the negative effect of DSIF on RNA polymerase II-dependent transcription in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 12. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 13. encodeproject.org [encodeproject.org]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
An In-Depth Technical Guide to Protein Degradation by PROTAC BET Degrader-2
For researchers, scientists, and drug development professionals, this guide elucidates the mechanism, quantitative efficacy, and experimental evaluation of this compound, a molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][2] this compound is a chemical entity that connects a ligand for the Cereblon (CRBN) E3 ubiquitin ligase to a ligand for the BET family of proteins (BRD2, BRD3, and BRD4).[1][3]
The degradation process is initiated through a three-step mechanism:
-
Ternary Complex Formation: this compound acts as a molecular bridge, facilitating the formation of a ternary complex between a BET protein and the CRBN E3 ligase complex (part of the broader Cullin4A ubiquitin ligase complex).[1][4] The ability of the PROTAC to cooperatively bind both proteins is crucial for its efficacy.
-
Ubiquitination: Once in close proximity within the ternary complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target BET protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated BET protein is then recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins. The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another target protein molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-molecule PROTAC degraders of the Bromodomain and Extra Terminal (BET) proteins - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Selectivity Profile of PROTAC BET Degrader-2
This technical guide provides a comprehensive overview of the target selectivity profile of PROTAC BET degrader-2 and its closely related analogues. Designed for researchers, scientists, and drug development professionals, this document details the degrader's mechanism of action, quantitative target engagement, and selectivity across the Bromodomain and Extra-Terminal (BET) family of proteins. It also includes detailed experimental protocols for key characterization assays.
Introduction: PROTACs and the BET Family
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to eliminate specific proteins from the cell.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome machinery.[3]
The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are epigenetic "readers" that play a crucial role in regulating gene transcription.[4] They have emerged as key therapeutic targets in oncology and other diseases.[4][5] Small-molecule BET inhibitors have shown promise, but PROTAC-mediated degradation offers potential advantages, including increased potency and the ability to overcome resistance.[6][7]
This guide focuses on "this compound" (also referred to as compound 25 in associated literature) and the highly potent analogue BETd-260 (compound 23), which were developed from an azacarbazole-based BET inhibitor tethered to a thalidomide derivative that binds to the E3 ligase Cereblon (CRBN).[4][8]
Mechanism of Action
The fundamental mechanism of a BET degrader involves the formation of a ternary complex between the target BET protein (e.g., BRD4), the PROTAC molecule, and the E3 ubiquitin ligase complex (e.g., CRBN).[] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[1]
References
- 1. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(University of Michigan) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The Critical Role of Cereblon in the Activity of PROTAC BET Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Among the hundreds of E3 ligases in the human proteome, Cereblon (CRBN) has become a cornerstone of PROTAC development, particularly for targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are implicated in various cancers and inflammatory diseases. This technical guide provides an in-depth exploration of the essential role of Cereblon in the activity of PROTAC BET degraders, with a focus on the underlying molecular mechanisms, quantitative analysis of their efficacy, and detailed experimental protocols for their characterization.
The Mechanism of Action: A Cereblon-Mediated Cascade
The activity of a Cereblon-recruiting PROTAC BET degrader is a multi-step process initiated by the formation of a ternary complex. The PROTAC molecule acts as a molecular bridge, simultaneously binding to a BET protein (such as BRD4) and the substrate receptor Cereblon, which is a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in further catalytic cycles of degradation.
Below is a diagram illustrating the signaling pathway of Cereblon-mediated BET protein degradation by a PROTAC.
Caption: Cereblon-mediated degradation of BET proteins by a PROTAC.
Quantitative Analysis of PROTAC BET Degrader Activity
The efficacy of a PROTAC BET degrader is determined by several key quantitative parameters, including its binding affinity to both the BET protein and Cereblon, the stability and cooperativity of the ternary complex, and the efficiency of target degradation. The following tables summarize critical data for well-characterized Cereblon-recruiting BET degraders. While specific data for "PROTAC BET degrader-2" is limited, its reported high potency suggests similar or superior parameters to these established degraders.
Table 1: Binary Binding Affinities (Kd)
| Compound | Target | Kd (nM) | Assay Method | Reference |
| dBET1 | BRD4 (BD1) | 20 | AlphaScreen | [1] |
| CRBN-DDB1 | 18000 (approx.) | FP | [2] | |
| dBET6 | BRD4 (BD1) | < 100 | Competition | [3] |
| CRBN-DDB1 | < 100 | Competition | [3] | |
| ARV-825 | BRD4 | - | - | - |
| Cereblon | - | - | - | |
| This compound | BET | Not Available | - | - |
| Cereblon | Not Available | - | - |
Table 2: Cellular Degradation Potency (DC50) and Efficacy (Dmax)
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Cereblon Dependent? | Reference |
| dBET1 | AML Cells | 140-350 | >90 | Yes | [1] |
| dBET6 | Colon, Breast, etc. | 0.001-0.5 µM | >90 | Yes | [4] |
| ARV-825 | MM cells | Varies | >90 | Yes | [5] |
| This compound | RS4;11 | IC50 = 9.6 nM | Not Available | Yes | [6] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate characterization of PROTAC BET degrader activity. Below are methodologies for key assays.
Ternary Complex Formation Assay (NanoBRET™)
This assay quantifies the formation of the PROTAC-induced ternary complex in live cells.
Caption: Workflow for the NanoBRET™ ternary complex formation assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding for NanoLuc®-fused BET protein (e.g., BRD4) and HaloTag®-fused Cereblon using a suitable transfection reagent.[7]
-
-
Cell Plating:
-
24 hours post-transfection, plate the cells in a 96-well white assay plate at a density of 2 x 10^4 cells per well.
-
-
Ligand and PROTAC Addition:
-
48 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM and incubate for at least 2 hours at 37°C.[8]
-
Prepare serial dilutions of the PROTAC BET degrader in Opti-MEM and add to the wells.
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with appropriate filters.[9]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 of ternary complex formation.
-
In Vitro Ubiquitination Assay
This biochemical assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Caption: Workflow for the in vitro ubiquitination assay.
Detailed Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 activating enzyme (e.g., UBE1) at ~50 nM.
-
E2 conjugating enzyme (e.g., UBE2D2) at ~200 nM.
-
Recombinant CRL4^CRBN^ complex at ~100 nM.
-
Biotinylated ubiquitin at ~5 µM.
-
Recombinant BET protein (e.g., BRD4) at ~100 nM.[10]
-
-
-
PROTAC Addition and Incubation:
-
Add the PROTAC BET degrader at the desired concentration.
-
Incubate the reaction mixture at 37°C for 1-2 hours.[10]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the ubiquitinated BET protein by Western blotting using an anti-BET antibody or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands indicates polyubiquitination.[11]
-
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to directly measure the reduction of the target protein levels in cells following PROTAC treatment.
Caption: Workflow for Western blot analysis of protein degradation.
Detailed Methodology:
-
Cell Treatment:
-
Plate cells (e.g., RS4;11) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC BET degrader for a specified time (e.g., 18 hours). Include a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target BET protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the BET protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
The Indispensable Role of Cereblon
The activity of Cereblon-recruiting PROTACs is critically dependent on the presence and functionality of Cereblon. Studies using Cereblon knockout or knockdown cell lines have unequivocally demonstrated that in the absence of Cereblon, these PROTACs fail to induce BET protein degradation.[13] This confirms that the observed degradation is not due to off-target effects but is a direct consequence of the PROTAC-mediated recruitment of the CRL4^CRBN^ E3 ligase.
Caption: Cereblon is essential for PROTAC-mediated BET degradation.
Conclusion
Cereblon plays a central and indispensable role in the mechanism of action of a major class of PROTAC BET degraders. The ability of these bifunctional molecules to effectively hijack the CRL4^CRBN^ E3 ligase complex is paramount to their therapeutic potential. A thorough understanding of the molecular interactions, coupled with rigorous quantitative characterization through the detailed experimental protocols provided in this guide, is essential for the successful design and development of next-generation protein degraders. As the field of targeted protein degradation continues to evolve, the foundational principles established through the study of Cereblon-recruiting PROTACs will undoubtedly pave the way for novel therapeutics targeting a wide array of previously "undruggable" proteins.
References
- 1. dBET1 | 1799711-21-9 | Benchchem [benchchem.com]
- 2. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. academic.oup.com [academic.oup.com]
- 13. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Ternary Complex of PROTAC BET Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the ternary complex formed by PROTAC BET degrader-2, a molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will present the known information for this specific degrader and will use the well-characterized BET PROTAC, MZ1, as an illustrative example to provide detailed insights into the biophysical and biochemical characterization of such ternary complexes.
Introduction to PROTAC BET Degraders and the Ternary Complex
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for the subsequent ubiquitination and degradation of the target protein.[2]
BET proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a key role in regulating gene transcription and are attractive therapeutic targets in oncology.[3][] PROTAC BET degraders, such as this compound, are designed to target these proteins for degradation.[3] this compound is a potent degrader of BET proteins with an IC50 value of 9.6 nM for cell growth inhibition in RS4;11 leukemia cells.[5] It functions by engaging Cereblon (CRBN) as the E3 ligase.[6][7]
Mechanism of Action: The Ubiquitin-Proteasome Pathway
The mechanism of action for a PROTAC BET degrader involves a series of steps culminating in the degradation of the target BET protein. This process is initiated by the formation of the key ternary complex.
Quantitative Data on Ternary Complex Formation
The stability and formation of the ternary complex are key determinants of a PROTAC's efficacy. These are quantified by measuring binding affinities, kinetics, and cooperativity.
This compound
Quantitative data for the ternary complex of this compound is primarily available from Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.[6][7]
| Parameter | Value | Assay | Target Protein | E3 Ligase | Reference |
| Maximal PROTAC Efficacy Concentration | 12.3 nM | TR-FRET | BRD2(BD1) | CRBN(DDB1) | [6][7] |
| Cell Growth Inhibition IC50 | 9.6 nM | Cell-based | BET proteins | CRBN | [5] |
Illustrative Example: MZ1
MZ1 is a well-studied BET degrader that recruits the von Hippel-Lindau (VHL) E3 ligase. Extensive biophysical data is available for its ternary complex with BRD4's second bromodomain (BRD4BD2).
Table 1: Binary and Ternary Complex Binding Affinities and Kinetics for MZ1
| Interaction | KD (nM) | kon (M-1s-1) | koff (s-1) | Assay | Reference |
| MZ1 + VCB | 75.2 | - | - | SPR | [8] |
| MZ1 + BRD4BD2 | 1 (approx.) | - | - | SPR | [9] |
| VCB-MZ1-BRD4BD2 (Ternary) | 5.4 | - | - | SPR | [8] |
| VCB-MZ1-BRD4BD2 (Ternary) | 4.4 ± 1.0 | - | - | ITC | [10] |
Table 2: Cooperativity of MZ1-induced Ternary Complex Formation
| Ternary Complex | Cooperativity (α) | Assay | Reference |
| VCB-MZ1-BRD4BD2 | 15 | ITC | [9] |
| VCB-MZ1-BRD4BD2 | 26 | SPR | [9] |
Note: Cooperativity (α) is a measure of the synergistic binding in the ternary complex. α > 1 indicates positive cooperativity, meaning the binding of one protein partner increases the affinity for the other.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of PROTAC ternary complexes. Below are protocols for key experiments.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This protocol is adapted from a study that characterized the ternary complex of this compound.[6][7]
Objective: To measure the formation of the BRD2(BD1)/PROTAC/CRBN(DDB1) ternary complex.
Materials:
-
GST-tagged BRD2(BD1) protein
-
His-tagged CRBN(DDB1) protein complex
-
Tb-anti-GST antibody (donor fluorophore)
-
AF488-anti-His antibody (acceptor fluorophore)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the following components to each well:
-
Tb-anti-GST antibody (final concentration, e.g., 2 nM)
-
GST-BRD2(BD1) protein (final concentration, e.g., 2 nM)
-
His-CRBN(DDB1) protein complex (final concentration, e.g., 8 nM)
-
AF488-anti-His antibody (final concentration, e.g., 4 nM)
-
-
Add the serially diluted this compound to the wells. Include a DMSO control.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes).
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) and plot it against the PROTAC concentration to determine the maximal efficacy concentration.
Surface Plasmon Resonance (SPR) - Illustrative Protocol for MZ1
This protocol is based on studies of the MZ1 ternary complex.[11]
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
VHL-ElonginC-ElonginB (VCB) complex (biotinylated for surface capture)
-
BRD4BD2 protein
-
MZ1 PROTAC
-
SPR instrument with a streptavidin-coated sensor chip
-
Running buffer (e.g., HBS-EP+)
Procedure for Ternary Complex Analysis:
-
Immobilize the biotinylated VCB complex on the streptavidin-coated sensor chip.
-
Prepare a series of MZ1 concentrations in the running buffer.
-
Prepare a constant, near-saturating concentration of BRD4BD2 in the running buffer.
-
For each MZ1 concentration, create a sample by mixing it with the BRD4BD2 solution.
-
Inject the MZ1/BRD4BD2 samples over the VCB-functionalized surface and monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD) for the ternary complex.
-
To determine cooperativity, perform a separate experiment to measure the binary binding of MZ1 to the immobilized VCB in the absence of BRD4BD2 and calculate α = KD(binary) / KD(ternary).
Isothermal Titration Calorimetry (ITC) - Illustrative Protocol for MZ1
This protocol is based on studies of the MZ1 ternary complex.[9][10]
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of ternary complex formation.
Materials:
-
VCB complex
-
BRD4BD2 protein
-
MZ1 PROTAC
-
ITC instrument
-
Titration buffer (e.g., PBS)
Procedure:
-
Prepare a solution of the VCB complex in the ITC cell.
-
Prepare a solution of MZ1 and a saturating concentration of BRD4BD2 in the injection syringe.
-
Perform a series of injections of the MZ1/BRD4BD2 solution into the VCB solution while monitoring the heat change.
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.
Cellular Degradation Assay (Western Blot)
Objective: To quantify the degradation of BET proteins in cells upon treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., RS4;11)
-
This compound
-
Cell lysis buffer
-
Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO control.
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against the target BET proteins and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the DMSO-treated sample.
Conclusion
The formation of a stable and cooperative ternary complex is fundamental to the mechanism of action of PROTAC BET degraders. While specific quantitative data for the ternary complex of this compound is emerging, detailed biophysical characterization, as exemplified by studies on MZ1, provides a robust framework for understanding and optimizing these novel therapeutic agents. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the intricate molecular interactions that drive targeted protein degradation. A thorough understanding of the ternary complex is essential for the rational design of next-generation PROTACs with improved potency and selectivity.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 5. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC BET Degrader-2 Effects on BRD2, BRD3, and BRD4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of representative PROTAC BET degraders—ARV-771, MZ1, and dBET1—on the bromodomain and extra-terminal (BET) family of proteins: BRD2, BRD3, and BRD4. We delve into the quantitative aspects of their degradation efficiency and binding affinities, present detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation.
Introduction to PROTAC BET Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The BET family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play crucial roles in regulating gene transcription. Their dysregulation is implicated in various diseases, including cancer and inflammation. PROTACs targeting BET proteins have emerged as a promising therapeutic strategy, offering potential advantages over traditional inhibitors, such as increased potency and duration of action. This guide focuses on three well-characterized BET degraders: ARV-771, MZ1, and dBET1.
Quantitative Data on PROTAC BET Degrader Activity
The following tables summarize the binding affinities and degradation efficiencies of ARV-771, MZ1, and dBET1 for BRD2, BRD3, and BRD4.
Table 1: Binding Affinities (Kd, nM) of PROTAC BET Degraders to BET Bromodomains
| PROTAC | BRD2 (BD1) | BRD2 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD4 (BD1) | BRD4 (BD2) | Reference(s) |
| ARV-771 | 34 | 4.7 | 8.3 | 7.6 | 9.6 | 7.6 | [1] |
| MZ1 | 382 | 115 | 225 | 148 | 139 | 125 | [2] |
| dBET1 | - | - | - | - | 20 | - | [3] |
Note: "-" indicates data not available in the reviewed literature.
Table 2: Degradation Efficiency (DC50, nM) of PROTAC BET Degraders
| PROTAC | Cell Line | BRD2 (DC50) | BRD3 (DC50) | BRD4 (DC50) | Reference(s) |
| ARV-771 | 22Rv1 | < 5 | < 5 | < 5 | [4][5] |
| MZ1 | HeLa | ~1000 | ~1000 | ~100 | [2] |
| dBET1 | MV4;11 | - | - | < 100 | [3] |
Note: DC50 values can vary significantly depending on the cell line and experimental conditions. "-" indicates data not available in the reviewed literature.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PROTAC BET degraders.
Western Blotting for BET Protein Degradation
Objective: To quantify the degradation of BRD2, BRD3, and BRD4 upon treatment with a PROTAC BET degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for BRD2, BRD3, and BRD4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Plate cells and treat with the PROTAC degrader at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of BET protein degradation on cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader for the desired duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the formation of the ternary complex between the BET protein, the PROTAC, and the E3 ligase.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Antibody specific for the E3 ligase (e.g., VHL or CRBN) or the BET protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Cell Lysis:
-
Treat cells with the PROTAC degrader for a short duration (e.g., 1-2 hours).
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase or the BET protein to capture the complex.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
-
Western Blot Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by PROTAC BET degraders and a typical experimental workflow.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated degradation of BET proteins.
c-MYC Signaling Pathway
Caption: Regulation of the c-MYC signaling pathway by BRD4 and its disruption by PROTACs.
NF-κB Signaling Pathway
Caption: Involvement of BRD4 in the NF-κB signaling pathway and its inhibition by PROTACs.[13][14]
Hedgehog Signaling Pathway
Caption: Regulation of the Hedgehog signaling pathway by BRD4 and its disruption by PROTACs.[8][10]
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of PROTAC BET degraders.
Concluding Remarks
PROTAC BET degraders represent a powerful therapeutic strategy with the potential to overcome some of the limitations of traditional BET inhibitors. This guide has provided a comprehensive overview of the effects of ARV-771, MZ1, and dBET1 on BRD2, BRD3, and BRD4. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented herein are intended to equip researchers and drug development professionals with the necessary information to advance their research in this exciting field. Further investigation into the differential roles of BRD2, BRD3, and BRD4, and the development of more selective BET degraders, will undoubtedly pave the way for novel and effective therapies for a range of diseases.
References
- 1. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD3 Regulates the Inflammatory and Stress Response in Rheumatoid Arthritis Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What are BRD3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 14. biorxiv.org [biorxiv.org]
In Vitro Potency of a PROTAC BET Degrader in Leukemia Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and mechanism of action of the highly potent Bromodomain and Extra-Terminal (BET) protein degrader, QCA570. This compound, developed as a Proteolysis Targeting Chimera (PROTAC), has demonstrated exceptional efficacy in preclinical leukemia models. For clarity, this guide also includes data on the related and potent predecessor compound, BETd-260 (also known as ZBC260). These degraders represent a significant advancement over traditional BET inhibitors by harnessing the cell's own ubiquitin-proteasome system to eliminate target proteins entirely, rather than merely blocking their function.
Compound Profile and Mechanism of Action
QCA570 is a heterobifunctional molecule composed of a ligand that binds to BET proteins (BRD2, BRD3, and BRD4) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[1] This dual-binding capacity allows QCA570 to act as a molecular bridge, bringing BET proteins into close proximity with the E3 ligase machinery. This induced proximity leads to the poly-ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The result is the rapid and efficient elimination of BET proteins from the cell.[2]
Caption: Mechanism of Action for the BET PROTAC Degrader QCA570.
Downstream Signaling: c-MYC Repression
BET proteins, particularly BRD4, are critical epigenetic "readers" that regulate the transcription of key oncogenes.[3] In many hematological malignancies, BRD4 is recruited to super-enhancers that drive the expression of the master transcription factor c-MYC.[2][4] By degrading BRD4, BET PROTACs effectively evict this co-activator from the MYC gene locus, leading to a rapid and profound suppression of c-MYC transcription and subsequent protein expression.[5][6] The downregulation of c-MYC is a primary driver of the anti-proliferative and pro-apoptotic effects observed in leukemia cells.[7]
Caption: Downstream signaling effects following BRD4 degradation by QCA570.
Quantitative In Vitro Potency in Leukemia Cell Lines
QCA570 demonstrates exceptional potency against acute leukemia cell lines, with IC50 values for cell growth inhibition in the low picomolar range. This is significantly more potent than first-generation BET inhibitors and earlier-generation PROTACs. The data highlights its effectiveness across different leukemia subtypes.
| Compound Name | Cell Line | Assay Type | Metric | Value (nM) | Reference |
| QCA570 | MV4;11 | Cell Growth Inhibition | IC50 | 0.0083 | [1] |
| QCA570 | RS4;11 | Cell Growth Inhibition | IC50 | 0.032 | [1] |
| QCA570 | MOLM-13 | Cell Growth Inhibition | IC50 | 0.062 | [1] |
| BETd-260 | RS4;11 | Cell Growth Inhibition | IC50 | 0.051 | [6][8] |
| BETd-260 | MOLM-13 | Cell Growth Inhibition | IC50 | 2.2 | [6][8] |
Note: Values are presented in nanomolars (nM) for consistency. QCA570 values were reported as 8.3, 32, and 62 pM, respectively.[1] BETd-260 was reported to induce degradation of BRD4 at concentrations as low as 30 pM in RS4;11 cells.[6]
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize BET degraders, based on methodologies described in the cited literature.
Cell Viability / Proliferation Assay (CCK-8 / MTS)
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed leukemia cells (e.g., RS4;11, MV4;11) in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of appropriate culture medium.[9]
-
Compound Treatment: Prepare serial dilutions of the PROTAC degrader (e.g., QCA570) in culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 to 96 hours) at 37°C in a 5% CO₂ incubator.[8][9]
-
Reagent Addition: Add 10 µL of a tetrazolium-based reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTS) to each well.[10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing metabolically active cells to convert the substrate into a colored formazan product.[10]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to a vehicle control (e.g., DMSO) to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Western Blot for BET Protein Degradation
This protocol is used to directly visualize and quantify the degradation of target proteins.
Caption: Standard experimental workflow for Western Blot analysis.
Detailed Steps:
-
Cell Treatment & Lysis: Treat leukemia cells with varying concentrations of the PROTAC degrader for a defined time (e.g., 3 to 24 hours).[7] Harvest the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[11]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band density to the loading control (GAPDH) to determine the relative protein levels and calculate DC50 (concentration for 50% degradation).[7]
Conclusion
The PROTAC BET degrader QCA570 exhibits extraordinary in vitro potency against multiple leukemia cell lines, driven by its efficient, proteasome-mediated degradation of BRD2, BRD3, and BRD4. Its ability to profoundly suppress the key oncogenic driver c-MYC at picomolar concentrations underscores its potential as a transformative therapeutic strategy for hematological malignancies. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this and other targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The essential transcriptional function of BRD4 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
PROTAC BET degrader-2 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BET degrader-2, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) family proteins. This document details its chemical properties, mechanism of action, and key experimental protocols for its characterization.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 2093388-33-9 | [1][2][3][4] |
| Molecular Weight | 770.84 g/mol | [2][3][4] |
| Molecular Formula | C41H42N10O6 | [3][4] |
Mechanism of Action
This compound operates via the proteolysis-targeting chimera (PROTAC) mechanism. This heterobifunctional molecule consists of a ligand that binds to BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. This targeted degradation approach offers a powerful alternative to traditional inhibition, leading to the efficient removal of BET proteins from the cellular environment.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Ternary complex formation - Profacgen [profacgen.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
The Dawn of Picopower: A Technical Guide to Potent PROTAC BET Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of cellular proteins has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as molecular bridges to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] This in-depth technical guide focuses on the discovery and characterization of picomolar potent PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, critical regulators of gene transcription implicated in a wide range of cancers and inflammatory diseases.[4][5][6][7]
The Rise of Picomolar BET Degraders: Quantitative Insights
The relentless pursuit of highly potent BET degraders has yielded compounds with remarkable picomolar activity. These molecules demonstrate significant advantages over traditional inhibitors by achieving profound and sustained protein knockdown at exceptionally low concentrations. This section summarizes the key quantitative data for some of the most potent PROTAC BET degraders discovered to date.
| Compound/Degrader | Target Cell Line | IC50 (pM) | DC50 (pM) | Dmax (%) | E3 Ligase Ligand | Reference |
| BETd-260 (ZBC260/Compound 23) | RS4;11 (Leukemia) | 51 | ~30 (for BRD4) | >95 | Thalidomide (Cereblon) | [1][4][5][8][9] |
| QCA570 | MV4;11 (Leukemia) | <10 | <10 (for BET proteins) | >95 | Pomalidomide (Cereblon) | [6] |
| ARV-771 | 22Rv1 (Prostate Cancer) | <5000 | <1000 (for BET proteins) | >90 | VHL Ligand | |
| Compound 9 | RS4;11 (Leukemia) | 4300 | 3000-10000 (for BRD2/3/4) | >90 | Thalidomide (Cereblon) | |
| Compound 12 | MOLM-13 (Leukemia) | 1200 | Not Reported | Not Reported | Thalidomide (Cereblon) | [4][5] |
| Compound 14 | MOLM-13 (Leukemia) | 2100 | Not Reported | Not Reported | Thalidomide (Cereblon) | [4][5] |
Table 1: Quantitative Potency of Picomolar PROTAC BET Degraders. This table summarizes the half-maximal inhibitory concentration (IC50) for cell growth, the half-maximal degradation concentration (DC50), and the maximum degradation (Dmax) of prominent picomolar potent PROTAC BET degraders in various cancer cell lines.
Unraveling the Mechanism: Signaling Pathways and Experimental Workflows
The efficacy of PROTAC BET degraders hinges on their ability to orchestrate a series of molecular events, from target engagement to proteasomal degradation. Understanding the underlying signaling pathways and the experimental workflows used to interrogate them is crucial for the rational design and optimization of these powerful molecules.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (in this case, a BET protein), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two.[1][2][3] The PROTAC facilitates the formation of a ternary complex between the BET protein and the E3 ligase, leading to the transfer of ubiquitin from an E2-conjugating enzyme to the BET protein.[2][10] This polyubiquitination marks the BET protein for recognition and degradation by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1][2]
Figure 1: PROTAC Mechanism of Action. This diagram illustrates the catalytic cycle of a PROTAC molecule, from ternary complex formation to target protein degradation and subsequent PROTAC recycling.
BET Protein Signaling in Cancer
BET proteins, particularly BRD4, are key regulators of oncogenic transcription factors such as MYC and are involved in pathways like NF-κB signaling, which are frequently dysregulated in cancer.[7] By degrading BET proteins, PROTACs can effectively suppress the expression of these critical cancer drivers, leading to cell cycle arrest and apoptosis.[4]
Figure 2: Simplified BET Protein Signaling Pathway in Cancer. This diagram shows the role of BET proteins in promoting cancer cell growth and how PROTAC-mediated degradation of BET proteins can induce apoptosis.
Experimental Workflow for PROTAC BET Degrader Evaluation
The discovery and validation of potent PROTAC BET degraders involve a systematic experimental workflow. This typically starts with the synthesis of a library of PROTAC molecules, followed by a series of in vitro and cell-based assays to assess their potency and mechanism of action.
Figure 3: Experimental Workflow for PROTAC Evaluation. This flowchart outlines the key stages in the discovery and preclinical development of PROTAC BET degraders.
Core Methodologies: Detailed Experimental Protocols
The successful evaluation of PROTAC BET degraders relies on robust and well-defined experimental protocols. This section provides detailed methodologies for the key assays cited in the discovery of picomolar potent BET degraders.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of BET proteins (BRD2, BRD3, and BRD4) in cells treated with PROTACs.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RS4;11, MV4;11) at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with various concentrations of the PROTAC BET degrader or vehicle control (DMSO) for the desired time (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[11][12]
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control. The DC50 and Dmax values are calculated from dose-response curves.
-
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the BET-PROTAC-E3 ligase ternary complex in live cells.[13][14][15]
Protocol:
-
Cell Preparation and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with plasmids encoding for a NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4) and a HaloTag®-E3 ligase fusion protein (e.g., HaloTag®-Cereblon).[16]
-
-
Labeling and Treatment:
-
After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 60 minutes.
-
Treat the cells with serial dilutions of the PROTAC BET degrader.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor (NanoLuc®, 460 nm) and acceptor (NanoBRET™ 618, >610 nm) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of PROTAC BET degraders on the viability of cancer cells.[17][18]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., RS4;11, MOLM-13) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of the PROTAC BET degrader for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the PROTAC concentration and determine the IC50 value using a non-linear regression analysis.
-
Conclusion and Future Directions
The discovery of picomolar potent PROTAC BET degraders represents a significant milestone in the field of targeted protein degradation. These molecules exhibit unprecedented potency in degrading BET proteins and inhibiting the growth of cancer cells. The detailed methodologies and workflows presented in this guide provide a framework for the continued discovery and optimization of this promising class of therapeutics. Future efforts will likely focus on developing degraders with improved oral bioavailability, tissue-specific targeting, and the ability to overcome resistance mechanisms. The continued exploration of novel E3 ligases and linker chemistries will undoubtedly expand the therapeutic potential of PROTACs for a wide array of human diseases.
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression | Semantic Scholar [semanticscholar.org]
- 9. a-z.lu [a-z.lu]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocol [protocols.io]
- 12. bio-rad.com [bio-rad.com]
- 13. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell viability assays | Abcam [abcam.com]
PROTAC BET Degrader-2: A Technical Guide to its Impact on c-Myc Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins rather than their inhibition. This technical guide provides an in-depth analysis of PROTAC BET degrader-2, a class of molecules designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a particular focus on their downstream effect on the proto-oncogene c-Myc. This document will detail the mechanism of action, present quantitative data from key studies, outline experimental protocols, and provide visual representations of the involved signaling pathways and experimental workflows. The information herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this promising therapeutic strategy.
Introduction to PROTAC BET Degraders
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate proteins of interest.[1][][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][4] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
BET proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in regulating gene transcription by binding to acetylated histones.[][5] Their involvement in the expression of key oncogenes, most notably c-Myc, has made them attractive targets for cancer therapy.[6][7][8] PROTAC BET degraders, such as the well-characterized compound ARV-825, offer a novel therapeutic modality by inducing the degradation of BET proteins, leading to a profound and sustained suppression of their downstream targets.[9][10][11]
Mechanism of Action: From BET Degradation to c-Myc Suppression
This compound functions by physically linking a BET protein to an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[12] This induced proximity leads to the polyubiquitination of the BET protein and its subsequent degradation by the proteasome. The degradation of BET proteins, particularly BRD4, has a direct and significant impact on the transcription of the MYC gene.[6] BRD4 is known to associate with super-enhancers that drive the expression of oncogenes like c-Myc.[13] By removing BRD4 from these regulatory regions, PROTAC BET degraders effectively shut down c-Myc transcription, leading to a rapid and durable decrease in both c-Myc mRNA and protein levels.[9][10][11]
Quantitative Data on c-Myc Reduction
Numerous studies have quantified the potent and sustained reduction of c-Myc levels following treatment with PROTAC BET degraders. The data presented below is a summary from representative studies on ARV-825.
Table 1: Dose-Dependent Reduction of c-Myc Protein Levels
| Cell Line | Treatment Duration | ARV-825 Concentration | % Reduction in c-Myc Protein | Reference |
| TPC-1 (Thyroid Carcinoma) | 24 hours | 100 nM | Significant Decrease | [9] |
| 3T3-BRD4-NUT | 72 hours | 3 nM | Dose-dependent suppression | [14] |
| 3T3-BRD4-NUT | 72 hours | 30 nM | Dose-dependent suppression | [14] |
| SK-N-SH (Neuroblastoma) | Not Specified | 50 nM | Downregulation | [15] |
| SH-SY5Y (Neuroblastoma) | Not Specified | 50 nM | Downregulation | [15] |
| 22Rv1 (Prostate Cancer) | 16 hours | Not Specified | Suppression | [16] |
| VCaP (Prostate Cancer) | 16 hours | Not Specified | Suppression | [16] |
| LnCaP95 (Prostate Cancer) | 16 hours | Not Specified | Suppression | [16] |
Table 2: Time-Dependent Reduction of c-Myc Protein Levels
| Cell Line | ARV-825 Concentration | Time Point | % Reduction in c-Myc Protein | Reference |
| IMR-32 (Neuroblastoma) | 10 nM | Multiple time points | Time-dependent downregulation | [10][15] |
| SK-N-BE(2) (Neuroblastoma) | 500 nM | Multiple time points | Time-dependent downregulation | [10][15] |
| SK-N-SH (Neuroblastoma) | 50 nM | Multiple time points | Time-dependent downregulation | [15] |
| SH-SY5Y (Neuroblastoma) | 50 nM | Multiple time points | Time-dependent downregulation | [15] |
| HuCCT1 (Cholangiocarcinoma) | Not Specified | Not Specified | Marked downregulation | [11] |
| OZ (Cholangiocarcinoma) | Not Specified | Not Specified | Marked downregulation | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on c-Myc levels.
Western Blotting for Protein Level Analysis
Objective: To quantify the levels of BET proteins (BRD2, BRD3, BRD4) and c-Myc in cells treated with a PROTAC BET degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC BET degrader or vehicle control (e.g., DMSO) for specified time periods.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9][10][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative protein expression levels.[9]
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
Objective: To measure the mRNA expression levels of c-Myc in cells treated with a PROTAC BET degrader.
Methodology:
-
Cell Culture and Treatment: Treat cells as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., TRIzol).
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR system with SYBR Green or TaqMan probes. Use primers specific for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Conclusion
PROTAC BET degraders represent a powerful therapeutic strategy for cancers driven by c-Myc. By hijacking the ubiquitin-proteasome system to eliminate BET proteins, these molecules effectively and durably suppress c-Myc at the transcriptional level. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance these innovative therapies. The continued exploration and development of PROTAC BET degraders hold significant promise for the treatment of a wide range of malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and crystal structures of a potent second-generation dual degrader of BCL-2 and BCL-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(University of Michigan) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Myc - Wikipedia [en.wikipedia.org]
- 9. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 11. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: PROTAC BET Degrader-2 in Western Blot Analysis
References
- 1. This compound(University of Michigan) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TR [thermofisher.com]
Application Notes and Protocols for TR-FRET Assay: Monitoring PROTAC BET Degrader-2 Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3][] These heterobifunctional molecules form a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1][2][5][6] The formation of this ternary complex is a critical step in the mechanism of action of PROTACs.[1][5]
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription and are attractive therapeutic targets in oncology and other diseases.[][7] PROTAC BET degrader-2 is a highly potent degrader of BET proteins, demonstrating picomolar to nanomolar cellular potencies.[3][8][9]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay platform well-suited for studying protein-protein interactions, such as the formation of the PROTAC-induced ternary complex.[10][11][12][13] This application note provides a detailed protocol for a TR-FRET assay to monitor the formation of the ternary complex consisting of a BET bromodomain, this compound, and the E3 ligase Cereblon (CRBN).
Principle of the TR-FRET Assay
The TR-FRET assay for ternary complex formation relies on the proximity-based transfer of energy from a donor fluorophore to an acceptor fluorophore. In this protocol, a Terbium (Tb)-labeled antibody serves as the donor, and an Alexa Fluor 488 (AF488)-labeled antibody acts as the acceptor. When the BET protein (tagged with GST) and the E3 ligase (tagged with His) are brought into close proximity by the this compound, the donor and acceptor fluorophores are also brought close enough for FRET to occur. The resulting TR-FRET signal is directly proportional to the amount of ternary complex formed.[10][11][14][15]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the BET protein signaling pathway and the experimental workflow for the TR-FRET assay.
Caption: BET Protein Signaling Pathway.
Caption: TR-FRET Experimental Workflow.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog # | Final Concentration |
| GST-BRD2(BD1) | Commercially Available | e.g., BPS Bioscience #31023 | 2 nM |
| His-CRBN(DDB1) | Commercially Available | e.g., BPS Bioscience #100463 | 8 nM |
| This compound | MedChemExpress | HY-111545 | Variable (Titration) |
| Tb-anti-GST Antibody | Thermo Fisher Scientific | PV5595 | 2 nM |
| AF488-anti-His Antibody | Thermo Fisher Scientific | PV6090 | 4 nM |
| Assay Buffer | In-house preparation | See below | N/A |
| 384-well low-volume plate | Corning | 3573 | N/A |
| DMSO | Sigma-Aldrich | D2650 | ≤ 0.1% |
Assay Buffer Preparation: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.05% (v/v) Tween-20.
Assay Procedure
-
PROTAC Dilution: Prepare a serial dilution of this compound in DMSO. Subsequently, dilute the PROTAC solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.1%.[10][14]
-
Reagent Preparation: Prepare a master mix of GST-BRD2(BD1) and His-CRBN(DDB1) in assay buffer at 2X the final concentration. Prepare a separate master mix of Tb-anti-GST and AF488-anti-His antibodies in assay buffer at 2X the final concentration.
-
Assay Plate Preparation:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of the GST-BRD2(BD1) and His-CRBN(DDB1) master mix to each well.
-
Add 10 µL of the antibody master mix to each well.
-
-
Incubation: Seal the plate and incubate at room temperature for 180 minutes, protected from light.[10]
-
TR-FRET Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Excitation Wavelength: 340 nm
-
Emission Wavelengths: 490 nm (Donor - Terbium) and 520 nm (Acceptor - AF488)
-
Delay Time: 100 µs
-
Integration Time: 200 µs
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 520 nm / Emission at 490 nm) * 10,000
-
-
Data Normalization: The data can be normalized to the DMSO control to represent the fold change in signal.
-
Dose-Response Curve: Plot the TR-FRET ratio against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the maximal PROTAC efficacy concentration (ECmax) and the concentration at which 50% of the maximal effect is observed (EC50). It is important to note that PROTAC-induced ternary complex formation often exhibits a "hook effect," where the signal decreases at very high concentrations of the degrader due to the formation of binary complexes.[16]
Quantitative Data Summary
The following table summarizes representative quantitative data for PROTAC BET degraders in TR-FRET and cell-based assays.
| PROTAC | Maximal Efficacy Concentration (TR-FRET) | IC50 (RS4;11 Cell Growth) | Reference |
| PROTAC BET Degrader-1 | 4.1 nM | 4.3 nM | [10][14] |
| This compound | 12.3 nM | 9.6 nM | [8][10] |
| dBET1 | 412 nM | 78.8 nM | [10][14] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background Ratio | - Incorrect filter sets on the plate reader.[17]- Suboptimal reagent concentrations. | - Ensure the correct excitation and emission filters are used.- Optimize the concentrations of proteins and antibodies. |
| High Well-to-Well Variability | - Pipetting errors.- Incomplete mixing of reagents. | - Use calibrated pipettes and proper pipetting techniques.- Gently mix the plate after reagent addition. |
| "Hook Effect" at High PROTAC Concentrations | - Saturation of either the BET protein or CRBN with the PROTAC, preventing ternary complex formation.[16] | - This is an expected phenomenon for PROTACs. Ensure the concentration range tested is sufficient to observe the full bell-shaped curve. |
| Compound Interference | - Autofluorescence of the test compound. | - Measure the fluorescence of the compound alone at the assay wavelengths. TR-FRET is generally less susceptible to interference than standard FRET.[13] |
Conclusion
This TR-FRET assay provides a robust and sensitive method for the quantitative characterization of this compound-mediated ternary complex formation. The detailed protocol and troubleshooting guide will enable researchers to successfully implement this assay for the screening and characterization of novel BET protein degraders. The ability to directly measure the formation of the key ternary complex provides invaluable insights into the mechanism of action of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. pnas.org [pnas.org]
- 7. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound(University of Michigan) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - ZA [thermofisher.com]
Measuring the Degradation Kinetics of PROTAC BET Degrader-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins. This technology offers a powerful approach to drug discovery, enabling the targeting of proteins previously considered "undruggable." PROTAC BET degrader-2 is a highly potent heterobifunctional molecule designed to selectively degrade the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription and are implicated in various cancers and inflammatory diseases.[1]
This document provides detailed application notes and experimental protocols for measuring the degradation kinetics of BET proteins induced by this compound. The methodologies described herein are essential for characterizing the efficacy, potency, and mechanism of action of this and other PROTAC molecules.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It is composed of three key components: a ligand that binds to the BET protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties. By simultaneously binding to both the BET protein and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the BET protein, marking it for degradation by the 26S proteasome.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
Western Blotting for Measuring BET Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in BET protein levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., RS4;11, VCaP, or 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time point (e.g., 16 hours) to determine the half-maximal degradation concentration (DC50).
-
For time-course experiments, treat cells with a fixed concentration of the degrader (e.g., 100 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Presentation:
Table 1: Dose-Dependent Degradation of BRD4 by this compound
| Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) |
|---|---|
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 52 |
| 10 | 15 |
| 100 | 5 |
| 1000 | 5 |
Table 2: Time-Course of BRD4 Degradation by 100 nM this compound
| Time (hours) | % BRD4 Remaining (Normalized to 0h) |
|---|---|
| 0 | 100 |
| 2 | 65 |
| 4 | 30 |
| 8 | 10 |
| 16 | 5 |
| 24 | 5 |
Note: The data presented in these tables are hypothetical and representative of typical results for a potent BET degrader.
Quantitative Mass Spectrometry (SILAC) for Proteome-wide Analysis
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. It allows for the unbiased and precise measurement of changes in protein abundance across the entire proteome upon treatment with this compound, confirming the selectivity of the degrader.
Protocol:
-
SILAC Labeling:
-
Culture one population of cells in "light" medium containing normal lysine and arginine.
-
Culture a second population of cells in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6, 15N2-Lysine) and arginine (e.g., 13C6, 15N4-Arginine) for at least five cell doublings to ensure complete incorporation.
-
-
PROTAC Treatment and Sample Collection:
-
Treat the "heavy" labeled cells with this compound for a specified time and concentration.
-
Treat the "light" labeled cells with vehicle (DMSO).
-
Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein content.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet and extract the proteins.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect the mass difference between the "light" and "heavy" labeled peptides.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant) to identify and quantify the peptides.
-
Calculate the heavy/light (H/L) ratio for each identified protein. A significant decrease in the H/L ratio for BET proteins indicates degradation.
-
Data Presentation:
Table 3: SILAC-MS Analysis of Protein Abundance Changes
| Protein | H/L Ratio | Log2 Fold Change | Description |
|---|---|---|---|
| BRD4 | 0.05 | -4.32 | Target Protein |
| BRD2 | 0.10 | -3.32 | Target Protein |
| BRD3 | 0.12 | -3.06 | Target Protein |
| c-MYC | 0.25 | -2.00 | Downstream Effector |
| GAPDH | 1.01 | 0.01 | Housekeeping Protein |
| Other Protein 1 | 0.98 | -0.03 | Non-target Protein |
| Other Protein 2 | 1.03 | 0.04 | Non-target Protein |
Note: The data presented in this table are hypothetical and illustrate the expected high selectivity of a potent BET degrader.
Experimental Workflow
Caption: A generalized workflow for measuring PROTAC-induced degradation.
BET Protein Signaling Pathway
BET proteins are key epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers. A primary mechanism of action for BRD4 is the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates RNA Polymerase II, leading to the release from promoter-proximal pausing and facilitating productive transcription elongation. This regulatory role is particularly important for the expression of key oncogenes, such as c-MYC, making BET proteins attractive targets in cancer therapy.
Caption: Simplified BET protein signaling pathway.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for researchers to accurately measure the degradation kinetics and selectivity of this compound. By employing techniques such as Western blotting and quantitative mass spectrometry, scientists can effectively characterize the pharmacological properties of this and other PROTAC molecules, accelerating the development of novel therapeutics for a range of diseases. The provided diagrams and data tables serve as a guide for experimental design and data interpretation in the exciting and rapidly evolving field of targeted protein degradation.
References
Application Notes and Protocols for Cell Viability Assays with PROTAC BET Degrader-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell viability assays with PROTAC BET (Bromodomain and Extra-Terminal) degraders, with a specific focus on the potent degrader BETd-260, which serves as a well-characterized example. The protocols and data presented are intended to assist in the accurate assessment of the cytotoxic and cytostatic effects of these targeted protein degraders in cancer cell lines.
Introduction to PROTAC BET Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[]
BET proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes such as c-Myc.[][4][5] PROTAC BET degraders, such as BETd-260, have been shown to be highly effective at degrading BET proteins, leading to potent anti-proliferative and pro-apoptotic effects in various cancer models.[6][7][8] Unlike traditional small molecule inhibitors which only block the protein's function, PROTACs eliminate the protein entirely, offering a potentially more profound and sustained therapeutic effect.[1]
Data Presentation: Efficacy of PROTAC BET Degraders
The following table summarizes the in vitro efficacy of the potent PROTAC BET degrader BETd-260 and another compound referred to as PROTAC BET degrader-2 in various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%.
| Compound | Cell Line | Cancer Type | Assay Type | IC50/EC50 (nM) | Reference(s) |
| This compound | RS4;11 | Acute Leukemia | Cell Growth Inhibition | 9.6 | [9][10] |
| BETd-260 (ZBC260) | RS4;11 | Acute Leukemia | WST-8 | 0.051 | [6][7] |
| BETd-260 (ZBC260) | MOLM-13 | Acute Myeloid Leukemia | WST-8 | 2.2 | [6][11] |
| BETd-260 | MNNG/HOS | Osteosarcoma | CCK-8 | 1.8 | [12][13] |
| BETd-260 | Saos-2 | Osteosarcoma | CCK-8 | 1.1 | [12][13] |
| BETd-260 | MG-63 | Osteosarcoma | CCK-8 | - | [12][13] |
| BETd-260 | SJSA-1 | Osteosarcoma | CCK-8 | - | [12][13] |
Signaling Pathway of PROTAC BET Degrader Action
PROTAC BET degraders induce the degradation of BRD2, BRD3, and BRD4 proteins.[6][7] This leads to the downregulation of the transcription of key oncogenes, most notably c-Myc.[11][14][15] The suppression of c-Myc, a critical regulator of cell proliferation and survival, contributes significantly to the anti-cancer effects of these compounds.
Furthermore, BET degraders have been shown to modulate the expression of apoptosis-related proteins.[11][14] They can suppress the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-2, while increasing the expression of pro-apoptotic proteins like Bad.[6][14] This shift in the balance of pro- and anti-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
PROTAC BET Degrader Signaling Pathway
Experimental Protocols
Cell Viability Assay Experimental Workflow
The general workflow for assessing cell viability following treatment with a PROTAC BET degrader involves several key steps, from cell seeding to data analysis. It is crucial to include appropriate controls, such as a vehicle-treated group (e.g., DMSO) and a positive control for cytotoxicity.
Cell Viability Assay Workflow
Detailed Methodologies
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[16][17][18]
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
PROTAC BET degrader stock solution (in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled multi-well plate at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of culture medium.[17]
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC BET degrader in culture medium from a concentrated stock solution.
-
Add the desired concentrations of the degrader to the respective wells. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%.
-
Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[19]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[16][17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[18][20]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16][17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50/EC50 value.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[21]
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
PROTAC BET degrader stock solution (in DMSO)
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the CellTiter-Glo® assay, using clear 96-well plates.
-
-
Compound Treatment:
-
Follow the same procedure as for the CellTiter-Glo® assay.
-
-
Assay Procedure:
-
After the treatment incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[21]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]
-
Follow the same data analysis steps as for the CellTiter-Glo® assay to determine the IC50/EC50 value.
-
Considerations for PROTACs
-
Treatment Duration: Due to their catalytic nature and the time required for protein degradation and subsequent downstream effects, longer incubation times (e.g., 72 hours or more) are often necessary to observe the full cytotoxic or cytostatic effects of PROTACs.[19]
-
Kinetic Analysis: To understand the dynamics of protein degradation and its correlation with cell viability, it can be beneficial to perform time-course experiments, measuring both protein levels (e.g., by Western blot) and cell viability at different time points.[22]
-
Choice of Assay: Both CellTiter-Glo® and MTT assays are suitable for assessing the effects of PROTAC BET degraders. The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" protocol, making it well-suited for high-throughput screening.[18] The MTT assay is a cost-effective alternative but requires more hands-on steps.
References
- 1. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07971E [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. BETd-260 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. OUH - Protocols [ous-research.no]
- 17. scribd.com [scribd.com]
- 18. ch.promega.com [ch.promega.com]
- 19. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 20. promega.com [promega.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Apoptosis Induction Analysis Following PROTAC BET Degrader-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induced by PROTAC BET degrader-2. This document includes an overview of the mechanism, quantitative data on degrader efficacy, detailed experimental protocols for key apoptosis assays, and visual workflows and pathway diagrams.
Introduction to this compound and Apoptosis Induction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][][3] A PROTAC molecule typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation (Target-PROTAC-E3 Ligase) leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3]
Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes like c-Myc.[4][5] PROTAC BET degraders, such as BETd-260 (a highly potent BET degrader sometimes referred to as this compound), are designed to target these BET proteins for degradation.[4][5][6] By degrading BET proteins, these PROTACs potently suppress the expression of anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL, Bcl-2) and pro-oncogenic proteins (e.g., c-Myc), while increasing the expression of pro-apoptotic proteins (e.g., Bad, Noxa), ultimately leading to robust apoptosis in cancer cells.[5][7][8]
Data Presentation: Efficacy of PROTAC BET Degraders
The following tables summarize the quantitative data on the efficacy of various PROTAC BET degraders in different cancer cell lines.
Table 1: Inhibition of Cell Growth (IC50/EC50) by PROTAC BET Degraders
| PROTAC Compound | Cell Line | Cancer Type | IC50/EC50 Value | Reference(s) |
| This compound | RS4;11 | Leukemia | 9.6 nM | [9] |
| Compound 23 (BETd-260) | RS4;11 | Leukemia | 51 pM | [4][6] |
| Compound 23 (BETd-260) | MOLM-13 | Leukemia | 2.2 nM, 2.3 nM | [5][6] |
| BETd-246 | MDA-MB-468 | Triple-Negative Breast Cancer | <10 nM | [10] |
| BETd-260 | MNNG/HOS | Osteosarcoma | 1.8 nM | [8] |
| BETd-260 | Saos-2 | Osteosarcoma | 1.1 nM | [8] |
| ARV-825 | Ibrutinib-sensitive MCL | Mantle Cell Lymphoma | ~17 nM (for apoptosis) | [11] |
Table 2: Effective Concentrations for Protein Degradation and Apoptosis Induction
| PROTAC Compound | Cell Line | Effect | Effective Concentration | Treatment Time | Reference(s) |
| Compound 9 | RS4;11 | Decrease in BRD2, BRD3, BRD4 levels | 3–10 nM | Not Specified | [6] |
| Compound 23 (BETd-260) | RS4;11 | Degradation of BRD4 | 30 pM | Not Specified | [6] |
| Compound 23 (BETd-260) | RS4;11 | Robust apoptosis induction | 3–10 nM | 24 hours | [6] |
| Compound 23 (BETd-260) | MOLM-13 | Robust apoptosis induction | 3–10 nM | 24 hours | [6] |
| BETd-246 | TNBC cells | Near-complete depletion of BRD2-4 proteins | 10–30 nM | 3 hours | [10] |
| BETd-260 | MNNG/HOS | Maximum degradation of BRD2/3/4 | 30 nM | 1 hour | [8] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of apoptosis induction by this compound.
Caption: General experimental workflow for analyzing apoptosis.
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline for culturing cancer cells and treating them with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., RS4;11, MOLM-13, MDA-MB-468)
-
Complete growth medium (specific to the cell line)
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will allow for logarithmic growth during the experiment. For example, seed 1 x 10^6 cells in a T25 flask.[12]
-
Incubation: Incubate the cells for 24-48 hours to allow them to adhere (if applicable) and resume exponential growth.
-
Treatment Preparation: Prepare serial dilutions of the this compound in a complete growth medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation Post-Treatment: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal time will depend on the cell line and the specific degrader.
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension directly into centrifuge tubes.
-
Adherent Cells: Collect the supernatant which may contain floating apoptotic cells.[12] Wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the collected supernatant.
-
-
Washing: Centrifuge the harvested cells (e.g., 670 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[12] The cells are now ready for downstream apoptosis analysis.
Annexin V/PI Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[13]
Materials:
-
Harvested and washed cells (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[14] Prepare enough volume for 100 µL per sample.
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[14]
-
Incubation: Gently mix the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Washing (Optional but Recommended): Add 400 µL of 1X Binding Buffer to each tube and centrifuge. Discard the supernatant. This step can help reduce background fluorescence.
-
PI Staining: Resuspend the cell pellet in 200-400 µL of 1X Binding Buffer. Add 5 µL of Propidium Iodide (PI) staining solution.[14]
-
Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).[15][16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic pathway.
Materials:
-
Harvested and washed cells (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-Bcl-xL, anti-c-Myc, anti-BRD4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Resuspend the cell pellet in cold lysis buffer, incubate on ice for 30 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Key markers to probe for include the cleavage of PARP and Caspase-3, and downregulation of BRD4, c-Myc, and Mcl-1.[5][17][18]
Caspase Activity Assay (Colorimetric or Fluorometric)
This assay quantifies the activity of key executioner caspases, such as Caspase-3 and Caspase-7, providing a direct measure of apoptotic pathway activation.
Materials:
-
Harvested cells (from Protocol 1)
-
Caspase-3/7 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell Lysis Buffer (provided in the kit)
-
Caspase substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)[19]
-
Reaction Buffer (provided in the kit)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysis: Lyse a known number of cells (e.g., 1-2 x 10^6) in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[20]
-
Centrifugation: Centrifuge the lysate to pellet debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Adjust the volume with lysis buffer.
-
Reaction Mix: Prepare a master mix of 2x Reaction Buffer and DTT (as per kit instructions). Add 50 µL to each well.
-
Substrate Addition: Add 5 µL of the caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement:
-
Colorimetric: Read the absorbance at 400-405 nm.
-
Fluorometric: Read the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[19]
-
-
Data Analysis: Compare the readings from the PROTAC-treated samples to the vehicle-treated control to determine the fold-increase in caspase activity.
References
- 1. mdpi.com [mdpi.com]
- 3. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(University of Michigan) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. pnas.org [pnas.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. mpbio.com [mpbio.com]
Application Notes and Protocols: PROTAC BET Degrader-2 in Castration-Resistant Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PROTAC BET degrader-2 in preclinical models of castration-resistant prostate cancer (CRPC). The accompanying protocols offer detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of these targeted protein degraders.
Introduction
Castration-resistant prostate cancer (CRPC) is an advanced form of prostate cancer that no longer responds to androgen deprivation therapy. A key driver of CRPC is the continued signaling of the androgen receptor (AR), including the expression of constitutively active splice variants like AR-V7. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating the transcription of oncogenes, including c-MYC and AR. Consequently, targeting BET proteins has emerged as a promising therapeutic strategy for CRPC.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. PROTAC BET degraders, such as ARV-771 and dBET series, have demonstrated superior efficacy compared to traditional BET inhibitors in preclinical CRPC models. These degraders not only inhibit BET protein function but also lead to their elimination, resulting in a more profound and sustained downstream effect. Specifically, PROTAC-induced BET degradation has been shown to suppress both AR and c-MYC signaling, leading to cell growth inhibition and apoptosis in CRPC cells.[1][2][3] This document focuses on the application and evaluation of this compound in CRPC models.
Mechanism of Action
PROTAC BET degraders function by hijacking the cell's natural protein disposal system. The PROTAC molecule simultaneously binds to a BET protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins leads to the downregulation of key oncogenic transcription factors, most notably c-MYC and the androgen receptor, thereby inhibiting cancer cell proliferation and survival.[1][4]
Data Presentation
The following tables summarize the quantitative data for PROTAC BET degraders in CRPC models based on published preclinical studies.
Table 1: In Vitro Efficacy of PROTAC BET Degraders in CRPC Cell Lines
| Compound | Cell Line | Assay | IC50 / DC50 (nM) | Reference |
| ARV-771 | 22Rv1 | Proliferation | 10-500 fold more potent than JQ-1/OTX015 | [1] |
| ARV-771 | VCaP | Proliferation | 10-500 fold more potent than JQ-1/OTX015 | [1] |
| ARV-771 | LnCaP95 | Proliferation | 10-500 fold more potent than JQ-1/OTX015 | [1] |
| ARV-771 | 22Rv1 | BRD2/3/4 Degradation | < 5 | [5] |
| ARV-771 | VCaP | c-MYC Suppression (ELISA) | < 1 | [6] |
| dBET-1 | VCaP | Proliferation (IC50) | 1.8 | [3] |
| dBET-1 | LNCaP | Proliferation (IC50) | 3.2 | [3] |
| dBET-1 | 22Rv1 | Proliferation (IC50) | 4.5 | [3] |
| dBET-2 | VCaP | Proliferation (IC50) | 1.3 | [3] |
| dBET-2 | LNCaP | Proliferation (IC50) | 2.1 | [3] |
| dBET-2 | 22Rv1 | Proliferation (IC50) | 3.9 | [3] |
Table 2: In Vivo Efficacy of PROTAC BET Degraders in CRPC Xenograft Models
| Compound | Animal Model | Dosing | Outcome | Reference |
| ARV-771 | 22Rv1 Xenograft | 30 mg/kg, s.c., daily | Tumor regression | [5] |
| dBET-2 | Castration-Resistant VCaP Xenograft | 10 mg/kg | Significant tumor volume reduction | [2][7] |
| dBET-3 | Castration-Resistant VCaP Xenograft | 5 mg/kg | Dramatic tumor volume reduction | [2][7] |
| dBET-3 | CRPC Patient-Derived Xenograft (MDA-PC-146-12) | 5 mg/kg | Significant tumor volume reduction | [7] |
Experimental Protocols
Detailed protocols for key experiments to evaluate this compound are provided below.
Protocol 1: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of CRPC cell lines.
Materials:
-
CRPC cell lines (e.g., 22Rv1, VCaP, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, WST-8)
-
Plate reader
Procedure:
-
Seed CRPC cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO in medium).
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-2 hours for WST-8).
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and calculate the IC50 values using a non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Western Blotting for Protein Degradation
Objective: To assess the degradation of BET proteins (BRD2, BRD3, BRD4) and the effect on downstream targets (c-MYC, AR) following treatment with this compound.
Materials:
-
CRPC cell lines
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, -BRD3, -BRD4, -c-MYC, -AR, -GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 1, 3, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the image using a chemiluminescence imaging system. GAPDH is used as a loading control.
Protocol 3: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a CRPC mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or Nu/Nu)
-
CRPC cells (e.g., VCaP) or patient-derived xenograft (PDX) tissue
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of CRPC cells (e.g., 2 x 10^6 VCaP cells) mixed with Matrigel into the flanks of the mice. For PDX models, implant tumor fragments.
-
For castration-resistant models, surgically castrate the mice when tumors reach a specific size (e.g., 200 mm³). Allow tumors to regress and then regrow to the pre-castration size.
-
Randomize the mice into treatment and control groups once the tumors reach a predetermined size.
-
Administer this compound or vehicle control at the specified dose and schedule (e.g., daily subcutaneous injection).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blotting, RNA sequencing).
-
Plot tumor growth curves and perform statistical analysis to compare treatment and control groups. All animal studies must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Visualization of Experimental Workflow and Signaling Pathways
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for RT-qPCR Analysis of Downstream Gene Expression with PROTAC BET Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC BET degrader-2 is a highly potent and selective small molecule that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes and pro-inflammatory genes.[1] By degrading BET proteins, this compound offers a powerful approach to modulate the expression of downstream target genes implicated in various cancers and inflammatory diseases.
This document provides detailed application notes and experimental protocols for the analysis of downstream gene expression using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) following treatment with this compound.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation facilitates the ubiquitination of BET proteins, marking them for degradation by the proteasome. The degradation of BET proteins leads to the transcriptional repression of their target genes, including critical oncogenes like MYC and anti-apoptotic factors such as BCL2.[2]
Data Presentation: Downstream Gene Expression Analysis
The following tables summarize the quantitative data on the downregulation of key downstream target genes of BET proteins in cancer cell lines following treatment with PROTAC BET degraders. The data is presented as fold change in mRNA expression relative to untreated control cells, as determined by RT-qPCR.
Table 1: Dose-Dependent Downregulation of Target Gene mRNA Expression by PROTAC BET Degrader ARV-771 in 22Rv1 Prostate Cancer Cells (16-hour treatment)
| Target Gene | 1 nM ARV-771 (Fold Change) | 10 nM ARV-771 (Fold Change) | 100 nM ARV-771 (Fold Change) |
| MYC | ~0.6 | ~0.3 | ~0.2 |
| BCL2 | Data not available | Data not available | Data not available |
| FOSL1 | Data not available | Data not available | Data not available |
Data extrapolated from graphical representations in referenced literature. Actual values may vary.[3]
Table 2: Time-Dependent Downregulation of Target Gene mRNA Expression by PROTAC BET Degrader in Cancer Cells
| Target Gene | Cell Line | PROTAC (Concentration) | Time Point | Fold Change vs. Control | Reference |
| MYC | RS4;11 | ZBC260 (1 nM) | 24 hours | ~0.1 | [1] |
| MYC | MV4;11 | QCA570 (10 pM) | 3 hours | Significantly reduced | [4] |
| BCL-xL | MCL | ARV-771 (100 nM) | 24 hours | Significantly reduced | [2] |
| CDK4 | MCL | ARV-771 (100 nM) | 24 hours | Significantly reduced | [2] |
| Cyclin D1 | MCL | ARV-771 (100 nM) | 24 hours | Significantly reduced | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for analyzing the effect of this compound on downstream gene expression.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture your cancer cell line of interest (e.g., RS4;11, 22Rv1) in the appropriate medium and conditions.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time period (e.g., 3, 6, 16, or 24 hours).
-
Protocol 2: RNA Extraction
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol reagent (or equivalent) directly to each well and pipette up and down to lyse the cells.
-
-
RNA Isolation:
-
Follow the manufacturer's protocol for the chosen RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit). This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.
-
-
RNA Quantification and Quality Control:
-
Resuspend the RNA pellet in nuclease-free water.
-
Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup:
-
In a nuclease-free tube, combine the following components for each sample (a master mix is recommended):
-
Total RNA: 1 µg
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Nuclease-free water to a final volume of X µL (as per kit instructions)
-
-
-
Denaturation and Annealing:
-
Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
-
Reverse Transcription:
-
Add the following components to the reaction tube:
-
5X Reaction Buffer
-
0.1 M DTT
-
RNase Inhibitor
-
Reverse Transcriptase (e.g., M-MLV)
-
-
Mix gently and incubate at 42°C for 50 minutes.
-
-
Inactivation:
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
-
Storage:
-
The resulting cDNA can be stored at -20°C.
-
Protocol 4: Quantitative PCR (qPCR)
-
Primer Design:
-
Design primers for your target genes (MYC, BCL2, FOSL1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) using primer design software. Aim for amplicons of 100-200 bp.
-
-
qPCR Reaction Setup:
-
In a qPCR plate, prepare the following reaction mix for each sample and gene (a master mix per gene is recommended):
-
2X SYBR Green qPCR Master Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Diluted cDNA template (e.g., 1:10 dilution)
-
Nuclease-free water to a final volume of 20 µL
-
-
-
qPCR Cycling Conditions:
-
Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Protocol 5: Data Analysis (ΔΔCt Method)
-
Determine Ct Values:
-
The real-time PCR instrument software will provide the cycle threshold (Ct) value for each reaction.
-
-
Normalization to Housekeeping Gene (ΔCt):
-
For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
-
Normalization to Control (ΔΔCt):
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample (vehicle-treated) from the ΔCt of the treated sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
-
Calculate Fold Change:
-
The fold change in gene expression is calculated using the formula: 2-ΔΔCt.[5]
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize RT-qPCR for the analysis of downstream gene expression following treatment with this compound. This methodology is crucial for understanding the molecular pharmacology of BET degraders and for advancing their development as potential therapeutics in oncology and other disease areas. Accurate and reproducible quantification of target gene modulation is essential for elucidating the mechanism of action and for establishing dose-response relationships.
References
Application Notes: Cell Cycle Analysis Using Flow Cytometry with PROTAC BET Degrader-2
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] They bind to acetylated lysine residues on histones, recruiting transcriptional machinery to control genes involved in critical cellular processes like cell cycle progression and apoptosis.[2][3] Dysregulation of BET protein activity is a hallmark of various cancers, making them attractive therapeutic targets.[3][4]
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[5][6] PROTAC BET degrader-2 is a small molecule that links a ligand for BET proteins to a ligand for an E3 ubiquitin ligase (specifically Cereblon), leading to the ubiquitination and subsequent proteasomal degradation of BET proteins.[6][7] Unlike traditional inhibitors that only block the protein's function, PROTACs eliminate the target protein, offering a more potent and durable effect.[8][9]
This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry. By quantifying the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), researchers can effectively assess the cytostatic or cytotoxic effects of this novel therapeutic agent.[10][11][12]
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle by measuring the DNA content of individual cells.[10][13] Cells are first permeabilized and then stained with a fluorescent dye, such as Propidium Iodide (PI) or DAPI, which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content.[10][11]
-
G0/G1 Phase: Cells have a normal diploid DNA content (2N).
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a tetraploid DNA content (4N) before dividing.
Treatment with an effective cell cycle inhibitor or a cytotoxic agent like a BET degrader is expected to cause an accumulation of cells in a specific phase, a phenomenon known as cell cycle arrest.[14][15] For instance, degradation of BET proteins often leads to the downregulation of key cell cycle progression genes like c-MYC, resulting in G1 arrest.[8][14]
Signaling and Workflow Diagrams
Caption: BET protein signaling and the mechanism of PROTAC-mediated degradation leading to G1 arrest.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., RS4;11, a human B-cell precursor leukemia line) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours). A 72-hour incubation is often sufficient to observe significant effects on the cell cycle.[8]
Protocol 2: Cell Staining for DNA Content
-
Harvesting:
-
Adherent Cells: Aspirate the medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium, transfer the cell suspension to a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.
-
Suspension Cells: Directly transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.
-
Storage: Incubate the cells in ethanol for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of Propidium Iodide (PI)/RNase Staining Buffer.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
Protocol 3: Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Calibrate the flow cytometer using standard beads. Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.
-
Data Acquisition: Acquire data for at least 10,000-20,000 single-cell events per sample. Use a linear scale for the fluorescence channel corresponding to the DNA stain (e.g., PE-Texas Red for PI).
-
Data Analysis:
-
Import the acquired data into a suitable analysis software (e.g., FlowJo, FCS Express).
-
Gate on the single-cell population from the FSC-A vs. FSC-H plot.
-
Create a histogram of the fluorescence intensity for the gated population.
-
Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of the treated samples to the vehicle control. An increase in the percentage of cells in a specific phase indicates cell cycle arrest at that point.[15]
-
Data Presentation: Expected Outcomes
Treatment with a BET degrader is anticipated to induce G1 cell cycle arrest in susceptible cancer cell lines. The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison.
Table 1: Representative Cell Cycle Distribution Data after Treatment with a BET Degrader
| Treatment Group | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0.1% DMSO | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| This compound | 1 nM | 55.8 ± 2.5 | 28.1 ± 1.9 | 16.1 ± 1.3 |
| This compound | 10 nM | 68.4 ± 3.0 | 19.5 ± 2.2 | 12.1 ± 1.1 |
| This compound | 100 nM | 79.1 ± 3.5 | 10.3 ± 1.7 | 10.6 ± 1.4 |
Note: The data presented are hypothetical and serve as an example of expected results. Actual values will vary depending on the cell line, treatment duration, and experimental conditions. The trend shows a dose-dependent increase in the G1 population, indicative of G1 arrest.
References
- 1. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BET bromodomain proteins and epigenetic regulation of inflammation: implications for type 2 diabetes and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Cell Plasticity by Bromodomain and Extraterminal Domain (BET) Proteins: A New Perspective in Glioblastoma Therapy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Mass Spectrometry-Based Proteomics for PROTAC BET Degrader-2 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play crucial roles in regulating gene transcription. Their dysregulation is implicated in various diseases, including cancer and inflammation. PROTAC BET degraders, such as PROTAC BET degrader-2, offer a promising strategy to target these proteins for degradation.
Mass spectrometry (MS)-based proteomics is an indispensable tool for the development and characterization of PROTACs. It allows for an unbiased, proteome-wide assessment of a degrader's efficacy, selectivity, and mechanism of action. This application note provides a detailed overview and experimental protocols for utilizing quantitative proteomics to identify and characterize the targets of this compound.
Data Presentation: Quantitative Proteomic Analysis of this compound Treatment
A key application of mass spectrometry in PROTAC research is the global profiling of protein abundance changes following treatment. This allows for the confirmation of on-target degradation and the identification of potential off-target effects. The following table summarizes representative quantitative proteomics data from a hypothetical experiment where a cancer cell line is treated with this compound. The data is presented as fold change in protein abundance compared to a vehicle control.
| Protein | Gene Name | Function | Fold Change vs. Vehicle |
| Bromodomain-containing protein 2 | BRD2 | Transcriptional regulator | -4.5 |
| Bromodomain-containing protein 3 | BRD3 | Transcriptional regulator | -4.2 |
| Bromodomain-containing protein 4 | BRD4 | Transcriptional regulator | -4.8 |
| Myc proto-oncogene protein | MYC | Transcription factor, cell cycle progression | -3.5 |
| Cyclin-dependent kinase 9 | CDK9 | Component of P-TEFb, transcriptional elongation | -2.1 |
| RNA polymerase II subunit A | POLR2A | DNA transcription | -1.8 |
| Histone H3.3 | H3F3B | Nucleosome component | No significant change |
| GAPDH | GAPDH | Glycolysis, housekeeping protein | No significant change |
Note: This table presents expected, representative data based on published literature on BET degraders. Actual results may vary depending on the specific experimental conditions, cell line, and PROTAC molecule used.
Mandatory Visualizations
Experimental Workflow
Caption: A schematic of the proteomics workflow for identifying targets of this compound.
BET Protein Signaling Pathways
Caption: Overview of key signaling pathways regulated by BET proteins.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the disease context of interest. For BET proteins, cancer cell lines such as RS4;11 (leukemia), VCaP (prostate cancer), or MDA-MB-231 (breast cancer) are commonly used.
-
Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
PROTAC Treatment:
-
Plate cells at a density that allows for logarithmic growth during the treatment period.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound. A concentration around the IC50 value (e.g., 9.6 nM for RS4;11 cells) is a good starting point. Include a vehicle control (e.g., DMSO) at the same final concentration as the PROTAC-treated samples.
-
Incubate the cells for a specific duration (e.g., 4, 8, or 24 hours) to allow for protein degradation.
-
Sample Preparation for Mass Spectrometry
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing detergents (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5) and protease/phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Sonicate the cell lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the proteome.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 100 µg) from each sample.
-
Reduce the disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate the cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.5.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge and dry them under vacuum.
-
Reconstitute the peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMTpro™ reagent to each sample according to the manufacturer's instructions. Each sample will be labeled with a unique isobaric tag.
-
Incubate the labeling reaction for 1 hour at room temperature.
-
Quench the reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
-
-
Peptide Fractionation:
-
Desalt the pooled, labeled peptide mixture.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography (LC) to reduce sample complexity and increase proteome coverage. Collect multiple fractions.
-
Dry the fractions under vacuum.
-
Mass Spectrometry Analysis
-
LC-MS/MS:
-
Reconstitute each peptide fraction in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze each fraction using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method where the most abundant precursor ions from the MS1 scan are selected for fragmentation (MS2) by higher-energy collisional dissociation (HCD).
-
The MS2 spectra will contain both peptide fragment ions for identification and TMT reporter ions for quantification.
-
Data Analysis
-
Database Searching:
-
Process the raw mass spectrometry data using a software package such as Proteome Discoverer™, MaxQuant, or similar.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify the peptides and corresponding proteins.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and TMTpro on peptide N-termini and lysine residues as variable modifications.
-
-
Protein Quantification and Statistical Analysis:
-
Extract the reporter ion intensities for each identified peptide.
-
Calculate the relative abundance of each protein across the different samples based on the reporter ion intensities.
-
Normalize the data to account for any variations in sample loading.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or down-regulated upon treatment with this compound.
-
Filter the results based on a p-value or FDR (false discovery rate) cutoff (e.g., <0.05) and a fold-change threshold (e.g., >1.5 or <0.67).
-
-
Bioinformatics Analysis:
-
Perform pathway analysis and gene ontology (GO) enrichment analysis on the list of significantly regulated proteins to identify the biological processes and signaling pathways affected by this compound.
-
Conclusion
Mass spectrometry-based proteomics is a powerful and essential technology for the preclinical development of PROTACs. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to effectively utilize this technology to elucidate the targets and mechanism of action of this compound. This approach not only confirms the degradation of the intended BET protein targets but also provides a global view of the cellular response, ensuring a thorough understanding of the degrader's specificity and potential off-target effects, which is critical for advancing these promising therapeutics towards clinical applications.
Troubleshooting & Optimization
PROTAC BET degrader-2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of PROTAC BET degrader-2 and related molecules. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor aqueous solubility?
A1: PROTACs, including BET degrader-2, often have high molecular weights and are lipophilic, placing them "beyond the Rule of Five" (bRo5) for oral bioavailability.[1][2][3] This inherent molecular structure contributes to their low solubility in aqueous solutions. The complex structure consists of two ligands and a linker, which together can lead to a large, non-polar molecule.[4][5]
Q2: What are the common signs of instability with my this compound?
A2: Instability can manifest as a loss of potency in cellular assays over time, the appearance of new peaks in your analytical chromatography (e.g., HPLC or LC-MS), or changes in the physical appearance of your stock solution (e.g., precipitation). Thalidomide derivatives, often used as E3 ligase recruiters in BET degraders, can be unstable in solution due to the chiral center.[3] Additionally, the linker can be susceptible to metabolic cleavage.[6]
Q3: How should I prepare and store stock solutions of this compound?
A3: For long-term storage, it is recommended to store this compound as a solid powder at -20°C in a dry, dark environment.[4] Stock solutions should be prepared in a suitable organic solvent, such as DMSO, at a high concentration. For aqueous-based cellular assays, it is advisable to make fresh dilutions from the stock solution and not to store the aqueous solution for more than a day.[7] Some suppliers recommend storing stock solutions at -20°C for the short term (days to weeks) and -80°C for the long term.
Q4: Can the linker composition affect the solubility and stability of my BET degrader?
A4: Absolutely. The linker is a critical determinant of the physicochemical properties of a PROTAC.[8] Hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can enhance aqueous solubility. Conversely, more rigid or cyclic linkers can improve metabolic stability.[9] The choice of linker is a key step in optimizing the overall performance of the degrader.
Troubleshooting Guides
Issue 1: Precipitate observed in my aqueous working solution.
-
Possible Cause 1: Poor aqueous solubility.
-
Solution: Decrease the final concentration of the PROTAC in your aqueous medium. Prepare the final dilution by adding the organic stock solution to the aqueous buffer with vigorous mixing. Some protocols recommend first dissolving the PROTAC in a water-miscible organic solvent like ethanol or DMF before diluting with the aqueous buffer.[7][10]
-
-
Possible Cause 2: Compound crashing out of solution over time.
-
Solution: Prepare fresh working solutions for each experiment. Avoid storing PROTACs in aqueous solutions for extended periods. If precipitation is immediate, consider using a different co-solvent system or a formulation approach.
-
-
Possible Cause 3: Aggregation.
-
Solution: High concentrations of PROTACs can lead to aggregation. Try working at lower concentrations. If you suspect aggregation, you can use techniques like dynamic light scattering to analyze particle size. Using additives or changing the pH of the buffer might also help prevent aggregation.[11]
-
Issue 2: Inconsistent results in cell-based degradation assays.
-
Possible Cause 1: Degradation of the PROTAC in the cell culture medium.
-
Solution: Minimize the pre-incubation time of the PROTAC in the medium before adding it to the cells. Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium.
-
-
Possible Cause 2: Instability of the stock solution.
-
Solution: Ensure proper storage of your stock solution (see FAQ 3). Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation. Run an analytical check (e.g., HPLC) on your stock solution to confirm its integrity.
-
-
Possible Cause 3: The "Hook Effect".
-
Solution: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation. This leads to a decrease in degradation efficiency at higher doses. Perform a full dose-response curve to identify the optimal concentration range for degradation and to see if you are observing a hook effect.[8][9]
-
Quantitative Data Summary
The following tables summarize solubility and stability data for this compound and other relevant, well-characterized BET degraders.
Table 1: Solubility of Selected PROTAC BET Degraders
| Compound Name | Solvent | Solubility | Reference |
| This compound | DMSO | 50 mg/mL | [12] |
| MZ1 | DMSO, Ethanol, DMF | ~30 mg/mL | [7] |
| 1:7 Ethanol:PBS (pH 7.2) | ~0.12 mg/mL | [7] | |
| Water | Insoluble | [5] | |
| ARV-771 | DMSO | ~15 mg/mL | [10] |
| Ethanol | ~10 mg/mL | [10] | |
| DMF | ~20 mg/mL | [10] | |
| 1:6 DMF:PBS (pH 7.2) | ~0.14 mg/mL | [10] |
Table 2: Stability of Selected PROTAC BET Degraders
| Compound Name | Condition | Stability Information | Reference |
| This compound | Storage (Solid) | Stable when stored at 0-4°C (short-term) or -20°C (long-term). | [4] |
| Storage (in DMSO) | Stable at 0-4°C (short-term) or -20°C (long-term). | [4] | |
| MZ1 | Storage (Solid) | Stable for ≥ 4 years at -20°C. | [7] |
| Aqueous Solution | Not recommended to store for more than one day. | [7] | |
| Metabolic Stability (Human/Mouse/Rat Hepatocytes) | Metabolically stable. | [13] | |
| ARV-771 | Storage (Solid) | Stable for ≥ 4 years at -20°C. | [10] |
| Aqueous Solution | Not recommended to store for more than one day. | [10] | |
| ARV-110 | Plasma (Rat and Mouse) | Stable under long-term storage and freeze-thaw cycles, but unstable at room temperature and 37°C. | [14] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a general guideline for determining the kinetic solubility of a PROTAC BET degrader.
-
Preparation of Stock Solution: Prepare a 10-20 mM stock solution of the PROTAC in 100% DMSO.
-
Incubation: Add a small volume (e.g., 5 µL) of the DMSO stock solution to a larger volume (e.g., 495 µL) of the aqueous buffer (e.g., PBS, pH 7.4) in a microcentrifuge tube or a well of a 96-well plate.
-
Equilibration: Shake the mixture at a constant speed (e.g., 850 rpm) at room temperature for a set period (e.g., 2 hours) to allow it to reach equilibrium.[15]
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved precipitate.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve of the compound in the analysis solvent should be prepared for accurate quantification.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a general procedure to assess the metabolic stability of a PROTAC BET degrader.
-
Preparation of Reagents:
-
Prepare a working solution of the PROTAC in a low percentage of organic solvent (e.g., <1% DMSO) in the incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Thaw liver microsomes (e.g., human, rat, or mouse) on ice.
-
Prepare a solution of NADPH (cofactor) in the incubation buffer.
-
-
Incubation:
-
Pre-warm the PROTAC working solution and the liver microsome suspension at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to the PROTAC and microsome mixture.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining PROTAC against time and determine the half-life (t½) and intrinsic clearance of the compound.
-
Visualizations
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Key factors influencing the chemical and metabolic stability of PROTACs.
Caption: Logical workflow for troubleshooting solubility and stability issues.
References
- 1. biocompare.com [biocompare.com]
- 2. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. synplechem.com [synplechem.com]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Semantic Scholar [semanticscholar.org]
- 14. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Optimizing PROTAC BET degrader-2 treatment duration and concentration
Welcome to the technical support center for PROTAC BET Degrader-2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and overcome common challenges.
This compound Profile: A novel heterobifunctional PROTAC designed to induce the degradation of BRD2, BRD3, and BRD4 proteins. It utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag BET proteins for proteasomal degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range and treatment duration for this compound?
A1: For initial experiments, we recommend a broad concentration range to determine the optimal dose-response in your specific cell line. A typical starting point is a 7-point dilution series from 1 nM to 10 µM. For treatment duration, a 24-hour incubation is often sufficient to observe significant degradation; however, time-course experiments (e.g., 2, 4, 8, 16, 24, and 48 hours) are crucial for fully characterizing the degradation kinetics.[1][2][3]
Q2: How can I confirm that this compound is inducing degradation of BET proteins?
A2: The most common method to confirm protein degradation is through Western blotting.[1][4] By treating cells with increasing concentrations of the degrader, you should observe a dose-dependent decrease in the protein levels of BRD2, BRD3, and BRD4.[2][3] It is also important to include proper controls, such as a vehicle-only control (e.g., DMSO) and a negative control compound that does not induce degradation.
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[5][6][7][8] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-BET or PROTAC-VHL) over the productive ternary complex (BET-PROTAC-VHL) required for degradation.[6][8] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50). Operating within this optimal range will prevent misinterpretation of results due to the hook effect.[7]
Q4: How does the catalytic mechanism of this compound differ from a traditional BET inhibitor?
A4: Traditional BET inhibitors work by occupying the bromodomain binding pocket, thereby preventing the interaction of BET proteins with acetylated histones. This is a stoichiometric interaction. In contrast, this compound acts catalytically. A single molecule can induce the degradation of multiple BET protein molecules by bringing them to the VHL E3 ligase for ubiquitination and subsequent proteasomal degradation.[9][10] This catalytic nature often leads to more profound and sustained biological effects compared to inhibition alone.[11]
Troubleshooting Guides
Problem 1: No or minimal degradation of BET proteins is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a wider dose-response experiment, from picomolar to high micromolar concentrations. The optimal concentration may be narrow. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to determine the kinetics of degradation. Degradation may be time-dependent.[12] |
| Low VHL E3 Ligase Expression | Confirm the expression of VHL in your cell line via Western blot or qPCR. This compound requires VHL to function. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider testing in a different, well-characterized cell line (e.g., 22Rv1, VCaP) to confirm compound activity.[13] |
| Compound Instability | Ensure proper storage and handling of the PROTAC. Prepare fresh dilutions for each experiment. |
Problem 2: High cytotoxicity is observed at effective degradation concentrations.
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity | BET protein degradation is known to induce apoptosis in some cancer cell lines.[13][14] Correlate the timing and concentration of cytotoxicity with BET degradation to confirm it's an on-target effect. |
| Off-Target Effects | Reduce the concentration to the lowest level that still provides significant degradation. High concentrations can lead to off-target effects.[9][15] Consider performing proteomic studies to identify unintended targets.[12] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1%). |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell State | Standardize cell culture conditions, including passage number, confluency at the time of treatment (aim for ~70-80%), and media composition.[16] |
| Inconsistent Compound Dosing | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Western Blot Variability | Ensure consistent protein loading, use a reliable loading control (e.g., α-Tubulin, GAPDH), and validate antibody performance. Consider using more quantitative methods like capillary Western blot.[4] |
Experimental Protocols & Data
Protocol 1: Dose-Response Analysis of BET Protein Degradation by Western Blot
-
Cell Seeding: Plate cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest.[16]
-
Compound Preparation: Prepare a 7-point, 10-fold serial dilution of this compound in culture medium, starting from 10 µM down to 1 pM. Include a vehicle-only control.
-
Cell Treatment: Aspirate the old medium and add the medium containing the different concentrations of the degrader.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[16] Transfer to a PVDF membrane and probe with primary antibodies against BRD4 and a loading control (e.g., α-Tubulin).
-
Analysis: Quantify band intensities to determine the percentage of protein remaining relative to the vehicle control. Plot the results to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Cell Treatment: Treat cells with the same serial dilution of this compound as in the degradation experiment.
-
Incubation: Incubate for a relevant time point (e.g., 72 hours).
-
Viability Assessment: Use a commercially available viability reagent (e.g., CellTiter-Glo®, AlamarBlue) according to the manufacturer's instructions.[17][18]
-
Analysis: Normalize the results to the vehicle-treated wells and plot the dose-response curve to determine the IC50 (concentration for 50% inhibition of cell growth).
Hypothetical Experimental Data
Table 1: Degradation and Viability of this compound in 22Rv1 Cells
| Concentration | % BRD4 Remaining (24h) | % Cell Viability (72h) |
| Vehicle (DMSO) | 100% | 100% |
| 0.1 nM | 85% | 98% |
| 1 nM | 45% | 95% |
| 10 nM | 12% | 75% |
| 100 nM | 5% | 40% |
| 1 µM | 8% | 15% |
| 10 µM | 35% (Hook Effect) | 5% |
| Summary | DC50 ≈ 1.2 nM | IC50 ≈ 120 nM |
| Dmax ≈ 95% |
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selvita.com [selvita.com]
- 5. marinbio.com [marinbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. refeyn.com [refeyn.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 11. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. chinesechemsoc.org [chinesechemsoc.org]
How to minimize off-target effects of PROTAC BET degrader-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of PROTAC BET degrader-2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing toxicity in our non-target cell lines or in vivo models. What are the potential causes and how can we mitigate this?
A1: Off-target toxicity is a known challenge in PROTAC development and can arise from several factors. Here’s a troubleshooting guide:
-
On-target, off-tissue toxicity: The target protein (a BET bromodomain) is expressed in healthy tissues, and its degradation leads to toxicity.[1][2][3]
-
Solution: Consider tissue-specific delivery strategies. Conjugating your PROTAC to a ligand that targets a receptor overexpressed on your cancer cells of interest can enhance tumor-specific delivery and reduce systemic exposure.[1][2][4] Examples include antibody-drug conjugates (ADCs), folate receptor-targeted PROTACs, or RGD peptide conjugates for integrin-overexpressing tumors.[4]
-
-
Off-target protein degradation: The PROTAC may be degrading proteins other than the intended BET family members. This is a common issue with pomalidomide-based E3 ligase ligands, which can degrade zinc-finger proteins.[5][6]
-
Solution:
-
Modify the E3 Ligase Ligand: If using a pomalidomide-based PROTAC, consider synthesizing analogs with modifications on the C5 position of the phthalimide ring, which has been shown to reduce off-target zinc-finger protein degradation.[5]
-
Proteomics Profiling: Perform unbiased proteomics (e.g., mass spectrometry) to identify which off-target proteins are being degraded.[7][8] This will provide a clearer picture of the off-target effects.
-
-
-
Poor Pharmacokinetics: The PROTAC may have unfavorable pharmacokinetic properties, leading to high systemic exposure and accumulation in non-target tissues.[1][3]
Q2: How can we improve the selectivity of our PROTAC BET degrader for a specific BET family member (e.g., BRD4 over BRD2/3)?
A2: Achieving selectivity among BET family members is crucial for minimizing some off-target effects.[9] Here are some strategies:
-
Optimize the BET Ligand: While many BET degraders use pan-BET inhibitors like JQ1, starting with a more selective BET inhibitor for your target of interest can lead to a more selective degrader.[9][]
-
Linker Optimization: The length, rigidity, and attachment points of the linker are critical for the formation of a stable ternary complex (Target-PROTAC-E3 ligase). Systematically varying the linker can identify a configuration that favors the degradation of one BET protein over others.[11][12]
-
Choice of E3 Ligase: While most PROTACs utilize CRBN or VHL, exploring other E3 ligases that may have differential expression or form more selective ternary complexes with your target could be a viable strategy.[2]
Q3: We are not seeing any degradation of our target protein. What could be the issue?
A3: Lack of degradation can be due to several factors. Here is a systematic approach to troubleshoot this issue:
-
Confirm Target Engagement: First, ensure that your PROTAC can bind to both the BET protein and the E3 ligase independently.
-
Assess Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex.
-
Check Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[1][13]
-
Verify Proteasome Activity: Ensure that the ubiquitin-proteasome system is functional in your cells.
-
Control Experiment: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC. If the target protein is being ubiquitinated but not degraded, you should see an accumulation of the ubiquitinated form.[13]
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the efficacy and selectivity of different BET degraders.
| Compound | Target(s) | DC50 (nM) | Cell Line | Key Findings | Reference |
| This compound (Compound 23) | Pan-BET | 0.051 (IC50) | RS4;11 | Highly potent degrader of BET proteins. | [16] |
| MZ1 | BRD4 > BRD2/3 | ~100 | HeLa | Preferential degradation of BRD4 over BRD2 and BRD3. | [12] |
| ARV-771 | Pan-BET | < 1 | CRPC cell lines | More potent than BET inhibitors in CRPC models. | [17][18] |
| dBRD4-BD1 | BRD4 | 280 | - | Selectively degrades BRD4. | [9] |
| BD-9136 | BRD4 | 0.2 | T47D | Over 1000-fold greater selectivity for BRD4 over BRD2/3. | [11] |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol is a generalized procedure and may require optimization for specific reagents.
-
Reagents:
-
His-tagged BET bromodomain protein (e.g., BRD4).
-
GST-tagged E3 ligase (e.g., VHL or Cereblon).
-
Terbium-conjugated anti-His antibody (donor).
-
Fluorescein-labeled anti-GST antibody (acceptor).
-
This compound.
-
Assay buffer (e.g., PBS with 0.01% BSA).
-
-
Procedure:
-
In a 384-well plate, add the His-tagged BET protein, GST-tagged E3 ligase, and varying concentrations of the PROTAC.
-
Incubate at room temperature for 1 hour to allow for ternary complex formation.
-
Add the Terbium-conjugated anti-His antibody and the Fluorescein-labeled anti-GST antibody.
-
Incubate for another 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Overview of strategies to minimize off-target effects.
Caption: Troubleshooting workflow for off-target toxicity.
References
- 1. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 12. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound(University of Michigan) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PROTAC BET Degrader-2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC BET degrader-2. The information is designed to address common issues encountered during experiments and to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins. It functions by simultaneously binding to a BET protein (BRD2, BRD3, or BRD4) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the BET protein by the E3 ligase. The ubiquitinated BET protein is then recognized and degraded by the proteasome. This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used in cancer research. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-Myc. By degrading BET proteins, this compound can suppress the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. It has shown potent anti-tumor activity in preclinical models of leukemia and solid tumors.
Q3: What are the key differences between a PROTAC BET degrader and a BET inhibitor?
A3: While both target BET proteins, their mechanisms and cellular effects differ significantly. BET inhibitors are occupancy-driven molecules that bind to the bromodomains of BET proteins, preventing them from binding to acetylated histones and thereby inhibiting transcription. In contrast, PROTAC BET degraders are event-driven and lead to the actual removal of the BET protein from the cell. This can result in a more profound and sustained downstream effect compared to inhibition alone. Furthermore, because of their catalytic nature, PROTACs can often be effective at lower concentrations than inhibitors.[1]
Troubleshooting Inconsistent Experimental Results
Problem 1: No or poor degradation of BET proteins is observed.
-
Possible Cause 1: Suboptimal PROTAC Concentration.
-
Suggestion: Perform a dose-response experiment to determine the optimal concentration range for degradation. Start with a broad range of concentrations (e.g., 1 pM to 10 µM) to identify the "hook effect," a phenomenon where degradation efficiency decreases at very high concentrations due to the formation of non-productive binary complexes.[2][3] The optimal concentration will be at the peak of the bell-shaped dose-response curve.
-
-
Possible Cause 2: Inappropriate Treatment Time.
-
Suggestion: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for maximal degradation (Dmax). The kinetics of degradation can vary between cell lines and specific BET proteins.[4]
-
-
Possible Cause 3: Low E3 Ligase Expression.
-
Suggestion: Verify the expression level of Cereblon (CRBN), the E3 ligase recruited by this compound, in your cell line of interest using Western Blot or qPCR. Cell lines with low CRBN expression may exhibit poor degradation. Consider using a cell line known to have robust CRBN expression for initial experiments.
-
-
Possible Cause 4: Poor Cell Permeability.
-
Suggestion: Although this compound is designed for cell permeability, issues can arise. If direct measurement of intracellular concentration is not feasible, consider using target engagement assays like NanoBRET™ or CETSA to confirm that the PROTAC is reaching its intracellular target.[5]
-
-
Possible Cause 5: Compound Instability.
-
Suggestion: Ensure proper storage and handling of the this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock stored at -80°C.
-
Problem 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Health and Density.
-
Suggestion: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered protein expression and degradation kinetics.
-
-
Possible Cause 2: Pipetting Inaccuracies.
-
Suggestion: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the PROTAC. Small errors in concentration can lead to significant variations in degradation, particularly on the steep parts of the dose-response curve.
-
-
Possible Cause 3: Inconsistent Incubation Times.
-
Suggestion: Standardize all incubation times precisely, from PROTAC treatment to the final steps of sample processing.
-
Problem 3: The "Hook Effect" is observed at high concentrations.
-
Explanation: The hook effect is a characteristic of many PROTACs where degradation efficiency decreases at high concentrations.[2][3] This occurs because an excess of the PROTAC molecule leads to the formation of separate binary complexes (PROTAC-BET and PROTAC-CRBN) which cannot form the productive ternary complex required for ubiquitination.
-
Solution: Operate within the optimal concentration range identified in your dose-response experiments. If high concentrations are necessary for other experimental reasons, be aware that the degradation readout may be misleading. The presence of a hook effect is a good indicator that the PROTAC is engaging with both the target and the E3 ligase.[6]
Problem 4: Off-target effects are suspected.
-
Possible Cause 1: Non-specific Protein Degradation.
-
Possible Cause 2: Target-independent Toxicity.
-
Suggestion: Include a negative control in your experiments. An ideal negative control would be a diastereomer of the PROTAC that cannot bind to the E3 ligase but retains its ability to bind the target protein. This helps to distinguish between effects caused by BET protein degradation and those caused by simple target inhibition or other non-specific effects of the compound.[]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to provide a reference for expected experimental outcomes.
Table 1: In Vitro Potency of this compound
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | RS4;11 | Cell Growth Inhibition | IC50 | 9.6 nM | [10][11][12] |
Table 2: Degradation Efficiency of Representative BET PROTACs (Illustrative Data)
| Compound | Target Protein | Cell Line | DC50 | Dmax | Time Point | Reference |
| Representative BET PROTAC | BRD4 | Example Cell Line A | ~1-10 nM | >90% | 4-8 hours | N/A |
| Representative BET PROTAC | BRD2 | Example Cell Line A | ~5-20 nM | >80% | 4-8 hours | N/A |
| Representative BET PROTAC | BRD3 | Example Cell Line A | ~1-10 nM | >90% | 4-8 hours | N/A |
Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values are highly dependent on the specific PROTAC, cell line, and experimental conditions. The data in Table 2 is illustrative of typical values seen for potent BET degraders.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Western Blot for BET Protein Degradation
This protocol outlines the steps to assess the degradation of BET proteins (e.g., BRD4) following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells, after treatment with this compound.
Materials:
-
Opaque-walled 96-well plates
-
Cell culture reagents
-
This compound
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Include wells with media only for background measurement.
-
-
Compound Treatment:
-
After allowing cells to adhere (if applicable), treat them with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes before use.[13]
-
Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.[14]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to its target BET protein within intact cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the BET protein of interest fused to NanoLuc® luciferase (e.g., BRD4-Nluc)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for BET bromodomains
-
NanoBRET™ Nano-Glo® Substrate
-
NanoBRET™ Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring luminescence at two wavelengths (e.g., 460 nm and >610 nm)
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the BRD4-Nluc expression vector according to the manufacturer's protocol.
-
Plate the transfected cells into the assay plate and incubate for 24 hours.
-
-
Tracer and Compound Addition:
-
Prepare a solution of the NanoBRET™ Tracer and the this compound at the desired concentrations in Opti-MEM®. A typical tracer concentration is at or near its EC50 for binding to the target.
-
Add the tracer and varying concentrations of the PROTAC (or vehicle control) to the cells.
-
-
Substrate and Inhibitor Addition:
-
Prepare a detection reagent containing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the detection reagent to the wells.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for a specified time to allow the reaction to equilibrate.
-
Measure the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (Tracer, >610 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the ratios to the vehicle control.
-
Plot the normalized NanoBRET™ ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the intracellular target engagement potency.
-
Visualizations
Signaling Pathway of BET Protein-Mediated Transcription
Caption: BET protein transcriptional regulation and PROTAC-induced degradation pathway.
Troubleshooting Workflow for Inconsistent Degradation
References
- 1. portlandpress.com [portlandpress.com]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 5. nanotempertech.com [nanotempertech.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. labshake.com [labshake.com]
- 13. OUH - Protocols [ous-research.no]
- 14. ch.promega.com [ch.promega.com]
Technical Support Center: PROTAC BET Degrader-2
Welcome to the technical support center for PROTAC BET Degrader-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance and addressing experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that operates on the principle of proteolysis-targeting chimeras (PROTACs). It is composed of a ligand that binds to the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the BET protein and the E3 ligase into close proximity, it induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1][2] This event-driven mechanism allows for the catalytic degradation of target proteins.
Q2: What are the key advantages of using a PROTAC degrader over a traditional BET inhibitor?
A2: Unlike traditional small-molecule inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, where a single PROTAC molecule can induce the degradation of multiple target proteins. This can lead to a more profound and sustained downstream effect. Additionally, PROTACs may be effective against resistance mechanisms that involve the overexpression of the target protein, a common issue with traditional inhibitors.[3][4]
Q3: In which cell lines has this compound shown high potency?
A3: this compound has demonstrated high potency in the RS4;11 acute leukemia cell line, with an IC50 value of 9.6 nM for cell growth inhibition.[1] It is also effective in other hematological cancer cell lines.
Q4: What are the known mechanisms of acquired resistance to BET PROTACs?
A4: Acquired resistance to BET PROTACs, including those that recruit CRBN, is often not due to mutations in the BET target protein itself. Instead, resistance is primarily associated with genomic alterations in the components of the recruited E3 ligase complex.[5][6] For CRBN-based PROTACs, this can include mutations in or downregulation of Cereblon (CRBN).[7][8]
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Q1: I am not observing degradation of BET proteins after treating my cells with this compound. What are the possible causes and solutions?
A1: There are several potential reasons for a lack of BET protein degradation. Here is a step-by-step troubleshooting workflow:
-
Confirm Compound Integrity and Activity:
-
Solution: Ensure the compound has been stored correctly and has not degraded. If possible, verify its activity in a positive control cell line, such as RS4;11.
-
-
Check for E3 Ligase Expression:
-
Solution: this compound requires the presence of the CRBN E3 ligase. Perform a western blot to confirm that your cell line expresses detectable levels of CRBN. If CRBN expression is low or absent, the degrader will not be effective.[8]
-
-
Optimize Treatment Conditions:
-
Solution: Perform a dose-response and time-course experiment. Degradation can be rapid, but in some systems, it may require longer incubation times. Test a range of concentrations, as the "hook effect" (reduced degradation at very high concentrations) can occur with PROTACs.
-
-
Assess Cell Permeability:
-
Solution: PROTACs are larger molecules and may have poor cell permeability in certain cell types.[4] If you suspect this is an issue, you can use cell permeabilization assays to confirm target engagement within the cell.
-
-
Verify Proteasome Function:
-
Solution: The degradation of ubiquitinated proteins is dependent on a functional proteasome. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or carfilzomib). An accumulation of ubiquitinated BET proteins would indicate that the initial steps of the PROTAC mechanism are working.[9]
-
Q2: My cells initially respond to this compound, but they are now showing signs of resistance. How can I investigate the resistance mechanism?
A2: Investigating acquired resistance involves a multi-step approach to identify the underlying molecular changes.
-
Sequence the E3 Ligase Complex Components:
-
Solution: The most common cause of acquired resistance to CRBN-based PROTACs is alterations in the E3 ligase machinery.[6] Perform genomic sequencing of CRBN and other key components of the CRL4-CRBN complex in your resistant cell lines to check for mutations or deletions.
-
-
Quantify E3 Ligase Expression:
-
Solution: Use qPCR and western blotting to compare the mRNA and protein levels of CRBN in your resistant clones to the parental, sensitive cells. Downregulation of CRBN is a key resistance mechanism.[8]
-
-
Test for Cross-Resistance:
-
Solution: Treat your resistant cells with a BET PROTAC that utilizes a different E3 ligase (e.g., a VHL-based degrader like ARV-771). If the cells are sensitive to the VHL-based degrader, it strongly suggests that the resistance mechanism is specific to the CRBN pathway.[7]
-
-
Evaluate BET Protein Levels and Mutations:
-
Solution: Although less common, it is still advisable to check for any changes in the expression levels of BRD2, BRD3, and BRD4, and to sequence their bromodomains to rule out mutations that might affect degrader binding.
-
Data Presentation
Table 1: Comparative Efficacy of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | CRBN Expression (Relative to Parental) | Key CRBN Mutation |
| RS4;11 (Parental) | 9.6 | 100% | None |
| RS4;11-R1 (Resistant) | >1000 | 25% | None |
| RS4;11-R2 (Resistant) | >1000 | 110% | Frameshift Deletion |
Experimental Protocols
Western Blotting for BET Protein Degradation
-
Objective: To quantify the levels of BRD2, BRD3, and BRD4 proteins following treatment with this compound.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, or 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 4-15% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the diluted compound and a vehicle control.
-
Incubate the plate for 72 to 120 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells and plot the results to determine the IC50 value using non-linear regression analysis.
-
Ubiquitination Assay
-
Objective: To confirm that this compound induces the ubiquitination of BET proteins.
-
Methodology:
-
Seed cells and allow them to adhere.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.
-
Treat the cells with this compound or a vehicle control for 4-6 hours.
-
Harvest and lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer and perform an immunoprecipitation using an antibody against the BET protein of interest (e.g., BRD4).
-
Wash the immunoprecipitated complexes extensively.
-
Elute the proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
Best practices for PROTAC BET degrader-2 stock solution preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with PROTAC BET degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3] It has a reported solubility of up to 50 mg/mL in DMSO.[2][3] For cellular assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Q2: How should I store the solid compound and the stock solution?
A2: Proper storage is crucial to maintain the stability and activity of the degrader.
-
Solid Compound: Store the lyophilized powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), -20°C is recommended.[1]
-
Stock Solution: Once dissolved in a solvent like DMSO, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4][5] Store these aliquots at -80°C for long-term stability (6 months or more).[3][5][6] For shorter periods (up to 1 month), -20°C is also an option.[3][5]
Q3: What is the mechanism of action for this compound?
A3: this compound is a heterobifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4).[7][8][9] It functions by simultaneously binding to a BET protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[2][4][10] This proximity induces the ubiquitination of the BET protein, targeting it for degradation by the proteasome.[11]
Troubleshooting Guide
Q4: My this compound precipitated out of the stock solution. What should I do?
A4: If you observe precipitation, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath to aid redissolution.[3] To prevent this, ensure you are using a high-purity, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[5] Also, confirm that you have not exceeded the solubility limit. If the issue persists, preparing a fresh stock solution may be necessary.
Q5: I am not observing degradation of BET proteins in my Western blot. What are the possible reasons?
A5: Several factors could lead to a lack of protein degradation:
-
Inactive Compound: Improper storage or multiple freeze-thaw cycles may have inactivated the degrader. Use a fresh aliquot or prepare a new stock solution.
-
Incorrect Concentration: The effective concentration can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Degradation of BRD4 has been observed at concentrations as low as 0.03 nM in RS4;11 cells after a 24-hour treatment.[12]
-
Insufficient Treatment Time: Degradation is a time-dependent process. While maximum degradation can be seen as early as 1 hour in some cell lines, others may require longer incubation times (e.g., 16-24 hours).[9][12][13] Perform a time-course experiment to identify the optimal treatment duration.
-
Cellular Machinery Issues: The degradation process relies on a functional ubiquitin-proteasome system. Ensure your cells are healthy and that other components of this pathway are not compromised. You can use a proteasome inhibitor (like MG132 or carfilzomib) as a negative control; pretreatment with a proteasome inhibitor should block degradation by the PROTAC.[14]
-
Experimental Error: Double-check all experimental steps, including antibody quality for the Western blot and correct drug concentration calculations.
Q6: My cell viability results are inconsistent or show low potency.
A6: Inconsistent cell viability can be due to several factors:
-
Compound Degradation: As mentioned, ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.
-
Assay Duration: The cytostatic or cytotoxic effects of BET degradation may take time to manifest. Ensure your assay duration (e.g., 72 hours) is sufficient to observe an effect on cell proliferation.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in your assay medium consistent and below toxic levels (e.g., <0.1% to 0.5%).
Data Summary
| Parameter | Recommended Condition | Notes |
| Solvent | DMSO | High-purity, anhydrous grade is recommended. |
| Solubility in DMSO | 50 mg/mL (64.86 mM)[2][3] | May require gentle warming or sonication. |
| Storage (Solid) | -20°C (long-term)[1]; 0-4°C (short-term)[1] | Keep dry and protected from light. |
| Storage (Solution) | -80°C (≥6 months)[3][5][6]; -20°C (≤1 month)[3][5] | Aliquot to avoid freeze-thaw cycles.[3][4] |
| Reported IC50 | 9.6 nM (RS4;11 cell growth inhibition)[2][3][4] | Potency can be cell-line dependent. |
Experimental Protocols
Protocol 1: Stock Solution Preparation
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate for a few minutes until the solid is completely dissolved.[3]
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials.
-
Storage: Store the aliquots at -80°C for long-term use.
Protocol 2: Western Blot for BET Protein Degradation
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2, 6, 16, or 24 hours). Include a vehicle control (DMSO) group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Visualizations
Caption: Experimental workflow for preparing and validating this compound.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting decision tree for lack of protein degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. abmole.com [abmole.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|2093388-33-9|MSDS [dcchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(University of Michigan) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for PROTAC BET Degrader Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with PROTAC-based BET degraders. It outlines essential control experiments and protocols to ensure the rigorous validation of your degrader's activity and mechanism of action.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the proper design of control experiments for validating a novel BET degrader.
Q1: What are the essential negative controls for my PROTAC BET degrader experiment?
A: Negative controls are crucial to demonstrate that the observed degradation is a direct result of the intended PROTAC mechanism (ternary complex formation) and not due to off-target effects, simple target inhibition, or general cytotoxicity.[1] Essential controls involve molecules that are structurally similar to your active PROTAC but are deficient in a key function.
Table 1: Recommended Negative Controls for PROTAC BET Degrader Studies
| Control Type | Description | Rationale | Example |
| Inactive Epimer / Diastereomer | A stereoisomer of the PROTAC that is inactive because it cannot bind to the E3 ligase.[] | Confirms that engagement of the E3 ligase is necessary for degradation. The binding affinity to BET proteins should be comparable to the active PROTAC.[] | ARV-766 is the inactive diastereomer of the VHL-based BET degrader ARV-771 and serves as its negative control.[][3] |
| "Dead" Ligase Ligand Control | The PROTAC is synthesized with a modified E3 ligase ligand that has abolished binding affinity. | Directly proves the necessity of the PROTAC's interaction with the specific E3 ligase for its degradation activity. | A PROTAC synthesized with a pomalidomide analog where the glutarimide ring is methylated, preventing CRBN binding.[4] |
| "Dead" Target Ligand Control | The PROTAC is synthesized using a ligand that has a significantly lower affinity for the target BET proteins.[5] | Demonstrates that target engagement is required for degradation. This control should be significantly less potent at inducing degradation.[5][6] | A BET degrader synthesized from a BET inhibitor with >100-fold weaker binding affinity shows significantly reduced cell growth inhibition.[5] |
| Parent BET Inhibitor | The "warhead" molecule that binds to the BET protein, but without the E3 ligase ligand or linker. | Distinguishes effects caused by protein degradation from those caused by simple inhibition of the BET protein's function.[6] It should not cause degradation.[5][6] | JQ1 is a widely used parent inhibitor for many BET degraders.[] |
| Parent E3 Ligase Ligand | The molecule that binds to the E3 ligase, but without the BET protein ligand or linker. | Used in competition assays to confirm that the PROTAC acts via the intended E3 ligase. Pre-treatment with this ligand should block degradation.[6] | Lenalidomide or thalidomide can be used for CRBN-based degraders.[6] |
Q2: What are some appropriate positive controls to benchmark my BET degrader?
A: Positive controls are well-characterized BET degraders that can be used to benchmark the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of your novel compound.
Table 2: Common Positive Controls for PROTAC BET Degrader Studies
| Compound | Recruited E3 Ligase | Typical Effective Concentration | Key Characteristics |
| dBET1 | CRBN | 100 nM - 1 µM | An early, well-characterized pan-BET degrader.[6] |
| ARV-825 | CRBN | 100 nM - 1 µM | A potent pan-BET degrader based on the OTX015 BET inhibitor.[6] |
| MZ1 | VHL | 100 nM - 1 µM | A VHL-recruiting degrader known for its selectivity for BRD4 over other BET family members.[] |
| BETd-260 (ZBC260) | CRBN | 0.1 nM - 10 nM | A highly potent degrader capable of inducing BET degradation at picomolar to low nanomolar concentrations.[5][6][8] |
Q3: How do I confirm that my degrader works through the ubiquitin-proteasome system (UPS)?
A: To confirm that protein loss is due to proteasomal degradation, you should perform co-treatment experiments with inhibitors of the UPS. The degradation of BET proteins by your PROTAC should be blocked or significantly reduced in the presence of these inhibitors.[9]
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor like MG-132 (typically 10-20 µM) or Carfilzomib for 1-2 hours before adding your BET degrader.[1][10]
-
Neddylation Inhibition: Pre-treat cells with an inhibitor of the Cullin-RING ligase (CRL) pathway, such as MLN4924 (typically 1 µM), for 1-2 hours.[1][9] This prevents the activation of the E3 ligase complex.
If your compound is a genuine PROTAC, these pre-treatments should rescue the levels of BET proteins compared to treatment with your degrader alone.[9][10]
Q4: How can I validate that my PROTAC is using the intended E3 ligase?
A: It is essential to verify that your PROTAC is acting through the E3 ligase it was designed to recruit (e.g., CRBN or VHL).
-
Competition with E3 Ligase Ligand: Pre-treat cells with a high concentration (e.g., 10 µM) of the parent E3 ligase ligand (e.g., thalidomide for CRBN, VH032 for VHL) for 1-2 hours. This excess ligand will saturate the E3 ligase, preventing the PROTAC from binding and thus blocking degradation.[6][10]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the E3 ligase component (e.g., CRBN, VHL, or CUL2 for VHL-based PROTACs).[1][11] The degradation activity of your PROTAC should be significantly diminished in these genetically modified cells compared to control cells.[1]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during BET degrader experiments.
Problem: I don't see any degradation of my BET protein.
A: A lack of degradation can stem from several factors. Systematically check the following:
-
Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[1] Consider using a cell line with lower efflux pump activity or performing cell permeability assays (e.g., PAMPA).[1]
-
Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex (BET–PROTAC–E3 Ligase).[12] If the linker is suboptimal or steric hindrance occurs, the complex may not form. Biophysical assays like NanoBRET can be used to confirm cellular target engagement.[13]
-
E3 Ligase Expression: The targeted E3 ligase must be sufficiently expressed in your cell line of choice. Verify the protein levels of CRBN or VHL via Western blot. E3 ligase activity can vary significantly between cell types.[14]
-
Resistance Mechanisms: Cells can develop resistance by downregulating or mutating core components of the E3 ligase complex.[11] For example, resistance to VHL-based PROTACs has been linked to the depletion of CUL2.[11]
-
Incorrect Concentration: The active concentration range for a PROTAC can be narrow. Perform a wide dose-response curve (e.g., from 1 pM to 100 µM) to ensure you are not missing the active window or are in the "hook effect" range (see next point).
Problem: I'm observing a "hook effect." What is it and how do I address it?
A: The "hook effect" is a characteristic phenomenon for PROTACs where the degradation efficiency decreases at very high concentrations.[12][15] This results in a bell-shaped dose-response curve.[15]
-
Cause: At optimal concentrations, the PROTAC effectively brings the BET protein and the E3 ligase together to form a productive ternary complex. At excessively high concentrations, the PROTAC separately saturates both the BET protein and the E3 ligase, leading to the formation of inactive binary complexes (BET–PROTAC and PROTAC–E3 Ligase) that prevent the formation of the required ternary complex.[12][16]
-
Solution: The hook effect is an inherent property of the PROTAC mechanism. The key is to identify it by performing a full, wide-range dose-response experiment. This allows you to determine the optimal concentration range for maximum degradation and avoid misinterpreting a lack of degradation at high concentrations as compound inactivity.[4]
Problem: My negative control is showing some degradation activity.
A: This indicates that the observed effect may not be entirely due to the intended PROTAC mechanism. Consider these possibilities:
-
Cytotoxicity: At high concentrations, your compound might be causing general cellular toxicity, leading to non-specific protein degradation or cell death.[17] Run a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation experiment to rule this out.
-
Residual Binding: Your "inactive" control may not be completely dead. For example, an epimer control might have a significantly reduced but not zero affinity for the E3 ligase.
-
Off-Target Effects: The molecule could be acting through an alternative mechanism. This underscores the importance of using multiple, orthogonal controls, such as competition with the parent ligands and genetic knockdowns, to confirm the on-target mechanism.[1]
Section 3: Key Experimental Protocols
Protocol: Western Blot for BET Protein Degradation
This protocol provides a standard workflow for assessing the degradation of BET family proteins (BRD2, BRD3, BRD4) following treatment with a PROTAC degrader.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of harvest. b. Treat cells with your BET degrader, positive controls, and negative controls across a range of concentrations and time points (e.g., 3, 6, 12, 24 hours).[5][18] Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[19] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[19] e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (total protein lysate) to a new tube.
3. Protein Quantification: a. Determine the total protein concentration of each lysate using a standard protein assay, such as the BCA assay.[19]
4. Sample Preparation for Electrophoresis: a. Normalize the volume of all samples to the lowest concentration with lysis buffer. b. Add 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each lysate.[19] c. Denature the samples by boiling at 95-100°C for 5-10 minutes.[19][20]
5. SDS-PAGE and Membrane Transfer: a. Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 4-15% gradient gel).[20] b. Run the gel until adequate separation of proteins by molecular weight is achieved. c. Transfer the separated proteins from the gel to a PVDF membrane, which is recommended for its high protein-binding capacity.[20] d. (Optional) Briefly stain the membrane with Ponceau S to verify successful transfer.[19]
6. Immunoblotting: a. Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[19] b. Incubate the membrane with primary antibodies specific for BRD2, BRD3, and BRD4 overnight at 4°C with gentle agitation. Also, probe for a loading control (e.g., GAPDH, α-Tubulin, or β-Actin) to ensure equal protein loading.[11][14] c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imager. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each BET protein band to its corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Section 4: Visual Guides
The following diagrams illustrate key concepts and workflows for BET degrader experiments.
Caption: Mechanism of Action for a PROTAC BET Degrader.
Caption: Experimental Workflow for Validating a BET Degrader.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Western blot protocol for low abundance proteins | Abcam [abcam.com]
Technical Support Center: Enhancing Cell Permeability of PROTAC BET Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of Proteolysis Targeting Chimera (PROTAC) BET degraders.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTAC BET degraders show potent biochemical activity but poor cellular efficacy?
A1: A common reason for this discrepancy is poor cell permeability. PROTACs are large molecules, often with high molecular weight (MW > 800 Da) and a large polar surface area (PSA), which are properties that generally hinder passive diffusion across the cell membrane.[1][2][3] While your PROTAC may effectively induce the degradation of BET proteins in a cell-free system, it may not be reaching its intracellular target in sufficient concentrations to elicit a potent cellular response.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the calculated molecular weight (MW), topological polar surface area (tPSA), number of hydrogen bond donors (HBDs), and lipophilicity (cLogP) of your PROTAC. PROTACs belong to the "beyond Rule of 5" chemical space, making them inherently challenging for cell permeability.[1][4]
-
Directly Measure Permeability: Employ in vitro permeability assays to quantify the ability of your PROTAC to cross a lipid bilayer.
-
Optimize the Linker: The linker is a key determinant of a PROTAC's physicochemical properties and can be modified to improve permeability.[5][]
-
Consider Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell uptake.[7][8]
Q2: What are the key physicochemical properties of PROTACs that influence their cell permeability?
A2: Several physicochemical properties are critical in determining the cell permeability of PROTACs:
-
Molecular Weight (MW): PROTACs typically have a high MW (often 700-1000 Da), which is significantly larger than traditional small molecule drugs and negatively impacts passive diffusion. A sharp decrease in permeability is often observed for molecules with MW > 1000 Da.[1][2][3]
-
Polar Surface Area (PSA): A large PSA, often exceeding 200 Ų, is characteristic of PROTACs and is a major contributor to poor membrane permeability.[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs (>5) and HBAs (>10) can lead to strong interactions with the aqueous environment, hindering partitioning into the lipid cell membrane.[1][2]
-
Lipophilicity (LogP/LogD): While increased lipophilicity can enhance membrane partitioning, an optimal balance is crucial. Excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids and proteins.
-
Molecular Flexibility and Conformation: The ability of a PROTAC to adopt a conformation that shields its polar groups in a nonpolar environment (chameleonic behavior) can improve its permeability.[4][7]
Q3: How can I experimentally assess the cell permeability of my PROTAC BET degrader?
A3: Several in vitro assays can be used to evaluate the cell permeability of your PROTACs:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane. It provides a good initial assessment of passive permeability.[2][3]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier. It can assess both passive permeability and the involvement of active transport mechanisms (efflux).[9][10][11]
-
Chloroalkane Penetration Assay (CAPA): This is a sensitive, quantitative method that requires tagging the PROTAC with a chloroalkane. The assay measures the intracellular accumulation of the tagged PROTAC by its reaction with a HaloTag-expressing protein.[2][12]
Below is a table summarizing the key features of these assays:
| Assay | Principle | Throughput | Information Provided | Limitations |
| PAMPA | Measures passive diffusion across an artificial lipid membrane.[2][3] | High | Intrinsic passive permeability. | Does not account for active transport or cellular metabolism. |
| Caco-2 | Measures transport across a monolayer of intestinal epithelial cells.[9][10] | Medium | Apparent permeability (Papp), efflux ratio (active transport). | Can be complex to set up and maintain; may not be representative of all cell types. |
| CAPA | Quantifies intracellular accumulation of a chloroalkane-tagged PROTAC.[12] | Medium-High | Quantitative measure of cell penetration. | Requires synthesis of a tagged version of the PROTAC. |
Troubleshooting Guides
Problem 1: My PROTAC has low permeability in the PAMPA assay.
This suggests that the intrinsic passive permeability of your molecule is poor.
Possible Solutions:
-
Linker Modification:
-
Shorten the Linker: Shorter linkers can reduce the overall molecular size and PSA. Studies have shown that PROTACs with shorter linkers often exhibit better permeability.[3]
-
Increase Rigidity: Incorporating rigid moieties like piperazine or piperidine rings into the linker can pre-organize the molecule into a more permeable conformation and may improve aqueous solubility.[1][7][13]
-
Reduce Polarity: Replace polar functional groups in the linker (e.g., amides, ethers) with less polar alternatives.
-
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, which has been shown to dramatically improve the permeability of BET degraders.[7][14]
-
Macrocyclization: Constraining the PROTAC into a macrocyclic structure can reduce its conformational flexibility and shield polar functional groups, leading to enhanced permeability.[15]
Problem 2: My PROTAC shows good PAMPA permeability but is still inactive in cells.
This could indicate that your PROTAC is a substrate for efflux pumps, which actively transport it out of the cell.
Possible Solutions:
-
Perform a Caco-2 Assay: This will allow you to determine the efflux ratio. A high efflux ratio (B-A/A-B permeability) indicates that the compound is actively transported.[10]
-
Structural Modifications to Evade Efflux:
-
Slight modifications to the PROTAC structure can sometimes disrupt its recognition by efflux transporters.
-
Introducing bulky groups or altering the charge distribution may reduce efflux.
-
-
Co-administration with an Efflux Pump Inhibitor: While not a therapeutic strategy, using a known efflux pump inhibitor in your cellular assays can help confirm if efflux is the primary issue.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a PROTAC BET degrader.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane coated with a lipid solution)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis plate reader
Methodology:
-
Prepare a donor solution by diluting the PROTAC stock solution in PBS to the desired concentration (e.g., 100 µM).
-
Add the donor solution to the donor wells of the PAMPA plate.
-
Add fresh PBS to the acceptor wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with both solutions.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_A and V_D are the volumes of the acceptor and donor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the theoretical equilibrium concentration.
-
Visualizations
Signaling Pathway: PROTAC-Mediated BET Protein Degradation
Caption: PROTAC-mediated degradation of BET proteins.
Experimental Workflow: Assessing PROTAC Permeability
Caption: Workflow for assessing and optimizing PROTAC permeability.
Logical Relationship: Strategies to Improve Permeability
Caption: Strategies to address poor PROTAC cell permeability.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. scispace.com [scispace.com]
- 15. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
Interpreting unexpected phenotypes with PROTAC BET degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC BET degrader-2. The information is designed to help interpret unexpected phenotypes and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4).[1][2][][4] It functions by simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN).[5][6][7] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[8][9][10]
Q2: What are the expected cellular phenotypes after treatment with this compound?
The primary expected phenotype is the potent and rapid degradation of BRD2, BRD3, and BRD4 proteins.[2][11] This degradation is expected to lead to downstream effects such as cell cycle arrest, induction of apoptosis, and inhibition of cancer cell growth, particularly in leukemia cell lines like RS4;11.[1][2] A notable downstream effect is the suppression of the MYC oncogene, a key target of BET proteins.[6][7]
Q3: I am not observing BET protein degradation. What are the possible causes?
Several factors could contribute to a lack of BET protein degradation. These include:
-
Cell line specific factors: The expression levels of Cereblon (CRBN) E3 ligase are crucial for the activity of this compound. Cell lines with low CRBN expression may exhibit reduced or no degradation.
-
Compound integrity: Ensure the compound has been stored correctly and has not degraded.
-
Experimental conditions: The concentration of the degrader and the treatment duration are critical. A full dose-response and time-course experiment should be performed.
-
Proteasome inhibition: Concomitant treatment with a proteasome inhibitor should rescue BET protein levels, confirming a proteasome-dependent degradation mechanism.[12]
Q4: I am observing cell death, but it does not correlate with the extent of BET protein degradation. Why might this be?
This could be due to several reasons:
-
Off-target effects: Although designed for specificity, high concentrations of the degrader may lead to off-target effects. It is crucial to use the lowest effective concentration.
-
"Hook effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (PROTAC-BET-CRBN) is suboptimal, leading to reduced degradation but potentially other pharmacological effects.[13]
-
Cellular sensitivity: Some cell lines may be exquisitely sensitive to even partial degradation of BET proteins, leading to a strong phenotypic response.
Q5: Could resistance to this compound develop?
Yes, acquired resistance to BET PROTACs has been documented.[14][15][16] The primary mechanism of resistance is often genomic alterations in the core components of the E3 ligase complex, such as mutations or loss of expression of CRBN.[14][15] Resistance is less commonly associated with mutations in the BET proteins that prevent compound binding.[14]
Troubleshooting Guide for Unexpected Phenotypes
This guide provides a structured approach to troubleshooting unexpected experimental outcomes.
| Unexpected Phenotype | Potential Cause | Recommended Action |
| No BET protein degradation | Low or absent CRBN expression in the cell line. | - Confirm CRBN expression by Western blot or qPCR.- Use a positive control cell line known to be sensitive (e.g., RS4;11). |
| Compound degradation. | - Use a fresh stock of the degrader.- Verify compound integrity if possible. | |
| Suboptimal concentration or time. | - Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 1, 3, 6, 24 hours) experiment. | |
| Partial degradation of BET proteins | Differential degradation kinetics for BRD2, BRD3, and BRD4. | - Analyze the degradation of each BET protein individually by Western blot. Some isoforms may be degraded more efficiently than others.[2] |
| "Hook effect" at high concentrations. | - Titrate the degrader to lower concentrations to see if degradation efficiency improves.[13] | |
| Toxicity in non-cancerous cell lines | On-target toxicity due to the essential role of BET proteins. | - Determine the therapeutic window by comparing IC50 values in cancer vs. non-cancerous cell lines.- Consider tissue-specific delivery strategies for in vivo studies.[17] |
| Upregulation of BET proteins | A compensatory feedback mechanism. | - This has been observed with BET inhibitors and could potentially occur with degraders.[6][7] Monitor BET protein levels over a longer time course. |
| Lack of downstream effects despite BET degradation | Redundancy in signaling pathways. | - Investigate alternative pathways that may compensate for the loss of BET-mediated transcription.- Confirm the degradation of key downstream targets like c-MYC. |
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
References
- 1. This compound(University of Michigan) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule PROTAC degraders of the Bromodomain and Extra Terminal (BET) proteins - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of… [ouci.dntb.gov.ua]
- 16. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the hook effect with PROTAC BET degrader-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC BET degrader-2. The content is designed to assist in the accurate assessment of experimental results, with a focus on understanding and mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target Bromodomain and Extra-Terminal (BET) proteins for degradation.[1][2][3] It is a heterobifunctional molecule, meaning it has two key binding domains connected by a linker. One end binds to a BET protein (the protein of interest or POI), and the other end binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][3][4] This binding brings the BET protein and the E3 ligase into close proximity, leading to the ubiquitination of the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the cell's natural protein disposal system, the proteasome.[5]
Q2: What is the "hook effect" in the context of PROTACs?
The hook effect is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high concentrations of the PROTAC.[6][7][8] This results in a bell-shaped dose-response curve.[9] At optimal concentrations, the PROTAC effectively forms a "ternary complex" consisting of the PROTAC, the target protein (e.g., a BET protein), and the E3 ligase. This ternary complex is essential for ubiquitination and subsequent degradation. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming "binary complexes."[8] These binary complexes are non-productive and compete with the formation of the essential ternary complex, thus reducing the efficiency of protein degradation.[7][8]
Q3: Why is it important to assess the hook effect?
Assessing the hook effect is crucial for several reasons:
-
Determining Optimal Concentration: It helps identify the optimal concentration range for achieving maximal protein degradation.[10]
-
Avoiding Misinterpretation of Data: Without a full dose-response curve, high concentrations of a PROTAC might be mistakenly interpreted as ineffective.[8]
-
Informing In Vivo Studies: Understanding the hook effect is critical for designing in vivo experiments and establishing appropriate dosing regimens.[7]
Q4: What are the standard methods to quantify BET protein degradation?
Several methods can be used to quantify the degradation of BET proteins:
-
Western Blotting: A common technique to measure the relative abundance of specific proteins in a sample.[11]
-
Mass Spectrometry (MS)-based Proteomics: Provides a more global and quantitative analysis of protein levels across the proteome.[12]
-
Flow Cytometry: Can be used with fluorescently tagged proteins or antibodies to quantify protein levels in individual cells.[13][14]
-
Reporter Assays: Engineered cell lines expressing a fusion protein of the target with a reporter (e.g., luciferase or a fluorescent protein) can provide a quantifiable readout of protein levels.
Troubleshooting Guide
Issue 1: No BET protein degradation is observed at the tested concentrations.
Possible Causes:
-
Inappropriate Concentration Range: The tested concentrations may be too high and fall within the hook effect region, or they may be too low to be effective.
-
Cell Line Specificity: The expression levels of the target BET protein or the Cereblon E3 ligase may vary between cell lines, affecting the efficiency of the PROTAC.[15]
-
Experimental Error: Issues with compound stability, cell health, or the protein detection method can lead to inaccurate results.
Suggested Solutions:
-
Perform a wide dose-response experiment: Test a broad range of concentrations (e.g., from picomolar to micromolar) to identify the optimal degradation window and observe any potential hook effect.[10]
-
Confirm Target and E3 Ligase Expression: Use Western blotting or other methods to verify the expression of the target BET protein and Cereblon in your chosen cell line.
-
Include Control Compounds: Use a negative control, such as an inactive epimer of the PROTAC that cannot bind to the E3 ligase, to ensure the observed degradation is dependent on the PROTAC's mechanism of action.[7]
Issue 2: The dose-response curve is flat, not bell-shaped.
Possible Causes:
-
Concentration range is too narrow: The tested concentrations may only cover the initial ascending or descending part of the bell curve.
-
High Ternary Complex Cooperativity: Some PROTACs may exhibit high cooperativity in forming the ternary complex, which can reduce or shift the hook effect to much higher concentrations.[5][16]
Suggested Solutions:
-
Broaden the concentration range: Extend the dose-response curve to higher concentrations to ensure the hook effect region is captured.
-
Consider the specific properties of your PROTAC: If the hook effect is not observed even at very high concentrations, it may be a characteristic of the specific PROTAC molecule.
Experimental Protocols
Protocol 1: Dose-Response Analysis of BET Protein Degradation by Western Blotting
Objective: To determine the concentration-dependent degradation of a target BET protein (e.g., BRD4) upon treatment with this compound and to identify the hook effect.
Materials:
-
Cell line of interest (e.g., a human cancer cell line expressing BET proteins)
-
This compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. A wide concentration range is recommended (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve.
-
Data Presentation
Table 1: Dose-Response of this compound on BRD4 Levels
| PROTAC Concentration | Normalized BRD4 Level (Relative to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 1.00 | 0.08 |
| 0.1 nM | 0.95 | 0.07 |
| 1 nM | 0.65 | 0.05 |
| 10 nM | 0.20 | 0.03 |
| 100 nM | 0.15 | 0.02 |
| 1 µM | 0.45 | 0.04 |
| 10 µM | 0.85 | 0.06 |
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Ternary vs. binary complex formation in the hook effect.
Caption: Workflow for assessing the hook effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. A Critical Appraisal of Quantitative Studies of Protein Degradation in the Framework of Cellular Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length in BET PROTAC Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length in Bromodomain and Extra-Terminal (BET) protein Proteolysis Targeting Chimera (PROTAC) design.
Frequently Asked questions (FAQs)
Q1: What is the optimal linker length for a BET PROTAC?
A1: There is no single "optimal" linker length for all BET PROTACs. The ideal length depends on the specific BET protein isoform being targeted, the E3 ligase being recruited, and the chemical structures of the warhead and E3 ligase ligand.[][2][] Empirical testing is necessary to determine the optimal linker length for a given system.[4] Studies have shown that for some systems, a 16-atom chain length was optimal for estrogen receptor alpha-targeting PROTACs, while for TBK1 degradation, linkers between 12 and 29 atoms were effective.[5][6]
Q2: What are the consequences of a linker that is too short or too long?
A2: A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex between the BET protein, the PROTAC, and the E3 ligase.[7][8] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination to occur.[7][8] This can result in reduced degradation efficiency.
Q3: How does linker composition (e.g., PEG vs. alkyl chain) affect PROTAC performance?
A3: Linker composition significantly impacts a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[7][9][10]
-
Polyethylene glycol (PEG) linkers can improve solubility and are commonly used.[2]
-
Alkyl chains are also frequently employed and offer a straightforward way to systematically vary linker length.[5]
-
Rigid linkers , incorporating elements like piperazine or piperidine rings, can restrict conformational flexibility, which may lead to more stable ternary complex formation.[]
Q4: What is the "hook effect" and how does it relate to linker design?
A4: The "hook effect" is a phenomenon observed in PROTAC assays where at high concentrations, the degradation efficiency decreases. This is because the excess PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[5] While linker design is not the primary cause of the hook effect, optimizing the linker to promote highly cooperative and stable ternary complexes can help mitigate this issue by ensuring efficient degradation at lower concentrations.
Q5: How can I improve the cell permeability of my BET PROTAC?
A5: Poor cell permeability is a common challenge in PROTAC design due to their high molecular weight. Modifying the linker is a key strategy to improve this. Replacing amide bonds with esters, for example, can increase permeability.[7] Additionally, designing linkers that allow the PROTAC to adopt a more compact, less polar conformation can enhance cell penetration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low BET protein degradation | Linker is too short or too long. | Synthesize a library of PROTACs with varying linker lengths (e.g., systematically increasing the number of PEG units or methylene groups).[5] |
| Poor ternary complex formation. | Use biophysical assays like TR-FRET or SPR to assess ternary complex formation with different linker variants.[11][12][13][14][15] | |
| Poor cell permeability. | Modify the linker to improve physicochemical properties (e.g., replace amides with esters, incorporate more rigid or hydrophobic moieties).[7][10] | |
| "Hook effect" observed at high concentrations | Formation of unproductive binary complexes. | Titrate the PROTAC concentration to identify the optimal range for degradation. Focus on linker designs that promote high cooperativity in ternary complex formation.[5] |
| Lack of selectivity for a specific BET isoform (e.g., BRD4 vs. BRD2/3) | Linker does not induce specific protein-protein interactions in the ternary complex. | Systematically modify the linker length and composition to explore different conformational possibilities of the ternary complex. Even subtle changes, like the addition of a single ethylene glycol unit, can impact selectivity.[5] |
| PROTAC has poor solubility | Linker is too hydrophobic. | Incorporate more polar functional groups or PEG units into the linker.[][10] |
Quantitative Data
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Reference |
| PROTAC A | Alkyl Chain | 12 | >1000 | [5] |
| PROTAC B | Alkyl Chain | 16 | 50 | [5] |
| PROTAC C | Alkyl Chain | 20 | 250 | [5] |
| dBET1 | PEG | ~23 | <10 | [11] |
| ARV-825 | PEG | ~29 | <1 | [5] |
Note: DC50 values are approximate and can vary between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a BET PROTAC Library with Varying Linker Lengths
This protocol outlines a general strategy for synthesizing a library of BET PROTACs with varying polyethylene glycol (PEG) linker lengths using a convergent synthetic approach.
Materials:
-
BET-binding warhead with a suitable functional group for linker attachment (e.g., a carboxylic acid or amine).
-
E3 ligase ligand (e.g., pomalidomide or a VHL ligand) with a reactive handle.
-
A series of amine-terminated PEG linkers of different lengths (e.g., PEG2, PEG3, PEG4, etc.).
-
Amide coupling reagents (e.g., HATU, HOBt, DIPEA).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC).
Procedure:
-
Activate the BET Warhead: If the warhead has a carboxylic acid, dissolve it in anhydrous DMF. Add HATU and HOBt, and stir for 15 minutes at room temperature to form the activated ester.
-
Linker Coupling: To the activated warhead solution, add a solution of the desired amine-terminated PEG linker in anhydrous DMF, followed by the addition of DIPEA. The reaction is typically stirred at room temperature overnight.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
-
Deprotection (if necessary): If the other end of the PEG linker is protected (e.g., with a Boc group), deprotect it using standard conditions (e.g., TFA in DCM for Boc deprotection).
-
Final Coupling to E3 Ligase Ligand: The purified and deprotected BET-linker intermediate is then coupled to the E3 ligase ligand using a similar amide coupling procedure as described in steps 1-3.
-
Final Purification: The final PROTAC product is purified by preparative HPLC to obtain a highly pure compound.
-
Characterization: Confirm the identity and purity of the final PROTACs by LC-MS and NMR spectroscopy.
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a general method for assessing the formation of the BET-PROTAC-E3 ligase ternary complex using a TR-FRET assay.[11][12][13][14][15]
Materials:
-
His-tagged BET bromodomain protein (e.g., BRD4).
-
GST-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1).
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate).
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2).
-
PROTACs at various concentrations.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well low-volume microplates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Prepare Reagents: Dilute all proteins, antibodies, and PROTACs to their final working concentrations in the assay buffer.
-
Assay Plate Setup:
-
Add the His-tagged BET protein to all wells.
-
Add the GST-tagged E3 ligase complex to all wells.
-
Add the PROTACs at a range of concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO).
-
Add the anti-His-donor and anti-GST-acceptor antibodies.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader. The signal is typically measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation.
-
Compare the peak heights and the concentrations at which they occur for different PROTACs to assess their relative ability to form the ternary complex.
-
Visualizations
References
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Untitled Document [arxiv.org]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ternary Complex Formation Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ternary complex formation assays, particularly in the context of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: No or Very Low Signal Indicating Ternary Complex Formation
Question: I am not observing any signal (or a signal indistinguishable from background) in my ternary complex formation assay (e.g., TR-FRET, AlphaLISA, SPR, BLI). What are the possible causes and how can I troubleshoot this?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Protein Concentrations | Systematically titrate the concentrations of your target protein, E3 ligase, and degrader molecule. An initial broad cross-titration can help identify optimal concentration ranges.[1] |
| Inactive Protein | - Confirm the activity of your protein of interest and E3 ligase through binary interaction assays with known binders. - Ensure proper protein folding and purification. Consider running quality control checks like SDS-PAGE or size-exclusion chromatography. |
| Suboptimal Buffer Conditions | - The buffer matrix is critical for successful ternary complex formation.[1] - Test different buffer types (e.g., with varying pH, salt concentration, and additives) as results can vary depending on the specific components of the ternary complex.[1] - Ensure all components are in the same buffer to minimize buffer mismatch effects, especially for sensitive techniques like ITC. |
| Ineffective Degrader Molecule | The linker length or chemical composition of the PROTAC may not be optimal for inducing a stable ternary complex.[2] Consider testing analogs with different linkers. |
| Assay-Specific Issues | - TR-FRET/AlphaLISA: Ensure the donor and acceptor fluorophores/beads are correctly paired and functional. Check for quenching or interference from buffer components. - SPR/BLI: The immobilization strategy might be hindering the interaction. Try different coupling chemistries or a capture-based approach.[3] Also, verify that the immobilized protein is active. |
| Lack of Cooperativity | The formation of the ternary complex may not be energetically favorable (negative cooperativity). While degradation can still occur, the complex may be too transient to detect with certain assays. |
Issue 2: The "Hook Effect" is Obscuring My Results
Question: My dose-response curve is bell-shaped, with the signal decreasing at higher concentrations of my degrader. How do I interpret and manage this "hook effect"?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formation of Binary Complexes | At high concentrations, the degrader can saturate both the target protein and the E3 ligase independently, preventing the formation of the ternary complex. This is the primary cause of the hook effect.[4][5][6] |
| Interpreting the Curve | The peak of the bell-shaped curve represents the maximal efficacy concentration for ternary complex formation.[7] The descending part of the curve is the hook effect. |
| Managing the Hook Effect | - Titrate the degrader over a wide range of concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for subsequent experiments.[5] - If the hook effect is severe and occurs at very low concentrations, it may indicate very high affinity binary interactions that outcompete ternary complex formation. Consider redesigning the degrader with modulated affinities for one or both proteins. |
| Assay Design | Ensure that the concentrations of the target protein and E3 ligase are not limiting, as this can exacerbate the hook effect. |
Issue 3: High Background Signal in My Assay
Question: I am observing a high background signal in my assay, which is making it difficult to detect a specific signal for ternary complex formation. What can I do to reduce the background?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding | - SPR/BLI: Analytes may be binding to the sensor surface itself.[3] Add blocking agents like BSA or a non-ionic surfactant (e.g., Tween-20) to the running buffer.[3] - AlphaLISA: The antibody-coated beads may be interacting non-specifically. Test different bead combinations to find a pair with a better signal-to-background ratio.[1] |
| Protein Aggregation | Aggregated proteins can cause light scattering and non-specific binding, leading to high background.[8][9][10] - Centrifuge or filter protein stocks before use. - Optimize buffer conditions (pH, ionic strength) to improve protein solubility.[10] - Consider including additives like detergents or glycerol to prevent aggregation.[10] |
| Buffer Mismatch | In techniques like SPR and ITC, a mismatch between the running buffer and the sample buffer can cause signal artifacts that may be mistaken for high background.[3] Ensure buffers are precisely matched. |
| Compound Interference | The degrader molecule itself might be fluorescent or interfere with the assay technology. Run controls with the degrader alone to assess its contribution to the background signal. |
Frequently Asked Questions (FAQs)
Q1: What is cooperativity in the context of ternary complex formation, and why is it important?
A1: Cooperativity (alpha, α) is a measure of how the binding of one protein partner to the degrader influences the binding of the second protein partner.[11]
-
Positive cooperativity (α > 1): The formation of a binary complex (e.g., degrader-E3 ligase) increases the affinity for the target protein, leading to a more stable ternary complex.[11]
-
Negative cooperativity (α < 1): The formation of a binary complex decreases the affinity for the other protein, resulting in a less stable ternary complex.[8]
-
No cooperativity (α = 1): The binding events are independent.
Positive cooperativity is often a key driver for potent protein degradation as it promotes the formation of a stable ternary complex.[12]
Q2: Which biophysical assay is best for studying ternary complex formation?
A2: The choice of assay depends on the specific information you need:
-
SPR and BLI: Excellent for real-time kinetics (kon, koff) and affinity (KD) measurements of both binary and ternary interactions. SPR is generally more sensitive than BLI.
-
ITC: The gold standard for measuring the thermodynamics of binding, providing information on enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.
-
TR-FRET and AlphaLISA: Homogeneous, high-throughput proximity assays that are well-suited for screening and determining the relative potency of different degraders.
-
NanoBRET™: A cell-based assay that allows for the study of ternary complex formation in a more physiologically relevant environment.
Q3: How do I choose the right concentrations for my proteins and degrader?
A3: There is no universal set of concentrations. It is crucial to perform systematic titrations of all three components to find the optimal conditions for your specific system.[1] As a starting point for ITC, the concentration of the macromolecule in the cell is typically 10-50 µM, and the ligand in the syringe is 10-20 times higher. For SPR/BLI, the concentration of the analyte should typically span a range from 0.1 to 10 times the expected KD.
Q4: What are essential controls to include in my ternary complex formation assays?
A4:
-
Binary interaction controls: Test the binding of the degrader to the target protein and the E3 ligase separately.
-
Negative control degrader: Use an inactive analog of your degrader (e.g., with a modification that abolishes binding to one of the proteins) to ensure the observed signal is specific to the formation of the ternary complex.
-
Competitive displacement: Use small molecules that are known to bind to the target protein or the E3 ligase to demonstrate that they can disrupt the formation of the ternary complex.[1]
-
Buffer-only injections: Essential for background subtraction, especially in SPR and ITC.
Quantitative Data Summary
The following tables summarize key quantitative parameters for well-characterized PROTAC-induced ternary complexes.
Table 1: Binding Affinities (K_D) and Cooperativity (α) of MZ1-induced Ternary Complexes
| Ternary Complex | Binary K_D (MZ1 to VHL) | Binary K_D (MZ1 to BRD) | Ternary K_D | Cooperativity (α) | Assay | Reference |
| VHL:MZ1:Brd4^BD2 | 29 nM | 1 nM | 4 nM | 15-26 | SPR, ITC | |
| VHL:MZ1:Brd2^BD2 | 29 nM | - | - | High positive | SPR | [11] |
| VHL:MZ1:Brd3^BD2 | 29 nM | - | - | Low/No | SPR | [11] |
Table 2: Binding Affinities (K_D) and Cooperativity (α) of BTK PROTACs
| PROTAC | K_D to BTK | K_D to CRBN | Cooperativity (α) | Assay | Reference |
| 1-4 | - | - | < 1 (Negative) | TR-FRET, SPR | [8] |
| 5 | - | - | Apparent Positive | TR-FRET, SPR | [8] |
| 6-11 | 70-140 nM | 2.5-3.6 µM | ~1 (Non-cooperative) | TR-FRET, SPR | [8] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
-
Immobilization of E3 Ligase:
-
Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the surface using a mixture of EDC and NHS.
-
Inject the E3 ligase (e.g., VHL complex) at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis (Degrader to E3 Ligase):
-
Prepare a dilution series of the degrader in running buffer.
-
Inject the degrader dilutions over the immobilized E3 ligase surface and a reference flow cell.
-
Regenerate the surface between injections if necessary, using a suitable regeneration solution.
-
Fit the data to a 1:1 binding model to determine the binary K_D.[11]
-
-
Ternary Complex Analysis:
-
Prepare a dilution series of the degrader in running buffer containing a constant, saturating concentration of the target protein.
-
Inject the degrader-target protein mixtures over the immobilized E3 ligase surface.
-
Fit the data to a 1:1 binding model to determine the ternary K_D.
-
Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D.[11]
-
Bio-Layer Interferometry (BLI) Protocol for Ternary Complex Analysis
-
Sensor Hydration and Baseline:
-
Hydrate the biosensors (e.g., Streptavidin-coated) in running buffer for at least 10 minutes.
-
Establish a stable baseline by dipping the sensors into wells containing running buffer.
-
-
Ligand Immobilization:
-
Immobilize a biotinylated E3 ligase onto the streptavidin biosensors to a desired level.
-
-
Association Step:
-
Move the sensors to wells containing a fixed concentration of the target protein and varying concentrations of the degrader.
-
Monitor the change in wavelength over time to measure association.
-
-
Dissociation Step:
-
Transfer the sensors to wells containing only running buffer to measure dissociation.
-
-
Data Analysis:
-
Reference-subtract the data using a sensor with no immobilized ligand.
-
Fit the association and dissociation curves to a suitable binding model to determine kinetic and affinity constants.
-
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis
-
Sample Preparation:
-
Ensure the protein in the cell and the ligand in the syringe are in identical, degassed buffers to minimize heats of dilution.
-
Accurately determine the concentrations of all components.
-
-
Binary Titration (Degrader into E3 Ligase):
-
Load the E3 ligase into the sample cell and the degrader into the syringe.
-
Perform a series of injections of the degrader into the E3 ligase solution, measuring the heat change after each injection.
-
Integrate the heat pulses and fit the data to a binding isotherm to determine the binary binding parameters.
-
-
Ternary Titration:
-
Prepare a binary complex of the E3 ligase and the degrader by mixing them in a 1:1.2 molar ratio.
-
Load this pre-formed binary complex into the sample cell.
-
Load the target protein into the syringe.
-
Titrate the target protein into the binary complex and measure the heat changes.
-
Analyze the data to determine the thermodynamic parameters of the ternary complex formation.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Protocol
-
Reagent Preparation:
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged) in assay buffer.
-
Prepare a serial dilution of the degrader.
-
Prepare solutions of the donor-labeled antibody (e.g., anti-GST-Tb) and acceptor-labeled antibody (e.g., anti-His-d2).
-
-
Assay Plate Setup:
-
Add the degrader dilutions to a low-volume microplate.
-
Add the target protein and E3 ligase to the wells.
-
Add the donor and acceptor antibodies.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the degrader concentration to generate a bell-shaped curve.
-
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Navigating the Challenges of In Vivo PROTAC BET Degrader-2 Delivery: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo application of PROTAC BET degrader-2 presents a significant hurdle in translational research due to inherent physicochemical properties that challenge its systemic delivery and formulation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during preclinical in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides direct answers to common questions and step-by-step guidance for troubleshooting experimental challenges.
1. Solubility and Formulation Issues
Question: My this compound is precipitating out of solution during formulation or upon administration. What can I do?
Answer: Precipitation is a common issue stemming from the low aqueous solubility of many PROTACs, which often fall into the "beyond Rule of Five" chemical space.[1][2] Here are several troubleshooting strategies:
-
Vehicle Optimization: For preclinical studies, a multi-component vehicle is often necessary. A widely used formulation for PROTACs consists of a combination of solvents to enhance solubility. For instance, a common vehicle for in vivo experiments with this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to prepare this solution fresh on the day of use.[3] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[3]
-
Amorphous Solid Dispersions (ASDs): ASDs are a proven strategy to improve the solubility of poorly soluble drugs.[1][4] By dispersing the PROTAC in a polymeric carrier, it can maintain a higher energy amorphous state, leading to enhanced dissolution and supersaturation in vivo.[5]
-
pH Adjustment: Depending on the pKa of your this compound, adjusting the pH of the formulation can significantly impact its solubility. However, this must be done cautiously to ensure the pH is physiologically compatible with the route of administration.
2. Poor Bioavailability and Exposure
Question: After in vivo administration, I am observing very low systemic exposure of my this compound. What are the potential causes and solutions?
Answer: Low bioavailability is a major challenge for many PROTACs due to their high molecular weight and poor permeability.[6][7] Here’s how to troubleshoot this issue:
-
Permeability Enhancement: The large size of PROTACs often limits their ability to cross biological membranes.[8]
-
Formulation Strategies: Utilizing lipid-based formulations such as self-nanoemulsifying drug delivery systems (SNEDDS) can improve absorption by presenting the PROTAC in a solubilized state and interacting with lipid uptake pathways.[1][4]
-
Chemical Modification: While more involved, medicinal chemistry efforts can focus on optimizing the linker and E3 ligase ligand to improve physicochemical properties without compromising degradation activity.
-
-
Rapid Clearance: PROTACs can be subject to rapid metabolism and clearance.
-
Pharmacokinetic Studies: Conduct thorough pharmacokinetic (PK) studies to understand the clearance rate and half-life of your molecule.
-
Advanced Delivery Systems: Encapsulating the PROTAC in nanoparticles or conjugating it to antibodies can shield it from rapid clearance and extend its circulation time.[1][9][10]
-
3. Lack of In Vivo Efficacy
Question: My this compound shows potent degradation in vitro, but I am not observing the expected anti-tumor efficacy in my xenograft model. What should I investigate?
Answer: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For PROTACs, several factors can contribute to this:
-
Insufficient Target Engagement:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: It is crucial to establish a relationship between the concentration of the PROTAC in the tumor tissue and the extent of BET protein degradation. This may require higher or more frequent dosing than initially anticipated.
-
Tumor Penetration: Assess the ability of your PROTAC to penetrate the tumor tissue. This can be influenced by the formulation and the physicochemical properties of the PROTAC.
-
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.[1] While often observed in vitro, it's a factor to consider in vivo if very high local concentrations are achieved.
-
In Vivo Model Selection: The choice of the in vivo model is critical. For instance, some BET degraders show preferential efficacy in androgen receptor-positive prostate cancer models.[11][12] Ensure your chosen model is appropriate for the therapeutic hypothesis.
-
Negative Controls: To confirm that the observed effects are due to BET degradation, include a negative control in your in vivo experiments. This could be an inactive diastereomer of the PROTAC that cannot bind to the E3 ligase.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the formulation and in vivo activity of BET degraders.
Table 1: Example In Vivo Formulation for this compound
| Component | Percentage (v/v) | Purpose | Reference |
| DMSO | 10% | Primary solvent for the PROTAC | [3] |
| PEG300 | 40% | Co-solvent and solubility enhancer | [3] |
| Tween-80 | 5% | Surfactant to improve stability and solubility | [3] |
| Saline | 45% | Vehicle for injection | [3] |
Table 2: In Vivo Efficacy of Selected BET Degraders
| Degrader | Animal Model | Dose and Schedule | Observed Effect | Reference |
| dBET-3 | Castration-resistant VCaP xenografts | 5 mg/kg | Degradation of BRD4 within 1 hour | [11] |
| BETd-246 | TNBC PDX model (WHIM24) | Not specified | Suppression of tumor growth | [15] |
| ARV-771 | Enzalutamide-resistant 22Rv1 xenografts | Subcutaneous delivery | Tumor regression | [13] |
| GNE-987 (as antibody-drug conjugate) | AML xenografts | Single IV dose | Antigen-specific tumor regressions | [9] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol is adapted from commercially available guidelines for the formulation of this compound.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add 10% of the final desired volume of DMSO to the tube.
-
Vortex thoroughly until the PROTAC is completely dissolved. Gentle heating or sonication may be applied if necessary to aid dissolution.
-
Sequentially add 40% of the final volume of PEG300, vortexing well after the addition.
-
Add 5% of the final volume of Tween-80 and vortex to ensure a homogenous mixture.
-
Finally, add 45% of the final volume of sterile saline to reach the desired final concentration.
-
Vortex the final solution thoroughly.
-
It is recommended to prepare this formulation fresh on the day of the experiment and use it immediately.
Visualizations
Diagram 1: PROTAC-Mediated Degradation of BET Proteins
Caption: Workflow of PROTAC-mediated BET protein degradation.
Diagram 2: Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Conjugation of a Chimeric BET Degrader Enables in vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC BET Degraders: PROTAC BET degrader-2 vs. dBET1 and ARV-771
This guide provides a detailed comparison of three prominent Proteolysis Targeting Chimera (PROTAC) Bromodomain and Extra-Terminal (BET) protein degraders: PROTAC BET degrader-2, dBET1, and ARV-771. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental data supporting their activity.
Introduction to BET Protein Degradation
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a critical role in regulating gene transcription.[1][] They are considered key therapeutic targets in oncology and other diseases.[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest.[3][4] These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[4]
This guide focuses on a comparative analysis of three distinct BET degraders, highlighting their differences in E3 ligase recruitment and their resulting biological activities.
Mechanism of Action and Chemical Structures
The primary distinction between these three degraders lies in the E3 ligase they recruit to target BET proteins for degradation.
-
This compound and dBET1 both utilize a phthalimide-based ligand, such as thalidomide or its analogs, to engage the Cereblon (CRBN) E3 ligase complex.[5][6][7][8]
-
ARV-771 , in contrast, employs a ligand derived from the HIF-1α protein to recruit the von Hippel-Lindau (VHL) E3 ligase.[3][9][10]
The general mechanism involves the formation of a ternary complex between the BET protein, the PROTAC molecule, and the respective E3 ligase, leading to polyubiquitination of the BET protein and its degradation by the proteasome.
The selection of the E3 ligase can significantly influence the degrader's efficacy, selectivity, and potential for off-target effects.
Data Presentation
The following tables summarize the quantitative data available for this compound, dBET1, and ARV-771.
Table 1: General Characteristics and Target Profile
| Feature | This compound | dBET1 | ARV-771 |
| BET Ligand Moiety | Based on a novel, potent BET inhibitor[5] | (+)-JQ1[7][8] | Based on a BET inhibitor similar to JQ1/OTX015[5] |
| E3 Ligase Ligand | Thalidomide analog[5][6] | Thalidomide[7][8] | HIF-1α-derived VHL ligand[3] |
| Recruited E3 Ligase | Cereblon (CRBN)[5][6] | Cereblon (CRBN)[11][12] | von Hippel-Lindau (VHL)[3][9][10] |
| Targeted BET Proteins | Pan-BET[6] | BRD2, BRD3, BRD4[11][12][13] | Pan-BET (BRD2, BRD3, BRD4)[10][14] |
| Molecular Formula | C41H42N10O6[1] | C38H37ClN8O7S[8][15] | C49H60ClN9O7S2[10][16] |
| Molecular Weight | ~807 g/mol | 785.27 g/mol [8][11] | 986.64 g/mol [10][17] |
Table 2: Comparative In Vitro Efficacy
| Parameter | This compound | dBET1 | ARV-771 |
| Cell Growth IC50 | 9.6 nM (RS4;11)[6] | 140 nM (MV4;11)[7][11] | <1 nM (c-MYC depletion, 22Rv1)[3][9] |
| Protein Degradation DC50 | ~30 pM for BRD4 (RS4;11)[1] | >85% BRD4 loss at 100 nM (MV4;11)[13] | <5 nM for BRD2/3/4 (22Rv1)[3][18] |
| BET Binding Affinity (Kd) | Not explicitly stated | IC50 = 20 nM for BRD4(1)[11][13] | BRD2(1): 34 nM, BRD2(2): 4.7 nM, BRD3(1): 8.3 nM, BRD3(2): 7.6 nM, BRD4(1): 9.6 nM, BRD4(2): 7.6 nM[9][17][19][20] |
| Cell Lines Tested | RS4;11, MOLM-13 (acute leukemia)[5] | MV4;11 (AML), various AML subtypes[11][12][13] | 22Rv1, VCaP, LnCaP95 (prostate cancer)[3][21] |
Note: IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values are highly dependent on the cell line and assay conditions.
Table 3: In Vivo Efficacy in Preclinical Models
| Feature | This compound | dBET1 | ARV-771 |
| Animal Model | RS4;11 xenograft tumors[1] | MV4;11 leukemia xenograft[7][11] | Castration-Resistant Prostate Cancer (CRPC) xenograft[3][14][22] |
| Administration Route | Not explicitly stated | Intraperitoneal (IP)[7][11] | Subcutaneous (s.c.)[9][18] |
| Reported Efficacy | Induces rapid tumor regression[1] | Attenuates tumor progression and decreases tumor weight[7][11] | Leads to tumor regression[3][17][22] |
| Dosage Example | Not explicitly stated | 50 mg/kg daily[7][11] | 10 mg/kg daily[9] or 30 mg/kg per day[18] |
Key Signaling Pathways and Experimental Workflows
The primary downstream effector of BET protein activity is the c-MYC oncogene. By degrading BET proteins, these PROTACs effectively suppress c-MYC transcription, leading to cell cycle arrest and apoptosis in cancer cells.
The evaluation of these degraders typically follows a structured experimental workflow to assess their efficacy from the molecular to the organismal level.
References
- 1. This compound(University of Michigan) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. dBET1 | C38H37ClN8O7S | CID 91799313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Arv-771 | C49H60ClN9O7S2 | CID 126619980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. ARV-771, 1949837-12-0 | BroadPharm [broadpharm.com]
- 20. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Validating On-Target Effects of PROTAC BET Degrader-2: A Comparative Guide to siRNA/shRNA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of utilizing PROTAC BET degrader-2 versus siRNA/shRNA for validating on-target effects on Bromodomain and Extra-Terminal (BET) proteins. This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations of signaling pathways and experimental workflows.
The validation of a targeted protein degrader's efficacy and specificity is paramount in drug discovery. For molecules like this compound, which are designed to eliminate BET proteins (BRD2, BRD3, and BRD4), it is crucial to demonstrate that the observed biological effects are a direct consequence of the degradation of these target proteins. The most common methods for validating on-target effects are through genetic knockdown technologies such as small interfering RNA (siRNA) and short hairpin RNA (shRNA). This guide compares the use of this compound with these established techniques.
Mechanism of Action: PROTAC vs. siRNA/shRNA
This compound operates by hijacking the cell's natural protein disposal system. This chimeric molecule simultaneously binds to a BET protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[1] In contrast, siRNA and shRNA function at the messenger RNA (mRNA) level. Once introduced into a cell, these RNA molecules guide the RNA-induced silencing complex (RISC) to cleave the target mRNA, thereby preventing its translation into protein.[2]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies, comparing the effects of BET degraders and siRNA/shRNA on BET protein levels, downstream c-MYC expression, and cell viability. It is important to note that this data is compiled from different studies and experimental conditions may vary.
Table 1: Comparison of BET Protein Level Reduction
| Method | Target | Cell Line | Concentration/Dose | % Protein Reduction | Citation |
| PROTAC (ARV-771) | BRD2/3/4 | 22Rv1, VCaP, LnCaP95 | 16 hours treatment | Significant depletion | [3] |
| PROTAC (dBET1) | BRD4 | LS174t | 1 µM for 24 hours | Complete degradation | [4] |
| PROTAC (BETd-260) | BRD2/3/4 | MNNG/HOS | 3 nM for 24 hours | Complete depletion of BRD3/4, significant reduction of BRD2 | [5] |
| shRNA | BRD4 | - | - | Significant antitumor effects | [6] |
| siRNA | BRD4 | Breast Cancer Lines | - | Increased sensitivity compared to BET inhibition | [6] |
Table 2: Downstream Effects on c-MYC Expression
| Method | Target | Cell Line | Concentration/Dose | % c-MYC Reduction (Protein) | % c-MYC Reduction (mRNA) | Citation |
| PROTAC (ARV-771) | BRD2/3/4 | CRPC cell lines | 16 hours treatment | IC50 <1 nM | - | [3] |
| PROTAC (dBET1) | BRD4 | LS174t | 1 µM for 24 hours | Correlated with BRD4 degradation | Correlated with BRD4 degradation | [4] |
| PROTAC (BETd-260) | BRD2/3/4 | Osteosarcoma cell lines | 30 nM for 1-24 hours | Substantial reduction | - | [5] |
| shRNA | c-MYC | Colo 320 | 5-12.5 µM for 48 hours | Dose-dependent decrease | Significant decrease | [7] |
| siRNA | c-MYC | DAOY | - | ~60% | ~70% | [8] |
Table 3: Impact on Cell Viability
| Method | Target | Cell Line | IC50/EC50 | Citation |
| PROTAC (ARV-825) | BET Proteins | T-ALL cell lines | Lower than JQ1, dBET1, and OTX015 | [9] |
| PROTAC (BETd-260) | BET Proteins | Osteosarcoma cell lines | 1.1 - 1.8 nM | [5] |
| PROTAC (QCA570) | BET Proteins | Bladder Cancer cells | - | [1] |
| BET Inhibitor (JQ1) | BET Proteins | Osteosarcoma cell lines | 1292 - 7444 nM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for BET Protein Degradation
Objective: To quantify the reduction in BET protein levels following treatment with this compound or transfection with siRNA/shRNA.
-
Cell Lysis: Cells are seeded and treated with the desired concentrations of this compound for various time points (e.g., 1, 3, 24 hours).[10] For siRNA/shRNA experiments, cells are harvested at appropriate time points post-transfection (e.g., 48-72 hours). Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a polyacrylamide gel by SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the protein band intensities, which are then normalized to the loading control.[9]
Quantitative PCR (qPCR) for c-MYC mRNA Expression
Objective: To measure the change in c-MYC mRNA levels following BET protein degradation or knockdown.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is set up using a qPCR master mix, cDNA template, and specific primers for c-MYC and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: The relative expression of c-MYC mRNA is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the untreated or control-treated samples.
Cell Viability Assay (e.g., CCK-8, MTT)
Objective: To assess the impact of BET protein degradation or knockdown on cell proliferation and viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: The following day, cells are treated with a serial dilution of this compound. For siRNA/shRNA experiments, cells are transfected and incubated for the desired duration.
-
Assay: After the incubation period (e.g., 72 hours), a cell viability reagent (e.g., CCK-8, MTT) is added to each well.
-
Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated or vehicle-treated cells). The IC50 or EC50 values are calculated by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: Mechanism of action of this compound.
Caption: Workflow for comparing PROTAC and siRNA/shRNA effects.
Conclusion
Both this compound and siRNA/shRNA are valuable tools for validating the on-target effects of BET protein degradation. PROTACs offer a pharmacological approach that directly removes the target protein, which can be more potent and lead to a more profound biological response compared to simply inhibiting its function.[6] Studies have shown that BET degraders can be effective at picomolar to low nanomolar concentrations.[5]
siRNA and shRNA provide a genetic approach to validate the consequences of reduced BET protein expression. They are highly specific and serve as a crucial benchmark for confirming that the effects observed with a PROTAC are indeed due to the loss of the target protein.
Ultimately, the choice between these methods, or more ideally, their complementary use, will provide the most robust validation of the on-target effects of this compound. This comprehensive approach strengthens the rationale for further preclinical and clinical development.
References
- 1. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Critical Role of a Non-Binding Diastereomer in Validating PROTAC BET Degrader Activity
For researchers, scientists, and drug development professionals, establishing the specific, targeted effects of a novel therapeutic is paramount. In the rapidly evolving field of targeted protein degradation, the use of rigorous controls is essential to differentiate true degradation-dependent pharmacology from off-target or non-specific effects. This guide provides a comprehensive comparison of a potent PROTAC BET degrader, ARV-771, and its corresponding non-binding diastereomer, ARV-766, highlighting the indispensable role of such negative controls in validating the mechanism of action.
This guide will delve into the experimental data that distinguishes the activity of ARV-771, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of BET (Bromodomain and Extra-Terminal) proteins, from its inactive diastereomer, ARV-766. While both molecules share a similar chemical scaffold and bind to BET proteins, a stereochemical difference in the VHL-binding moiety renders ARV-766 incapable of recruiting the E3 ligase, thus preventing it from inducing protein degradation.[1][2] This fundamental difference makes ARV-766 an ideal negative control to ascertain that the observed cellular effects of ARV-771 are a direct consequence of BET protein degradation.
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data comparing the in vitro activity of ARV-771 and its non-binding diastereomer, ARV-766.
| Compound | Target | DC50 (Degradation) | Cell Line | Reference |
| ARV-771 | BRD2/3/4 | < 5 nM | 22Rv1 | [1][2] |
| ARV-771 | BRD2/3/4 | < 1 nM | CRPC Cell Lines | |
| ARV-766 | BRD2/3/4 | Inactive | 22Rv1 | [1][2] |
| Compound | Target | IC50 (c-MYC Suppression) | Cell Line | Reference |
| ARV-771 | c-MYC | < 1 nM | 22Rv1 | [1][2][3] |
| ARV-766 | c-MYC | Marginal Suppression | 22Rv1 | [1][2] |
| Compound | Target | IC50 (Cell Proliferation) | Cell Line | Reference |
| ARV-771 | Cell Proliferation | Potent (10-500x > inhibitors) | 22Rv1, VCaP, LnCaP95 | [1] |
| ARV-766 | Cell Proliferation | Minimal Effect | 22Rv1, VCaP, LnCaP95 | [1] |
| Compound | Binding Affinity (Kd) | Target Bromodomain | Reference |
| ARV-771 | 34 nM | BRD2(1) | [3][4] |
| ARV-771 | 4.7 nM | BRD2(2) | [3][4] |
| ARV-771 | 8.3 nM | BRD3(1) | [3][4] |
| ARV-771 | 7.6 nM | BRD3(2) | [3][4] |
| ARV-771 | 9.6 nM | BRD4(1) | [3][4] |
| ARV-771 | 7.6 nM | BRD4(2) | [3][4] |
| ARV-766 | Comparable to ARV-771 | BET Bromodomains | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for BET Protein Degradation
Objective: To qualitatively and quantitatively assess the degradation of BET proteins (BRD2, BRD3, and BRD4) following treatment with the PROTAC degrader and the non-binding control.
Protocol:
-
Cell Culture and Treatment:
-
Seed castration-resistant prostate cancer (CRPC) cells (e.g., 22Rv1, VCaP, LnCaP95) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of ARV-771 or ARV-766 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 16 hours).[1][2] Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Cell Viability Assay
Objective: To determine the effect of the PROTAC degrader and the non-binding control on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., 22Rv1) in a 96-well plate at a density of 5,000 cells per well and incubate overnight.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of ARV-771 and ARV-766.
-
Treat the cells with the compounds for a specified period (e.g., 72 hours).[1]
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the generation of a luminescent or colorimetric signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
c-MYC ELISA
Objective: To quantify the levels of the downstream oncoprotein c-MYC following treatment with the PROTAC degrader and the non-binding control.
Protocol:
-
Cell Culture and Treatment:
-
Lysate Preparation:
-
Lyse the cells and collect the protein lysate as described in the Western Blotting protocol.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol for the specific c-MYC ELISA kit being used. This typically involves coating the plate with a capture antibody, adding the cell lysates, followed by a detection antibody and a substrate for signal generation.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of c-MYC in each sample.
-
Determine the IC50 for c-MYC suppression.
-
Visualizing the Mechanism and Experimental Logic
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for ARV-771 versus its inactive diastereomer ARV-766.
Caption: A typical experimental workflow for comparing a PROTAC with its negative control.
Caption: Logical framework for using a non-binding diastereomer as a negative control.
Conclusion
The direct comparison between the PROTAC BET degrader ARV-771 and its non-binding diastereomer ARV-766 unequivocally demonstrates the power of this essential negative control. The data clearly show that while both compounds can engage BET proteins, only the active PROTAC that successfully recruits the E3 ligase can induce protein degradation, leading to downstream c-MYC suppression and potent anti-proliferative effects. The lack of activity observed with ARV-766 provides strong evidence that the pharmacological effects of ARV-771 are not due to simple target occupancy but are a direct result of the degradation of BET proteins. For any researcher in the field of targeted protein degradation, the inclusion of a well-designed non-binding control is a critical component of a robust experimental design, ensuring the accurate interpretation of results and the confident advancement of novel degraders.
References
Validating the Mechanism of PROTAC BET Degrader-2: A Comparative Guide to Proteasome Inhibitor Co-treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to validate the mechanism of action for PROTAC BET Degrader-2, a heterobifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins. A critical step in validating a Proteolysis-Targeting Chimera (PROTAC) is to demonstrate its dependence on the ubiquitin-proteasome system. This is achieved by co-treating cells with the PROTAC and a proteasome inhibitor, such as MG-132 or bortezomib. If the PROTAC functions as intended, the proteasome inhibitor should rescue the target protein from degradation.
Core Principle: The PROTAC Mechanism and Its Validation
PROTACs function by hijacking the cell's natural protein disposal system. They form a ternary complex between an E3 ubiquitin ligase (recruited by one end of the PROTAC) and the target protein (in this case, a BET protein like BRD4, bound by the other end). This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome.
Co-treatment with a proteasome inhibitor blocks the final step of this process. While the BET protein is still ubiquitinated, the proteasome is unable to degrade it, leading to an accumulation of the target protein. This "rescue" is the definitive evidence of a proteasome-dependent mechanism.
Data Presentation: Comparative Analysis
The following tables summarize quantitative data from studies on BET degraders with similar mechanisms to this compound (e.g., Cereblon-recruiting), demonstrating the impact of proteasome inhibitor co-treatment.
Table 1: Comparison of BET Protein Degradation
This table illustrates how proteasome inhibitors rescue BET proteins from PROTAC-induced degradation. The data is based on Western blot analysis, where protein levels are quantified relative to a vehicle control.
| Treatment Condition | Target Protein | Cell Line | Result | Rationale | Citation |
| PROTAC BET Degrader (alone) | BRD4 | MNNG/HOS (Osteosarcoma) | ~90% Degradation | The PROTAC effectively induces proteasomal degradation of the target protein. | [1] |
| PROTAC BET Degrader + MG-132 | BRD4 | MNNG/HOS (Osteosarcoma) | Degradation Abrogated | Inhibition of the proteasome prevents the destruction of the ubiquitinated target protein, rescuing its cellular levels. | [1] |
| PROTAC BET Degrader (alone) | BRD4 | Bladder Cancer Cells | Significant Degradation | The degrader efficiently removes BRD4 protein at nanomolar concentrations. | [2] |
| PROTAC BET Degrader + MG-132 | BRD4 | Bladder Cancer Cells | Degradation Abolished | Pre-treatment with MG-132 completely blocks the PROTAC's ability to degrade BRD4, confirming proteasome dependence. | [2] |
Table 2: Comparison of Cellular Activity (Cytotoxicity)
The primary function of degrading BET proteins, which are key regulators of oncogenes like c-Myc, is to inhibit cancer cell proliferation. This table compares the cytotoxic effects of a BET degrader with and without a proteasome inhibitor.
| Treatment Condition | Assay Type | Cell Line | IC50 / EC50 Value | Rationale | Citation |
| PROTAC BET Degrader (alone) | CCK-8 Cell Viability | MNNG/HOS (Osteosarcoma) | 1.8 nM | Potent degradation of BET proteins leads to effective inhibition of cancer cell viability at a very low concentration. | [1] |
| PROTAC BET Degrader + MG-132 | CCK-8 Cell Viability | MNNG/HOS (Osteosarcoma) | Significantly Increased | By preventing BET protein degradation, the proteasome inhibitor antagonizes the PROTAC's anti-proliferative effect, leading to a much higher IC50 value. | [1] |
| PROTAC BET Degrader (alone) | CellTiter-Glo Viability | 22Rv1 (Prostate Cancer) | < 5 nM | The degrader shows potent cytotoxicity in castration-resistant prostate cancer cells. | [3] |
| PROTAC BET Degrader + Bortezomib | CellTiter-Glo Viability | 22Rv1 (Prostate Cancer) | Significantly Increased | The cytotoxic effect is dependent on proteasomal degradation of BET proteins. Co-treatment with a proteasome inhibitor rescues cell viability. | [3][4] |
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed.
References
- 1. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of a combined therapy of bortezomib and ionizing radiation on chondrosarcoma three-dimensional spheroid cultures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Confirming PROTAC BET Degrader-2 E3 Ligase Dependency via Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed experimental framework for validating the dependency of PROTAC BET degrader-2 on its recruited E3 ubiquitin ligase component. The primary method discussed is the genetic knockout of the substrate receptor of the E3 ligase complex, which represents the gold standard for confirming the mechanism of action for a given PROTAC.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][] They consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This results in the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][4]
This compound is a highly potent degrader of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4).[5] It is designed with a ligand for BET proteins and a ligand for Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6][7] To rigorously validate that its degradation activity is indeed dependent on CRBN, a genetic knockout approach is essential.
The Role of Genetic Knockout in Validation
The definitive method to confirm that a PROTAC acts through a specific E3 ligase is to demonstrate a loss of activity in cells where that ligase is absent.[6] By creating a cell line with a genetic knockout of the E3 ligase's substrate receptor (in this case, CRBN), researchers can directly compare the PROTAC's efficacy against the wild-type (WT) counterpart. A significant reduction or complete loss of BET protein degradation in the knockout (KO) cells provides strong evidence of on-target, CRBN-dependent activity.
Experimental Workflow: From Knockout to Validation
The overall process involves generating a stable knockout cell line, followed by comparative functional assays.
Data Presentation: Comparing WT vs. CRBN KO Cells
Quantitative analysis is crucial for comparing the performance of this compound. Key metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[8] In an ideal validation experiment, the degrader's potency and efficacy will be severely diminished in the CRBN KO cells.
Table 1: Performance of this compound in Wild-Type vs. CRBN Knockout Cells
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Interpretation |
| RS4;11 (WT) | BRD4 | 0.8 | >95% | Highly potent and efficacious degradation. |
| RS4;11 (CRBN KO) | BRD4 | >1000 | <10% | Loss of degradation activity confirms CRBN dependency.[9] |
| RS4;11 (WT) | BRD2 | 1.2 | >95% | Potent degradation of other BET family members. |
| RS4;11 (CRBN KO) | BRD2 | >1000 | <15% | Degradation is CRBN-dependent. |
Note: Data are representative examples based on published findings for CRBN-dependent BET degraders.[9][10]
Comparison with Alternative Validation Methods
While genetic knockout is the most definitive approach, other methods can provide supporting evidence of E3 ligase dependency.
Table 2: Comparison of Validation Methodologies
| Method | Principle | Advantages | Limitations |
| Genetic Knockout (e.g., CRISPR) | Removal of the E3 ligase component gene. | Provides definitive, unambiguous evidence of dependency.[6] | Time-consuming to generate and validate stable cell lines. |
| Inactive Control Compound | Use of a diastereomer or analog that cannot bind the E3 ligase but still binds the target.[11] | Simpler and faster to implement than genetic methods. | Requires chemical synthesis; does not rule out off-target effects of the core structure. |
| Competition Assay | Co-treatment of cells with the PROTAC and an excess of a free E3 ligase ligand (e.g., thalidomide). | Can quickly demonstrate competition for binding to the E3 ligase. | High concentrations of the competitor may have off-target effects; rescue is often incomplete. |
| Proteasome/Neddylation Inhibition | Co-treatment with inhibitors (e.g., MG132, MLN4924) to block the degradation pathway. | Confirms involvement of the ubiquitin-proteasome system. | Does not confirm the specific E3 ligase involved.[12] |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of CRBN
This protocol outlines the generation of a stable CRBN knockout cell line.
a. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the CRBN gene using a CRISPR design tool (e.g., Benchling, CRISPOR).[13]
-
Select sgRNAs with high on-target scores and low predicted off-target effects.
-
Synthesize and clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2) that co-expresses a selection marker like puromycin.
b. Transfection and Selection:
-
Transfect the target cells (e.g., RS4;11, MV4;11) with the Cas9/sgRNA plasmid using an appropriate method (e.g., electroporation, lipofection).
-
After 48 hours, begin selection by adding puromycin to the culture medium.
-
Maintain selection for 7-10 days until non-transfected control cells are completely eliminated.
c. Single-Cell Cloning and Expansion:
-
Isolate single cells from the surviving polyclonal population using limited dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Culture the single clones until colonies are large enough for expansion and analysis (typically 2-3 weeks).
d. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region by PCR and analyze for insertions/deletions (indels) using Sanger sequencing followed by ICE (Inference of CRISPR Edits) analysis or next-generation sequencing.[13][14]
-
Protein Level Analysis: Confirm the absence of the CRBN protein via Western blot using a validated anti-CRBN antibody. This is the most critical validation step.[13]
Western Blot Analysis for BET Degradation
This protocol is for quantifying changes in BET protein levels following PROTAC treatment.
-
Cell Treatment: Seed both wild-type and validated CRBN KO cells in 6-well plates. Allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 4, 8, or 16 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the BET protein levels to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Plot the results to calculate DC50 and Dmax values.
Conclusion
Validating the E3 ligase dependency of a PROTAC is a critical step in its preclinical development. The use of genetic knockout models, such as CRBN KO cells for this compound, provides the most conclusive evidence of the intended mechanism of action. By comparing degradation efficiency and functional outcomes in wild-type versus knockout cells, researchers can confidently establish the on-target activity of their degrader molecules, ensuring a solid foundation for further therapeutic development.
References
- 1. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 14. youtube.com [youtube.com]
A Head-to-Head Showdown: VHL vs. CRBN-Based BET Degraders in Preclinical Research
In the rapidly evolving field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. Among the most explored targets for this technology are the Bromodomain and Extra-Terminal (BET) family of proteins, critical regulators of gene transcription implicated in a variety of cancers. A key design consideration in the development of BET degraders is the choice of the E3 ubiquitin ligase to be recruited. The two most utilized E3 ligases in this context are the von Hippel-Lindau (VHL) and Cereblon (CRBN) proteins. This guide provides a comprehensive head-to-head comparison of VHL and CRBN-based BET degraders, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific research and drug development needs.
Key Differences and Mechanistic Considerations
VHL and CRBN are substrate recognition components of distinct Cullin-RING E3 ubiquitin ligase (CRL) complexes. VHL is a component of the CRL2VHL complex, while CRBN is part of the CRL4CRBN complex.[1][2][3][4] The choice between these two E3 ligases can significantly impact the properties of the resulting BET degrader, including its selectivity, potency, and potential for off-target effects.
CRBN-based degraders often utilize ligands derived from immunomodulatory drugs (IMiDs) such as thalidomide and its analogs.[4] These ligands are known to induce the degradation of neo-substrates, which can lead to both therapeutic effects and potential toxicities. VHL-based degraders, on the other hand, typically employ ligands that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[1][5] This interaction is highly specific, potentially leading to a more predictable off-target profile.
The subcellular localization of the E3 ligase can also play a role. CRBN is predominantly nuclear, whereas VHL is found in both the cytoplasm and the nucleus.[] This difference may influence the efficiency of degradation for nuclear-localized BET proteins.
Quantitative Performance Comparison
To provide a clear comparison of the performance of VHL and CRBN-based BET degraders, we have summarized key quantitative data from preclinical studies. The following tables compare the degradation efficiency (DC50 and Dmax) and anti-proliferative activity (IC50) of representative VHL-based (ARV-771, MZ1) and CRBN-based (dBET1) BET degraders in various cancer cell lines.
| Degrader | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | VHL | 22Rv1 (Prostate Cancer) | < 5 | > 95 | [7] |
| dBET1 | CRBN | 22Rv1 (Prostate Cancer) | ~2500 | Not Reported | [8] |
| MZ1 | VHL | HeLa (Cervical Cancer) | ~100 | > 90 | [9] |
| dBET1 | CRBN | HeLa (Cervical Cancer) | ~500 | > 90 | [10] |
| ARV-771 | VHL | VCaP (Prostate Cancer) | < 5 | > 95 | [7] |
| ARV-771 | VHL | LnCaP95 (Prostate Cancer) | < 5 | > 95 | [7] |
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) of VHL and CRBN-based BET Degraders. DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed.
| Degrader | E3 Ligase | Cell Line | IC50 (nM) | Reference |
| ARV-771 | VHL | 22Rv1 (Prostate Cancer) | < 1 | [11] |
| dBET1 | CRBN | RS4;11 (Leukemia) | 9.6 | [12] |
| MZ1 | VHL | 697 (Leukemia) | 117 | [13] |
| dBET1 | CRBN | 697 (Leukemia) | > 1000 | [13] |
| MZ1 | VHL | RS4;11 (Leukemia) | 199 | [13] |
Table 2: Comparison of Anti-proliferative Activity (IC50) of VHL and CRBN-based BET Degraders. IC50 represents the concentration of the degrader required to inhibit cell growth by 50%.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and the experimental procedures involved in evaluating these degraders, we have created the following diagrams using Graphviz.
Caption: VHL-mediated BET protein degradation pathway.
Caption: CRBN-mediated BET protein degradation pathway.
Caption: General experimental workflow for evaluating BET degraders.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Western Blot for BET Protein Degradation
Objective: To quantify the levels of BET proteins (e.g., BRD4) and downstream markers (e.g., c-Myc) following treatment with a BET degrader.
Materials:
-
Cancer cell lines of interest
-
VHL or CRBN-based BET degrader
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the BET degrader for a specified time (e.g., 24 hours).
-
Lyse the cells in cold lysis buffer and quantify the total protein concentration using a BCA assay.[14]
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by size on an SDS-PAGE gel and transfer them to a membrane.[15][16]
-
Block the membrane for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and add ECL substrate.
-
Visualize and quantify the protein bands using an imaging system. Normalize the band intensity of target proteins to the loading control.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To measure the mRNA levels of genes regulated by BET proteins (e.g., MYC) following degrader treatment.
Materials:
-
Treated cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from treated cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions with SYBR Green or TaqMan master mix, primers, and cDNA.[18]
-
Run the qPCR program on a real-time PCR instrument.[19]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of the BET degrader.
Materials:
-
Cancer cell lines
-
BET degrader
-
96-well plates
-
MTT, MTS, or XTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the BET degrader for a specified period (e.g., 72 hours).
-
Add the viability reagent (MTT, MTS, or XTT) to each well and incubate according to the manufacturer's instructions.[20][21][22]
-
For MTT assays, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The choice between VHL and CRBN-based BET degraders is a critical decision in the drug discovery process. VHL-based degraders may offer a more favorable selectivity profile due to the specific nature of the VHL/HIF-1α interaction.[] In contrast, the broader substrate scope of CRBN could be advantageous in certain contexts, but also carries a higher risk of off-target effects.[23] The experimental data presented here suggests that in several cancer cell lines, VHL-based degraders like ARV-771 can exhibit superior potency in both protein degradation and inhibition of cell proliferation compared to the CRBN-based degrader dBET1.[7][8]
Ultimately, the optimal choice will depend on the specific therapeutic application, the target cell type, and the desired pharmacological properties. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to make an informed decision and to rigorously evaluate their chosen BET degrader in a preclinical setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cereblon - Wikipedia [en.wikipedia.org]
- 3. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opnme.com [opnme.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. addgene.org [addgene.org]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. immunoreagents.com [immunoreagents.com]
- 18. bu.edu [bu.edu]
- 19. oncotarget.com [oncotarget.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 23. glpbio.com [glpbio.com]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of BET PROTACs and Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with Bromodomain and Extra-Terminal (BET) proteins emerging as critical therapeutic targets in oncology and inflammation. Two major classes of molecules have been developed to modulate BET protein function: small molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs). While both aim to disrupt BET-mediated transcriptional programs, their distinct mechanisms of action give rise to significant differences in their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides an objective comparison of BET inhibitors and BET PROTACs, supported by experimental data, to inform researchers and drug developers in their pursuit of novel therapeutics.
Executive Summary
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, displacing them from chromatin and thereby preventing the recruitment of transcriptional machinery.[1][2] In contrast, BET PROTACs are heterobifunctional molecules that induce the degradation of BET proteins. They achieve this by simultaneously binding to a BET protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome.[3] This fundamental mechanistic difference results in distinct pharmacological properties, with PROTACs often exhibiting a more profound and sustained target suppression.[4]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are crucial determinants of its efficacy and safety. BET inhibitors, being small molecules, generally exhibit favorable oral bioavailability. However, they often have a short half-life, which can limit their duration of action.[5][6] BET PROTACs, due to their larger size and more complex structure, can present challenges in achieving optimal drug-like properties, though recent advancements have led to the development of orally bioavailable PROTACs.[7]
| Parameter | BET Inhibitor: JQ1 | BET Inhibitor: OTX015 | BET PROTAC: dBET1 | BET PROTAC: ARV-471 (Vepdegestrant) |
| Administration Route | Intraperitoneal (IP) (mice) | Oral (humans) | Intraperitoneal (IP) (mice) | Oral (humans) |
| Tmax (Time to Max. Concentration) | ~1 hour (mice)[6] | 1 - 4 hours (humans)[8] | 0.5 hours (mice)[9] | Not explicitly stated |
| Cmax (Max. Concentration) | Not explicitly stated | Not explicitly stated | 392 nM (50 mg/kg IP in mice)[9][10] | 630.9 ng/mL (single dose, Japanese patients)[11] |
| Half-life (t1/2) | ~1 hour (CD1 mice)[6] | 5.8 hours (humans)[8] | 6.69 hours (mice)[9] | Not explicitly stated |
| Bioavailability | Not explicitly stated | Good oral bioavailability[12] | Not explicitly stated | Low-to-moderate oral bioavailability (17.91% in mice, 24.12% in rats)[7] |
| Metabolism | Primarily by CYP3A4[13] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Pharmacodynamic Profile Comparison
The pharmacodynamic effects of a drug describe what the drug does to the body. For BET-targeted therapies, key pharmacodynamic markers include the modulation of downstream target genes like MYC and the direct measurement of BET protein levels.
| Parameter | BET Inhibitor: JQ1 | BET Inhibitor: OTX015 | BET PROTAC: dBET1 | BET PROTAC: ARV-471 (Vepdegestrant) |
| Mechanism of Action | Competitive inhibition of BET bromodomains[2] | Competitive inhibition of BRD2/3/4[12] | CRBN-mediated degradation of BET proteins[14] | CRBN-mediated degradation of Estrogen Receptor (ER)[7] |
| Effect on Target Protein | Displaces from chromatin | Displaces from chromatin | Induces degradation of BRD2, BRD3, and BRD4[14] | Induces degradation of ERα[7] |
| Key Downstream Effect | Suppression of MYC transcription[15][16] | Downregulation of c-MYC and induction of HEXIM1[17][18] | Downregulation of MYC[1] | Disruption of ER signaling |
| Duration of Action | Dependent on drug concentration at the target site | Dependent on drug concentration at the target site | Can be prolonged beyond drug exposure due to target degradation and resynthesis rates | Sustained target degradation |
| Potency | Potent in vitro, but in vivo efficacy can be limited by PK | Submicromolar IC50 in leukemia cell lines[17] | Often more potent than inhibitors in cellular assays[19] | Potent ER degrader |
Signaling Pathway and Mechanism of Action
The distinct mechanisms of BET inhibitors and PROTACs are visualized below.
Caption: Mechanism of action for BET inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 5. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and pharmacokinetics of vepdegestrant in Japanese patients with ER+ advanced breast cancer: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. JQ1, an inhibitor of the epigenetic reader BRD4, suppresses the bidirectional MYC-AP4 axis via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of PROTAC BET Degrader-2 Across the BET Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC BET degrader-2's selectivity across the Bromodomain and Extra-Terminal (BET) protein family, alongside other notable BET degraders. The information presented is supported by experimental data to aid in the selection of appropriate tools for research and therapeutic development.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of specific proteins via the ubiquitin-proteasome system.[3] This guide focuses on the selectivity of these degraders for individual BET family members.
Comparative Selectivity of BET Degraders
The selectivity of a PROTAC is a critical attribute, determining its specificity of action and potential for off-target effects. The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound (BETd-260/ZBC260) and other alternative BET degraders against BRD2, BRD3, and BRD4.
| Degrader | Target E3 Ligase | BRD2 | BRD3 | BRD4 | Selectivity Profile | Reference(s) |
| BETd-260 (ZBC260) | Cereblon (CRBN) | Degraded at 30-100 pM | Degraded at 30-100 pM | Degraded at 30-100 pM | Pan-BET Degrader | [4][5] |
| MZ1 | von Hippel-Lindau (VHL) | Complete degradation at 2 µM | Complete degradation at 2 µM | DC50: 8-23 nM | BRD4 Selective | [6] |
| ARV-825 | Cereblon (CRBN) | Potently reduced | Potently reduced | DC50: <1 nM | Pan-BET Degrader | [7][8] |
| dBET1 | Cereblon (CRBN) | Efficiently degraded | Efficiently degraded | EC50: 430 nM | Pan-BET Degrader | [9][10] |
| BD-7148 | Cereblon (CRBN) | Minimal effect up to 1000 nM | Minimal effect up to 1000 nM | DC50: 0.2-13 nM | BRD4 Selective | [11] |
| BD-9136 | Cereblon (CRBN) | Ineffective up to 1000 nM | Ineffective up to 1000 nM | DC50: 0.1-4.7 nM | BRD4 Selective | [11] |
DC50: The concentration of the degrader that results in 50% degradation of the target protein. EC50: The concentration of the degrader that results in a 50% biological response (in this context, degradation). Dmax: The maximum percentage of protein degradation achieved.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the general mechanism of action for a BET PROTAC and a typical experimental workflow for assessing its selectivity.
Caption: General mechanism of a PROTAC BET degrader.
Caption: Workflow for assessing PROTAC selectivity.
Experimental Protocols
Accurate assessment of a PROTAC's selectivity relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
Western Blot for Protein Degradation
This method is used to quantify the levels of specific proteins in cell lysates following treatment with a PROTAC.
a. Cell Culture and Treatment:
-
Seed cells (e.g., RS4;11, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC degrader (e.g., 0.1 pM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.[12]
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This technique provides an unbiased and comprehensive assessment of a PROTAC's selectivity across the entire proteome.[13][14]
a. Sample Preparation:
-
Culture and treat cells with the PROTAC degrader and a vehicle control as described for the Western blot protocol.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with tandem mass tags (TMT) or perform label-free quantification.
b. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify the corresponding proteins.
c. Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify thousands of proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Generate volcano plots to visualize the changes in protein abundance and identify on-target and potential off-target effects.[15]
Ternary Complex Formation Assays
These assays are crucial for understanding the mechanism of action of a PROTAC by measuring its ability to bring the target protein and the E3 ligase together.[16]
a. In Vitro Biophysical Assays (e.g., SPR, BLI, ITC):
-
Purify recombinant BET proteins (BRD2, BRD3, BRD4) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1).
-
Use techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the binding affinities and kinetics of the PROTAC to the individual proteins and the formation of the ternary complex.[17]
b. In-Cell Ternary Complex Assays (e.g., NanoBRET):
-
Genetically fuse a NanoLuc luciferase donor to the target BET protein and a HaloTag acceptor to the E3 ligase.
-
Express these fusion proteins in cells.
-
Treat the cells with the PROTAC degrader.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal, which increases when the donor and acceptor are brought into close proximity by the PROTAC, indicating ternary complex formation.[2]
By employing these methodologies, researchers can gain a comprehensive understanding of the selectivity and mechanism of action of PROTAC BET degraders, facilitating the development of more effective and safer therapeutics.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 14. Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics - Evotec [evotec.com]
- 15. youtube.com [youtube.com]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. jove.com [jove.com]
A Comparative Guide to Cross-Resistance Between PROTAC BET Degrader-2 and Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PROTAC BET degrader-2 and its analogs, such as ARV-825, against various anticancer agents, with a focus on cross-resistance profiles. The information is supported by experimental data from peer-reviewed studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Data Summary: Quantitative Comparison of Anticancer Agent Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of BET PROTACs in comparison to other anticancer agents in both sensitive and drug-resistant cancer cell lines. This data highlights the potential of BET degraders to overcome certain resistance mechanisms.
Table 1: Efficacy of BET PROTACs in JQ1-Resistant Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Compound | IC50 (nM) | Fold-Resistance vs. Parental |
| MDA-MB-231 (Parental) | JQ1 | 150 | - |
| ARV-825 | 4.5 | - | |
| MDA-MB-231R (JQ1-Resistant) | JQ1 | > 2000 | > 13.3 |
| ARV-825 | 6.2 | 1.4 |
Data synthesized from studies demonstrating the efficacy of BET PROTACs in cell lines with acquired resistance to BET inhibitors.
Table 2: Cross-Resistance Profile of BET PROTACs in Combination with Standard Chemotherapy
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| MDA-MB-231 | Docetaxel | 0.002 | - |
| Docetaxel + MZ1 (500 nM) | 0.002 | ~1 (Additive) | |
| Cisplatin | 5 | - | |
| Cisplatin + MZ1 (500 nM) | 5 | ~1 (Additive) | |
| Olaparib | 10 | - | |
| Olaparib + MZ1 (500 nM) | 10 | ~1 (Additive) |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data suggests that in this context, the effects are largely additive.
Table 3: Efficacy of BET PROTACs in Enzalutamide-Resistant Prostate Cancer Cells
| Cell Line | Compound | IC50 (nM) |
| LNCaP (Parental) | Enzalutamide | ~1100 |
| dBET1 | ~5 | |
| LNCaP (Enzalutamide-Resistant) | Enzalutamide | >10000 |
| dBET1 | ~7 |
This table illustrates the retained efficacy of a BET PROTAC in a prostate cancer cell line that has developed resistance to the anti-androgen therapy enzalutamide.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below to ensure reproducibility and critical evaluation of the findings.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, JQ1, cisplatin) for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration using a non-linear regression model.
Western Blot Analysis for BRD4 Degradation
This protocol is used to confirm the on-target effect of the PROTAC BET degrader by assessing the degradation of the target protein, BRD4.
-
Cell Lysis: Treat cells with the PROTAC BET degrader for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by the test compounds.
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes described in this guide.
Caption: Experimental workflow for evaluating cross-resistance.
Caption: BET PROTAC mechanism and its effect on the c-MYC pathway.
Unveiling the Transcriptional Aftermath: A Comparative Analysis of BET Degraders Versus Inhibitors
In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) proteins have emerged as a critical therapeutic target, particularly in oncology. The development of small molecules to modulate BET protein function has led to two distinct pharmacological classes: BET inhibitors and BET degraders. While both aim to disrupt BET-mediated gene transcription, their mechanisms and ultimate impact on the cellular transcriptome exhibit significant differences. This guide provides a comprehensive comparison of the gene expression changes induced by these two classes of molecules, supported by experimental data and detailed methodologies, to inform researchers and drug developers in their quest for more effective cancer therapies.
BET inhibitors, such as the well-characterized JQ1, function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), thereby preventing their interaction with acetylated histones and disrupting the recruitment of transcriptional machinery.[1] In contrast, BET degraders, a newer class of therapeutics based on Proteolysis Targeting Chimera (PROTAC) technology, go a step further. These bifunctional molecules link a BET-binding moiety to a ligand for an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target BET protein.[2][3] This fundamental mechanistic difference results in a more profound and sustained depletion of BET proteins, which translates to distinct and often more potent effects on global gene expression.[4][5][6]
Comparative Gene Expression Analysis
Studies across various cancer cell lines have consistently demonstrated that BET degraders induce more extensive and durable changes in gene expression compared to BET inhibitors. RNA-sequencing (RNA-seq) analyses reveal that while both drug classes impact the expression of key oncogenes like MYC, degraders typically lead to a more widespread and pronounced downregulation of genes involved in cell proliferation and survival.[6][7][8]
For instance, in triple-negative breast cancer (TNBC) cells, the BET degrader BETd-246 was shown to predominantly downregulate a large number of genes, whereas its parent inhibitor, BETi-211, resulted in a more balanced upregulation and downregulation of genes.[6][7] This suggests that the complete removal of BET proteins by degraders has a more comprehensive and repressive effect on the transcriptional landscape.
| Treatment Group | Cell Line(s) | Key Findings on Gene Expression | Reference |
| BET Degrader (BETd-246) | MDA-MB-157, MDA-MB-231, MDA-MB-468 (TNBC) | Predominant downregulation of genes involved in proliferation and apoptosis.[6] | [6] |
| BET Inhibitor (BETi-211) | MDA-MB-157, MDA-MB-231, MDA-MB-468 (TNBC) | Upregulated and downregulated a similar number of genes.[6] | [6] |
| BET Degrader (ARV-771) | RH4, RH5 (Rhabdomyosarcoma) | Global decreases in transcription.[9] | [9] |
| BET Inhibitor (JQ1) | RH4, RH5 (Rhabdomyosarcoma) | Less pronounced global transcriptional changes compared to ARV-771.[9] | [9] |
| BET Degrader (dBET-3) | LNCaP, VCaP (Prostate Cancer) | Significant upregulation of immune response pathways.[4][5] | [4][5] |
| BET Inhibitor (iBET) | LNCaP, VCaP (Prostate Cancer) | Less significant impact on immune response pathways compared to dBET-3.[4] | [4] |
Furthermore, the potency of BET degraders in modulating gene expression is often orders of magnitude greater than their inhibitor counterparts. In RS4;11 acute leukemia cells, a BET degrader effectively downregulated c-Myc at concentrations as low as 0.1 nM, while the corresponding BET inhibitor required concentrations in the range of 300–1000 nM to achieve a similar effect.[2][10] This heightened potency is attributed to the catalytic nature of degraders, where a single molecule can mediate the destruction of multiple target proteins.[3]
Mechanisms of Action and Downstream Effects
The distinct effects of BET degraders and inhibitors on gene expression stem from their different modes of action. Inhibitors cause a temporary displacement of BET proteins from chromatin, which can be overcome by increasing cellular concentrations of the inhibitor or by cellular feedback mechanisms that may even lead to an upregulation of BET protein levels.[4][5] In contrast, degraders physically eliminate BET proteins, leading to a more complete and lasting blockade of their function.
This fundamental difference is reflected in the downstream signaling pathways they affect. While both classes of drugs effectively target the MYC oncogene, a master regulator of cell proliferation, degraders have been shown to have a more profound impact on other critical pathways. For example, in prostate cancer models, BET degraders not only disrupt AR and c-MYC signaling but also lead to a decrease in fatty acid metabolism and an upregulation of immune-response pathways, effects that are less pronounced with BET inhibitors.[4][5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Therapeutic Window: PROTAC BET Degrader-2 vs. BET Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and safety of PROTAC BET degrader-2 (BETd-260) and traditional BET inhibitors, supported by preclinical data.
In the rapidly evolving landscape of epigenetic therapeutics, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy for various malignancies. While small molecule BET inhibitors have shown clinical potential, their therapeutic window is often limited by on-target toxicities. A newer modality, Proteolysis Targeting Chimeras (PROTACs), offers a distinct mechanism of action by inducing the degradation of target proteins. This guide provides a comprehensive comparison of the therapeutic window of a potent PROTAC BET degrader, BETd-260 (also known as ZBC260), and the well-characterized BET inhibitor, JQ1.
Executive Summary
This compound (BETd-260) demonstrates a significantly wider therapeutic window compared to the BET inhibitor JQ1. This is attributed to its catalytic mode of action, leading to profound and sustained target protein degradation at remarkably low concentrations. Preclinical studies showcase the superior potency of BETd-260 in inducing cancer cell death and tumor regression in vivo, coupled with a favorable safety profile characterized by the absence of overt toxicity at therapeutically effective doses. In contrast, while JQ1 shows anti-tumor activity, its efficacy is often accompanied by dose-limiting toxicities, a shorter duration of action, and a less pronounced impact on tumor growth compared to BETd-260.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of BETd-260 and JQ1.
Table 1: In Vitro Efficacy
| Parameter | This compound (BETd-260) | BET Inhibitor (JQ1) | Reference(s) |
| Cell Line | IC50 | IC50 | |
| RS4;11 (Leukemia) | 51 pM | ~500-1000 nM | [1][2] |
| MOLM-13 (Leukemia) | 2.2 nM | Not explicitly stated, but generally in the nanomolar range | [1] |
| SUM149 (TNBC) | ~10-fold more potent than JQ1 | Not explicitly stated | [3] |
| SUM159 (TNBC) | ~10-fold more potent than JQ1 | Not explicitly stated | [3] |
| BxPC3 (Pancreatic) | Not available | 3.5 µM | [4] |
Table 2: In Vivo Efficacy and Toxicity
| Parameter | This compound (BETd-260) | BET Inhibitor (JQ1) | Reference(s) |
| Xenograft Model | Dose & Schedule | Tumor Response | Toxicity |
| RS4;11 (Leukemia) | 5 mg/kg, i.v., q.o.d. for 3 weeks | >90% tumor regression | No body weight loss or other signs of toxicity |
| HCC (HepG2, BEL-7402) | 5 mg/kg, i.v., 3x/week for 3 weeks | Significant tumor growth inhibition | Not specified, but implied to be well-tolerated |
| MMTV-PyMT (Breast Cancer) | Not available | - | - |
| PDAC (Patient-derived) | Not available | - | - |
| R6/2 (Huntington's Disease Model) | Not available | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell adherence, treat the cells with serial dilutions of BETd-260 or JQ1. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired treatment period (e.g., 24-48 hours), add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 RS4;11 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer BETd-260, JQ1, or vehicle control according to the specified dose and schedule (e.g., intravenous or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualization
Signaling Pathways
Caption: BET protein signaling pathway leading to c-Myc expression.
Experimental Workflows
Caption: Mechanisms of action for BET inhibitors versus PROTAC BET degraders.
Conclusion
The preclinical data strongly suggest that this compound (BETd-260) possesses a superior therapeutic window compared to the BET inhibitor JQ1. Its ability to induce potent and sustained degradation of BET proteins at picomolar concentrations translates to remarkable in vivo efficacy with a favorable safety profile. While BET inhibitors like JQ1 have paved the way for targeting the BET pathway, their occupancy-driven mechanism may be inherently limited by the need for continuous high-level exposure, which can lead to off-target effects and on-target toxicities. The catalytic, event-driven mechanism of PROTACs represents a paradigm shift, offering the potential for more effective and safer therapies for a range of cancers and other diseases. Further clinical investigation of potent BET degraders like BETd-260 is warranted to validate these promising preclinical findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of BET PROTACs in Xenograft Models: A Comparative Guide
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) that target the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising therapeutic strategy in oncology. This guide provides a comparative analysis of the in vivo efficacy of different BET PROTACs in various xenograft models, supported by experimental data and detailed methodologies.
Comparative Efficacy of BET PROTACs in Xenograft Models
The following table summarizes the in vivo efficacy of several BET PROTACs—ARV-771, dBET6, MZ1, and BETd-260—across a range of cancer types, detailing the xenograft model, dosing regimen, and observed tumor growth inhibition (TGI).
| PROTAC | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| ARV-771 | Castration-Resistant Prostate Cancer (CRPC) | 22Rv1 | 30 mg/kg, s.c., daily | Tumor regression | [1][2][3] |
| Castration-Resistant Prostate Cancer (CRPC) | VCaP | Intermittent dosing (Q3D or 3 days on/4 days off) for 16 days | 60% TGI | [1][4] | |
| dBET6 | Triple-Negative Breast Cancer | SUM149R & SUM159R | Not specified | More efficient tumor weight decrease compared to JQ1 | [5] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Mouse model of T-ALL | Not specified | Reduced leukemic burden | [6] | |
| MZ1 | Glioblastoma | GBM xenograft model | Not specified | Remarkable decrease in tumor size | [7] |
| HER2-positive Breast Cancer | BT474 | Not specified (in combination with Trastuzumab) | Reduction in tumor progression | [7] | |
| BETd-260 | Hepatocellular Carcinoma (HCC) | HepG2 & BEL-7402 | i.v., 3 times per week for 3 weeks | Profoundly inhibits tumor growth | [8] |
| Osteosarcoma | MNNG/HOS | 5 mg/kg, i.v., 3 times a week for 3 weeks | ~94% TGI | [9][10][11] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of BET PROTACs and the experimental procedures used to evaluate their efficacy, the following diagrams illustrate the BET protein signaling pathway and a general workflow for in vivo xenograft studies.
Experimental Protocols
The methodologies employed in xenograft studies are critical for the interpretation of results. Below are generalized protocols based on the cited literature.
Cell Lines and Culture
Cancer cell lines such as 22Rv1 (prostate), VCaP (prostate), SUM149R and SUM159R (breast), BT474 (breast), HepG2 and BEL-7402 (liver), and MNNG/HOS (osteosarcoma) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Models
-
Animals: Immunocompromised mice (e.g., nu/nu, SCID, or NOD-scid IL2Rgamma null) are typically used to prevent rejection of human tumor cells.[12][13]
-
Implantation: A suspension of cancer cells (typically 1-10 million cells in a volume of 100-200 µL of a medium/Matrigel mixture) is injected subcutaneously into the flank of the mice.[12][14] For orthotopic models, cells are implanted in the tissue of origin (e.g., mammary fat pad for breast cancer).[12]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.[13][14] Tumor volume is typically measured 2-3 times weekly using calipers and calculated using the formula: (Length x Width²)/2.[13] Body weight is also monitored as an indicator of toxicity.[8][9]
Dosing and Administration
-
Vehicle: PROTACs are formulated in a vehicle suitable for the route of administration (e.g., subcutaneous, intravenous, or oral).
-
Dosing Regimen: Mice are randomized into treatment and control (vehicle) groups. The dosing schedule can be daily, intermittent, or as specified in the study.[1][4][8][9]
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): The primary endpoint is often the inhibition of tumor growth, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting or immunohistochemistry, to confirm target protein degradation and downstream effects.[2][9]
This guide provides a snapshot of the current in vivo efficacy data for several BET PROTACs. As research progresses, more direct comparative studies will be crucial to fully elucidate the relative advantages of each degrader in specific cancer contexts.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic lethal and resistance interactions with BET bromodomain inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dBET6 | Active Degraders: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Cell Line Efficacy Studies [jax.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of PROTAC BET Degrader-2
This document provides crucial safety and logistical information for the proper disposal of PROTAC BET degrader-2, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Conflicting safety data has been reported for this compound. One supplier's Safety Data Sheet (SDS) classifies it as not hazardous, while another identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to handle and dispose of this compound with caution, adhering to the more stringent safety classification as a precautionary measure.
Key Safety and Disposal Information
The following table summarizes the essential quantitative and safety data for this compound, based on the more comprehensive Safety Data Sheet.[1]
| Property | Value |
| Chemical Formula | C41H42N10O6 |
| Molecular Weight | 770.84 g/mol |
| CAS Number | 2093388-33-9 |
| Hazard Classifications | - Acute toxicity, Oral (Category 4) - Acute aquatic toxicity (Category 1) - Chronic aquatic toxicity (Category 1) |
| Hazard Statements | - H302: Harmful if swallowed - H410: Very toxic to aquatic life with long lasting effects |
| Disposal Precaution | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Handling Precautions | - P264: Wash skin thoroughly after handling. - P270: Do not eat, drink or smoke when using this product. - P273: Avoid release to the environment.[1] |
| First Aid (If Swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. - P330: Rinse mouth.[1] |
Experimental Protocol for Disposal
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials from spill cleanups.
-
Place the solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, cell culture media, and solvent rinses.
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management program.
-
Use a dedicated, clearly labeled, and sealable hazardous waste container for liquids. Do not overfill the container; leave adequate headspace for expansion.
-
3. Waste Container Labeling:
-
Label the hazardous waste container clearly with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Aquatic Hazard")
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area.
-
Keep the waste container away from incompatible materials, such as strong acids, alkalis, and oxidizing/reducing agents.[1]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash. [1]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., diatomite, universal binders).[1]
-
Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
